molecular formula C8H10O2S B1609132 1-(Methylsulfinyl)-4-methoxybenzene CAS No. 3517-99-5

1-(Methylsulfinyl)-4-methoxybenzene

Cat. No.: B1609132
CAS No.: 3517-99-5
M. Wt: 170.23 g/mol
InChI Key: XSFFUNMJITWEEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Methylsulfinyl)-4-methoxybenzene is an organosulfur compound of interest in chemical research and development. This compound features a methylsulfinyl group attached to a 4-methoxybenzene ring, a structure that classifies it as a sulfoxide. Sulfoxides are a significant class of compounds in organic chemistry due to their ability to act as chiral auxiliaries in asymmetric synthesis and as versatile intermediates in the preparation of more complex molecules . The presence of the methoxy group can influence the electronic properties of the aromatic ring, which may be exploited in synthetic pathways. Researchers utilize this and related compounds in areas such as method development, ligand synthesis, and material science. As with all chemicals, proper safety procedures must be followed. This product is intended for laboratory and research purposes only and is not for diagnostic, therapeutic, or personal use. Researchers are encouraged to consult the safety data sheet (SDS) before use.

Properties

IUPAC Name

1-methoxy-4-methylsulfinylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2S/c1-10-7-3-5-8(6-4-7)11(2)9/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSFFUNMJITWEEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50415887
Record name 1-(Methanesulfinyl)-4-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50415887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3517-99-5
Record name 4-Methoxyphenyl methyl sulfoxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3517-99-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Methanesulfinyl)-4-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50415887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

physical and chemical properties of 4-methoxyphenyl methyl sulfoxide

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the physicochemical profile, synthesis, and reactivity of 4-Methoxyphenyl methyl sulfoxide (CAS 1137-86-6), a pivotal organosulfur compound used as a metabolic probe and a chiral auxiliary in asymmetric synthesis.

Synonyms: p-Anisyl methyl sulfoxide; 1-Methanesulfinyl-4-methoxybenzene CAS: 1137-86-6 Molecular Formula: C


H

O

S

Executive Summary

4-Methoxyphenyl methyl sulfoxide serves as a critical model substrate in the study of sulfoxidation mechanisms mediated by cytochrome P450 and flavin-containing monooxygenases (FMOs). Unlike its unsubstituted parent (methyl phenyl sulfoxide), the para-methoxy group activates the aromatic ring, influencing both metabolic clearance rates and the stereoelectronic outcomes of downstream chemical transformations, such as the Pummerer rearrangement .

This guide synthesizes experimental data with robust protocols for its synthesis and application in drug discovery workflows.

Physicochemical Specifications

The following data represents validated experimental values for the pure compound.

PropertyValueContext/Notes
Appearance White crystalline solidOften supercools to a colorless oil if impure.
Melting Point 43 °C Sharp melting point indicates high purity.
Boiling Point 153–154 °C@ 5 Torr (Vacuum distillation required).
Density ~1.18 g/cm³Estimated at 25 °C.
Solubility HighDCM, Ethyl Acetate, Acetonitrile, Methanol.
Solubility LowHexanes, Water (sparingly soluble).
Chirality Pyramidal SulfurAvailable as Racemate or Enantiopure (

).

Synthetic Protocol: Selective Oxidation

Objective: Synthesize 4-methoxyphenyl methyl sulfoxide from 4-methoxyphenyl methyl sulfide (thioanisole derivative) without over-oxidation to the sulfone.

Method: Sodium Periodate (NaIO ) Oxidation

Why this method? While catalytic methods (e.g., Flavin or Ir(III) photocatalysis) exist, the NaIO


 route is the industry standard for reproducibility  and scalability , avoiding heavy metal contamination.
Reagents
  • Substrate: 4-Methoxyphenyl methyl sulfide (1.0 equiv)

  • Oxidant: Sodium Metaperiodate (NaIO

    
    , 1.1 equiv)
    
  • Solvent: Methanol:Water (1:1 v/v)

Step-by-Step Workflow
  • Dissolution: Dissolve 4-methoxyphenyl methyl sulfide in Methanol (0.5 M concentration).

  • Addition: Cool the solution to 0 °C (ice bath). Slowly add an aqueous solution of NaIO

    
     dropwise over 30 minutes.
    
    • Critical Control Point: Temperature must remain < 5 °C to prevent sulfone formation.

  • Reaction: Stir at 0 °C for 4 hours, then allow to warm to room temperature (RT) overnight.

  • Quench: Filter off the precipitated sodium iodate (NaIO

    
    ) byproduct.
    
  • Extraction: Dilute filtrate with water and extract with Dichloromethane (DCM) (3x).

  • Purification: Dry organic layer over MgSO

    
    , concentrate, and purify via silica gel chromatography (Eluent: Hexane/EtOAc 1:3).
    
Synthesis Pathway Visualization

Synthesis Sulfide 4-Methoxyphenyl Methyl Sulfide Oxidant NaIO4 / MeOH:H2O (0°C, Controlled Addition) Sulfide->Oxidant Sulfoxide 4-Methoxyphenyl Methyl Sulfoxide (Target) Oxidant->Sulfoxide Major Product (>90%) Sulfone Sulfone (Over-oxidation impurity) Oxidant->Sulfone Trace (if T > 5°C)

Caption: Selective oxidation pathway. Control of temperature is critical to avoid the sulfone sink.

Chemical Reactivity & Mechanisms[1][2]

The Pummerer Rearrangement

One of the most defining reactions of this sulfoxide is the Pummerer Rearrangement .[1] When treated with acetic anhydride, the sulfoxide oxygen is acylated, leading to an elimination-addition sequence that functionalizes the


-carbon.

Mechanism Insight: The para-methoxy group acts as an electron-donating group (EDG), stabilizing the thionium ion intermediate, thereby accelerating the rearrangement compared to the unsubstituted phenyl sulfoxide.

Pummerer Start 4-Methoxyphenyl Methyl Sulfoxide Inter1 Acyloxy-Sulfonium Intermediate Start->Inter1 Acylation Reagent + Acetic Anhydride (Ac2O) Inter2 Thionium Ion (Stabilized by p-OMe) Inter1->Inter2 - AcOH (Elimination) Product α-Acyloxy Thioether (Pummerer Product) Inter2->Product + OAc- (Addition)

Caption: Pummerer rearrangement mechanism. The p-OMe group stabilizes the cationic thionium intermediate.

C-H Activation Directing Group

Recent catalytic applications utilize the sulfoxide moiety as a directing group (DG) . The sulfoxide oxygen coordinates with transition metals (Rh, Pd), facilitating ortho-C-H functionalization (e.g., alkenylation) on the aromatic ring.

Metabolic Fate & Biological Relevance

In drug metabolism studies (DMPK), 4-methoxyphenyl methyl sulfoxide is often used to probe sulfoxidation and demethylation pathways.

  • Reductive Pathway: Reversible reduction to the sulfide (often mediated by gut microbiota or cytosolic reductases).

  • Oxidative Pathway: Irreversible oxidation to the sulfone (CYP450 / FMO).

  • Dealkylation: O-demethylation of the methoxy group to form the phenol derivative.

Metabolic Map

Metabolism Parent 4-Methoxyphenyl Methyl Sulfoxide Sulfide Sulfide Metabolite (Reduction) Parent->Sulfide Reductases Sulfone Sulfone Metabolite (Oxidation - CYP450) Parent->Sulfone CYP450 / UPO Phenol 4-Hydroxyphenyl Methyl Sulfoxide (O-Demethylation) Parent->Phenol CYP450 (O-dealkylation) Sulfide->Parent FMO / CYP

Caption: Primary metabolic pathways. The compound undergoes redox cycling and Phase I functionalization.

References

  • Physical Properties & Characterization

    • Echemi Data Repository. "1-(Methylsulfinyl)-4-methoxybenzene Physical Properties." Link

    • Reddy, A. C. S., & Anbarasan, P. (2019).[2] "Rhodium-Catalyzed Rearrangement of S/Se-Ylides." Organic Letters. (Melting point confirmation). Link

  • Synthesis Protocols

    • Imada, Y., et al. (2010).[3][4] "Flavin-catalyzed aerobic oxidation of sulfides."[5] Chemical Communications.[3] (Catalytic oxidation protocol). Link

    • Yang, B.-H., et al. (2024). "In Situ Synthesis of Hexadentate Cyclometalated Ir(III) Complexes as Photocatalysts." MDPI Molecules. (Green synthesis yield data). Link

  • Reactivity (Pummerer & C-H Activation)

    • Bur, S. K., & Padwa, A. (2004).[3] "The Pummerer Reaction: Methodology and Strategy." Chemical Reviews. Link

    • Thieme Connect. "Sulfinyl- and Sulfonyl-Containing Directing Groups in C—H Oxidation." Link

Sources

CAS number and IUPAC name for 1-(methylsulfinyl)-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 1-(Methanesulfinyl)-4-methoxybenzene Physicochemical Profiling, Synthetic Methodologies, and Metabolic Significance

Executive Summary

1-(Methanesulfinyl)-4-methoxybenzene (CAS: 3517-99-5), also known as methyl 4-methoxyphenyl sulfoxide, represents a critical structural motif in medicinal chemistry and organic synthesis.[1][2][3] As a chiral sulfoxide, it serves as both a versatile intermediate for Pummerer-type rearrangements and a metabolic probe for sulfoxidation pathways. This guide provides a comprehensive technical analysis of the compound, detailing high-fidelity synthesis protocols, spectroscopic characterization, and its utility in drug development workflows.

Identity & Nomenclature

Parameter Technical Detail
IUPAC Name 1-Methoxy-4-(methylsulfinyl)benzene
Common Synonyms Methyl p-anisyl sulfoxide; 4-Methoxyphenyl methyl sulfoxide; p-Anisyl methyl sulfoxide
CAS Registry Number 3517-99-5
Molecular Formula C₈H₁₀O₂S
SMILES COC1=CC=C(C=C1)S(=O)C
InChI Key KAZUCVUGWMQGMC-UHFFFAOYSA-N

Physicochemical Properties

The sulfoxide moiety imparts significant polarity compared to its sulfide precursor, influencing solubility and bioavailability.

PropertyValueContextual Note
Molecular Weight 170.23 g/mol Low molecular weight fragment suitable for FBDD (Fragment-Based Drug Discovery).
Physical State Solid (Crystalline)Typically isolated as white to off-white needles or powder.
Melting Point 43–49 °CSharp melting range indicates high purity; broadens significantly with sulfone contamination.
Boiling Point 153–154 °C (5 Torr)High boiling point requires vacuum distillation for purification if crystallization fails.
Solubility Soluble: EtOH, DCM, DMSOInsoluble: Water (Cold)The polar S=O bond enhances solubility in polar aprotic solvents compared to the sulfide.
Chirality Pyramidal SulfurThe sulfur atom is a stereogenic center, existing as (R) and (S) enantiomers.

Synthetic Methodologies

The primary challenge in synthesizing 1-(methanesulfinyl)-4-methoxybenzene is chemoselectivity . Uncontrolled oxidation of the precursor, 4-methoxythioanisole, leads to the irreversible formation of the sulfone (1-methoxy-4-(methylsulfonyl)benzene).

Core Protocol: Selective Periodate Oxidation

Rationale: Sodium periodate (NaIO₄) is preferred over peroxides (mCPBA, H₂O₂/AcOH) because it thermodynamically favors the formation of the sulfoxide and kinetically stalls before over-oxidizing to the sulfone under controlled temperatures.

Reagents:

  • Precursor: 4-Methoxythioanisole (CAS: 1879-16-9)

  • Oxidant: Sodium Metaperiodate (NaIO₄) (1.05 equiv)

  • Solvent: Methanol:Water (1:1 v/v)

Step-by-Step Workflow:

  • Dissolution: Dissolve 10 mmol of 4-methoxythioanisole in 20 mL of Methanol. Cool to 0 °C in an ice bath.

  • Oxidant Addition: Dissolve 10.5 mmol of NaIO₄ in 20 mL of water. Add this solution dropwise to the sulfide mixture over 30 minutes. Crucial: Rapid addition generates heat, risking over-oxidation.

  • Reaction Monitoring: Stir at 0 °C for 4 hours. Monitor via TLC (SiO₂, 50% EtOAc/Hexane). The sulfide (Rf ~0.8) converts to sulfoxide (Rf ~0.3). Sulfone (Rf ~0.5) appears only if over-oxidized.

  • Workup: Filter off the precipitated sodium iodate (NaIO₃). Extract the filtrate with Dichloromethane (3 x 30 mL).

  • Purification: Dry combined organics over MgSO₄ and concentrate in vacuo. Recrystallize from Ether/Pentane to yield white needles.

SynthesisPath Sulfide 4-Methoxythioanisole (Sulfide Precursor) Intermediate Cyclic Periodate Intermediate Sulfide->Intermediate + NaIO4 (0°C) Sulfoxide 1-(Methylsulfinyl)-4-methoxybenzene (Target Sulfoxide) Intermediate->Sulfoxide Selective Cleavage Sulfone Sulfone By-product (Over-oxidation) Sulfoxide->Sulfone Excess Oxidant High Temp

Figure 1: Chemoselective oxidation pathway. The dashed red line indicates the over-oxidation pathway to be avoided.

Reactivity & Metabolic Significance

The Pummerer Rearrangement

This compound is a classic substrate for the Pummerer rearrangement. Upon treatment with acetic anhydride, the sulfoxide oxygen is acylated, followed by elimination to form a thionium ion, which is then trapped by acetate. This functionalizes the α-methyl position, a key strategy for modifying sulfide side chains.

Metabolic Switching (Redox Cycling)

In biological systems, the sulfoxide moiety undergoes reversible redox cycling. This is critical for prodrug design (e.g., Sulindac).

  • Reductive Pathway: Mediated by sulfoxide reductases (MsrA/MsrB), reverting the compound to the lipophilic sulfide.

  • Oxidative Pathway: Mediated by CYP450 enzymes, converting the sulfoxide to the highly polar, rapidly excreted sulfone.

Metabolism Sulfide Sulfide Form (Lipophilic) Sulfoxide Sulfoxide (Target) (Chiral / Polar) Sulfide->Sulfoxide CYP450 / FMO (Oxidation) Sulfoxide->Sulfide MsrA / MsrB (Reduction) Sulfone Sulfone (Polar / Excreted) Sulfoxide->Sulfone CYP450 (Irreversible Oxidation)

Figure 2: Metabolic redox cycling of the sulfoxide moiety.

Analytical Characterization

Correct identification relies on distinguishing the oxidation state of the sulfur atom via NMR.

TechniqueDiagnostic SignalInterpretation
¹H NMR (CDCl₃) δ ~2.70 ppm (s, 3H) Methyl on Sulfoxide (-S(O)CH₃). Distinct from Sulfide (-SCH₃, ~2.5 ppm) and Sulfone (-SO₂CH₃, ~3.0 ppm).
¹H NMR (CDCl₃) δ ~3.85 ppm (s, 3H) Methoxy group (-OCH₃). Remains relatively constant across oxidation states.
¹H NMR (CDCl₃) δ ~7.60 (d), 7.00 (d) AA'BB' aromatic system. The sulfoxide is electron-withdrawing, deshielding the ortho protons (7.60 ppm) relative to the sulfide precursor.
IR Spectroscopy 1030–1060 cm⁻¹ Strong S=O stretching vibration.
Mass Spectrometry m/z 170 [M]+ Molecular ion. Often shows a fragment at [M-16] (loss of oxygen) or [M-15] (loss of methyl).

Safety & Handling (GHS Standards)

  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

  • Storage: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) at 2–8 °C. Sulfoxides can disproportionate upon prolonged exposure to light and heat.

References

  • TCI Chemicals. Product Specification: 1-Methoxy-4-(methylsulfinyl)benzene (CAS 3517-99-5).[1][2] Retrieved from .

  • Organic Syntheses. Oxidation of Sulfides to Sulfoxides: Methyl Phenyl Sulfoxide. Org.[3][4][5][6][7] Synth. 1966, 46, 78. Retrieved from .

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 15885 (4-Methoxythioanisole - Precursor). Retrieved from .

  • Varala, R., et al. Sodium Periodate (NaIO4) in Organic Synthesis.[3] SynOpen 2023, 7, 548–554.[3] Retrieved from .

  • Sigma-Aldrich. Product Detail: 4-Methoxythioanisole (Precursor). Retrieved from .

Sources

Structural Elucidation and Stereochemical Analysis of 1-(methylsulfinyl)-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Analytical Framework

Executive Summary & Core Directive

The structural elucidation of 1-(methylsulfinyl)-4-methoxybenzene (CAS: 3002-54-8), often referred to as methyl 4-methoxyphenyl sulfoxide, represents a classic yet critical challenge in pharmaceutical intermediate profiling.[1][2][3] Unlike simple organic characterization, this molecule requires a dual-layer analysis:[1]

  • Connectivity Confirmation: Distinguishing the target sulfoxide from its sulfide precursor (thioanisole derivative) and its sulfone over-oxidation byproduct.[3]

  • Stereochemical Configuration: The sulfinyl group introduces a chiral center at the sulfur atom, necessitating enantiomeric resolution.[3]

This guide moves beyond standard spectral listing to provide a causal analytical workflow . We establish a self-validating protocol where data from Mass Spectrometry (MS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) cross-reference each other to eliminate structural ambiguity.

Synthesis Context & Impurity Profiling[2][3]

To understand the analytical challenge, one must understand the origin. The target is typically synthesized via the selective oxidation of 4-methoxythioanisole .[2][3]

  • Reaction: 4-methoxythioanisole + [O]

    
    Target Sulfoxide 
    
    
    
    Sulfone (Over-oxidation)[1][2][3]
  • Critical Quality Attribute (CQA): The reaction must be stopped precisely at the sulfoxide stage.

Impurity Markers
  • Starting Material (Sulfide): Non-polar, lacks the S=O dipole.[2]

  • Impurity (Sulfone): Highly crystalline, chemically inert, distinct NMR signature.[3]

Structural Elucidation Workflow

The following flowchart outlines the logic path for confirming the structure and purity of the target molecule.

ElucidationWorkflow Sample Crude Sample (Post-Oxidation) MS Step 1: Mass Spectrometry Target [M]+ = 170 Da Sample->MS IR Step 2: FT-IR Check S=O Stretch (1030-1050 cm⁻¹) MS->IR NMR Step 3: 1H NMR S-Me Shift Diagnostic IR->NMR Decision Is S-Me at 2.7 ppm? NMR->Decision Chiral Step 4: Chiral HPLC Enantiomeric Excess (ee%) Decision->Chiral Yes (Target) Fail_Sulfide Impurity: Sulfide (S-Me ~2.4 ppm) Decision->Fail_Sulfide Upfield Shift Fail_Sulfone Impurity: Sulfone (S-Me ~3.0 ppm) Decision->Fail_Sulfone Downfield Shift

Figure 1: Logical decision tree for the structural confirmation of aryl sulfoxides.

Spectroscopic Characterization

Mass Spectrometry (MS)

Objective: Confirm Molecular Weight and analyze fragmentation to rule out isomers.

  • Molecular Ion (M+): 170.23 Da.[2][3]

  • Ionization Mode: ESI+ (Electrospray Ionization) or EI (Electron Impact).[2][3]

  • Key Fragmentation Pathways:

    • [M - 16]: Loss of Oxygen.[2][3][4] A characteristic signature of sulfoxides (forming the radical cation of the sulfide).

    • [M - 15]: Loss of Methyl radical (

      
      ).[2][3]
      
    • [M - 31]: Loss of

      
      .
      
Infrared Spectroscopy (FT-IR)

Objective: Identification of the functional group. This is the fastest way to distinguish Sulfide vs. Sulfoxide vs. Sulfone.[3]

Functional GroupFrequency (cm⁻¹)IntensityMechanistic Insight
S=O[1][2][3][5][6][7] Stretch 1030 – 1055 StrongThe sulfoxide bond has partial double-bond character due to

back-bonding.[1][3]
C-O-C Stretch 1240 – 1260StrongAsymmetric stretch of the aryl alkyl ether (methoxy group).[1][2]
C-H (Aromatic) 3000 – 3100WeakStandard aromatic C-H stretching.[1][2][3]
Absence 1150 & 1300-Critical Check: Absence of symmetric/asymmetric sulfone stretches.[1][2][3]
Nuclear Magnetic Resonance (NMR)

Objective: Definitive connectivity and oxidation state analysis.

1H NMR Analysis (400 MHz, CDCl₃)

The chemical shift of the methyl group attached to the sulfur is the "molecular clock" for the oxidation state.

  • Sulfide (Precursor):

    
     ppm.[2][3]
    
  • Sulfoxide (Target):

    
     ppm.[2][3][8]
    
  • Sulfone (Over-oxidized):

    
     ppm.[2][3][8]
    

Target Molecule Assignments:

PositionShift (

ppm)
MultiplicityIntegrationAssignment Logic
Ar-H (Ortho to S) 7.60 – 7.65Doublet (d)2HDeshielded by the electron-withdrawing sulfinyl group (anisotropy cone).[1][2][3]
Ar-H (Ortho to O) 7.00 – 7.05Doublet (d)2HShielded by the electron-donating resonance of the methoxy group.[1][2]
O-CH₃ 3.85Singlet (s)3HCharacteristic methoxy region.[1][2][3]
S(O)-CH₃ 2.70 Singlet (s)3HDiagnostic Peak. Deshielded relative to sulfide, shielded relative to sulfone.[1][2][3]

Self-Validating Check: The aromatic region must show an AA'BB' system .[2][3] If the coupling pattern is distorted or asymmetric beyond the expected roof effect, check for meta-substitution impurities.[3]

Stereochemical Analysis (Chirality)

Unlike sulfones (achiral) or sulfides (achiral), the sulfoxide sulfur atom is a stable chiral center at room temperature (inversion barrier


 35-40 kcal/mol).[2][3] The lone pair acts as the fourth substituent.
Chiral Resolution Protocol

To separate the (


)- and (

)-enantiomers, Chiral Stationary Phase (CSP) HPLC is required.[2][3]

Experimental Protocol:

  • Column: Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H or Lux Cellulose-1).[1][2][3]

  • Mobile Phase: Hexane : Isopropanol (90:10 v/v).[3]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

Mechanism of Separation: The cellulose carbamate derivative forms a helical cavity.[3] The sulfoxide enantiomers interact differently via hydrogen bonding and dipole-dipole interactions with the carbamate N-H and C=O groups within the chiral groove.

ChiralSeparation cluster_output Detector Response Racemate Racemic Mixture (R/S) Column CSP Column (Cellulose-based) Racemate->Column Injection Peak1 Peak 1 (R-Enantiomer) Column->Peak1 Weak Interaction (Elutes First) Peak2 Peak 2 (S-Enantiomer) Column->Peak2 Strong Interaction (Elutes Second)

Figure 2: Chiral HPLC mechanism for sulfoxide resolution.

Experimental Validation Protocols

Protocol A: Selective Oxidation (Synthesis)

To generate the standard for analysis.

  • Dissolution: Dissolve 1.0 eq of 4-methoxythioanisole in Glacial Acetic Acid.

  • Oxidation: Add 1.05 eq of 30%

    
     dropwise at 0°C.
    
    • Expert Tip: Low temperature prevents over-oxidation to sulfone.[3]

  • Quench: After 2 hours, quench with saturated

    
    .
    
  • Extraction: Extract with Dichloromethane (DCM).

Protocol B: Oxidation State Determination (NMR)
  • Prepare a sample of ~10 mg in 0.6 mL

    
    .[3]
    
  • Acquire 1H NMR with at least 16 scans (to see minor impurities).[3]

  • Integration Check: Set the Methoxy peak (3.85 ppm) to integral 3.00.

  • Purity Calculation:

    
    [2][3]
    

References

  • Madesclaire, M. (1986).[2][3] Synthesis of Sulfoxides by Oxidation of Thioethers.[3][9] Tetrahedron, 42(20), 5459-5495.[2][3] Link[2][3]

  • Drabowicz, J., & Mikolajczyk, M. (1982).[3] Sulfoxides via Oxidation of Sulfides.[3][9][10][11] Synthetic Communications, 11(12), 1025-1030.[2][3] Link[2][3]

  • Okamoto, Y., et al. (1986).[3] Optical resolution of chiral sulfoxides on cellulose tris(phenylcarbamate) derivatives. Journal of Chromatography A, 363(2), 173-186.[2][3] Link[2][3]

  • Silverstein, R. M., et al. (2014).[3][6] Spectrometric Identification of Organic Compounds (8th ed.).[3] Wiley.[3][12] (General reference for NMR/IR shifts). Link[2][3]

  • PubChem Database. (2023).[3] Compound Summary for CID 8001020, 1-Methoxy-4-(methylsulfinyl)benzene.[1][2][3] Link

Sources

1-(Methylsulfinyl)-4-methoxybenzene: A Technical Guide to Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Discovery and Historical Synthesis of 1-(Methylsulfinyl)-4-methoxybenzene Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Chiral Benchmark

1-(Methylsulfinyl)-4-methoxybenzene (CAS: 3517-99-5), also known as methyl 4-methoxyphenyl sulfoxide, is a compound of deceptively simple structure that holds a critical position in the history of asymmetric synthesis. While chemically it is a stable aryl methyl sulfoxide, operationally it serves as the "hydrogen atom" of chiral sulfoxidation—a primary benchmark substrate used to validate nearly every major advance in enantioselective oxidation catalysis over the last four decades.

For the drug development professional, this compound is more than a reagent; it is a model system for understanding the metabolic fate of sulfide-containing drugs (via cytochrome P450 monooxygenases) and a precursor for chiral auxiliaries used in the synthesis of complex pharmaceutical intermediates.

Historical Discovery and Evolution of Synthesis

The "discovery" of 1-(methylsulfinyl)-4-methoxybenzene is best understood not as a single event, but as an evolution of synthetic capability—from crude racemic preparations to high-precision asymmetric catalysis.

Phase I: The Classical Era (Racemic Synthesis)

In the early 20th century, the synthesis of aryl sulfoxides was primarily achieved through the non-selective oxidation of the corresponding sulfides. The starting material, 4-methoxythioanisole (methyl 4-methoxyphenyl sulfide), reacts readily with electrophilic oxidants.

  • Oxidants: Hydrogen peroxide (

    
    ), Sodium metaperiodate (
    
    
    
    ), and peracids.
  • Limitation: These methods produce racemic mixtures (

    
    
    
    
    
    ). The lack of control often led to over-oxidation, yielding the sulfone (1-(methylsulfonyl)-4-methoxybenzene), a chemically distinct and often unwanted byproduct.
Phase II: The Asymmetric Breakthrough (1984)

The pivotal moment in the history of this compound occurred in the mid-1980s. Inspired by the Sharpless asymmetric epoxidation, researchers sought to apply titanium-catalyzed systems to sulfides.

  • The Kagan & Modena Protocols: In 1984, Pitchen, Kagan, and independently Di Furia/Modena, reported the modified Sharpless reagent system (

    
     / (+)-DET / 
    
    
    
    ) for the oxidation of sulfides.
  • Significance: 1-(Methylsulfinyl)-4-methoxybenzene was a key substrate in these studies, achieving enantiomeric excesses (ee) exceeding 90% for the first time. This established the compound as the standard for judging the efficacy of new chiral oxidants.

Phase III: The Modern Era (Catalytic Precision)

Current methodologies focus on Green Chemistry and atom economy, utilizing transition metal complexes (Mn-Salen, Fe-Salen) and biomimetic approaches to achieve


 ee with minimal waste.

Mechanistic Insights: Electrophilic Sulfoxidation

The synthesis relies on the nucleophilicity of the sulfur atom. The mechanism involves the attack of the sulfur lone pair on an electrophilic oxygen species transferred from a metal center.

The Selectivity Challenge

The oxidation proceeds in two steps. The rate constant for the first oxidation (


) must be significantly higher than the second (

) to prevent sulfone formation.


In asymmetric synthesis, the catalyst must also differentiate between the two prochiral lone pairs on the sulfur atom.

Sulfoxidation Pathway cluster_0 Chiral Transition State Sulfide 4-Methoxythioanisole (Achiral Sulfide) TS Metal-Oxo Complex (Ti, Mn, or Fe) Sulfide->TS O-Atom Transfer Sulfoxide_R (R)-Sulfoxide (Major Product) TS->Sulfoxide_R Fast (k_R) Sulfoxide_S (S)-Sulfoxide (Minor Product) TS->Sulfoxide_S Slow (k_S) Sulfone Sulfone (Over-oxidation Byproduct) Sulfoxide_R->Sulfone Over-oxidation (Avoided by stoichiometry) Sulfoxide_S->Sulfone Kinetic Resolution (Optional)

Figure 1: Mechanistic pathway of asymmetric sulfoxidation showing the bifurcation into enantiomers and the risk of over-oxidation.

Technical Protocol: Asymmetric Synthesis (Kagan Method)

This protocol describes the synthesis of (R)-1-(methylsulfinyl)-4-methoxybenzene using the Kagan modification. This method is chosen for its historical reliability and high enantioselectivity.

Reagents & Equipment[1][2][3]
  • Substrate: Methyl 4-methoxyphenyl sulfide (1.0 eq)

  • Catalyst Precursor: Titanium(IV) isopropoxide (

    
    ) (1.0 eq)
    
  • Chiral Ligand: (+)-Diethyl tartrate ((+)-DET) (2.0 eq)

  • Oxidant: Cumene hydroperoxide (CHP) (1.0 eq)

  • Solvent: Dichloromethane (DCM), anhydrous

  • Additive: Water (1.0 eq) - Critical for modifying the Ti-complex structure.

Step-by-Step Methodology
  • Complex Formation:

    • In a flame-dried flask under Argon, dissolve

      
       (1.42 g, 5 mmol) and (+)-DET (2.06 g, 10 mmol) in anhydrous DCM (25 mL) at 25°C.
      
    • Add water (90 µL, 5 mmol) very slowly via microsyringe. Stir for 20 minutes. A yellow solution indicates the formation of the active catalytic species.

  • Substrate Addition:

    • Add Methyl 4-methoxyphenyl sulfide (0.77 g, 5 mmol) to the mixture.

    • Cool the reaction mixture to -20°C. Temperature control is vital for enantioselectivity.

  • Oxidation:

    • Add Cumene hydroperoxide (80% in cumene, 5 mmol) dropwise over 20 minutes.

    • Maintain stirring at -20°C for 4–6 hours. Monitor via TLC (Hexane/EtOAc 1:1) or HPLC.

  • Quench & Workup:

    • Quench with water (5 mL). Stir for 1 hour at room temperature to hydrolyze the titanium complex.

    • Filter the resulting white gel (titanium dioxide) through a pad of Celite.

    • Wash the filtrate with 5% NaOH (to remove excess hydroperoxide and tartrate) and brine.

    • Dry over

      
       and concentrate in vacuo.
      
  • Purification:

    • Purify by flash column chromatography on silica gel (Eluent: Cyclohexane/Ethyl Acetate 7:3).

    • Result: White crystalline solid. Yield: ~70-80%.[1] ee: >90%.[2][3][4]

Data Summary: Method Comparison
MethodOxidantCatalystYield (%)ee (%)Notes
Periodate

None>90%0%Standard racemic prep.
Kagan CHP

/DET
70-80%90-95%Stoichiometric Ti often required for max ee.
Modena t-BuOOH

/DET
60-75%80-85%Uses tert-butyl hydroperoxide.
Salen

Mn-Salen80-90%60-80%Catalytic (1-5 mol%), lower ee than Ti.
Enzymatic

P450 / HPOVariable>98%High specificity, difficult scale-up.

Experimental Workflow Visualization

Experimental Workflow Start Start: Anhydrous Conditions (Argon Atmosphere) Complex Catalyst Formation Ti(OiPr)4 + (+)-DET + H2O (Stir 20 min @ 25°C) Start->Complex Substrate Add Substrate Methyl 4-methoxyphenyl sulfide (Cool to -20°C) Complex->Substrate Oxidation Oxidation Phase Add Cumene Hydroperoxide dropwise (Stir 4-6h @ -20°C) Substrate->Oxidation Quench Quench & Hydrolysis Add Water, Stir 1h (Precipitate TiO2) Oxidation->Quench Workup Workup Filter (Celite) -> Wash (NaOH) -> Dry Quench->Workup Purify Purification Flash Chromatography (Yield: ~75%, ee: >90%) Workup->Purify

Figure 2: Operational workflow for the Kagan asymmetric synthesis protocol.

References

  • Pitchen, P., Dunach, E., Deshmukh, M. N., & Kagan, H. B. (1984). An efficient asymmetric oxidation of sulfides to sulfoxides.[4] Journal of the American Chemical Society, 106(26), 8188-8193. Link

  • Di Furia, F., Modena, G., & Seraglia, R. (1984). Synthesis of chiral sulfoxides by metal-catalyzed oxidation with t-butyl hydroperoxide. Synthesis, 1984(4), 325-326. Link

  • Legros, J., & Bolm, C. (2003). Iron-catalyzed asymmetric sulfide oxidation with aqueous hydrogen peroxide. Angewandte Chemie International Edition, 42(44), 5487-5489. Link

  • Bryliakov, K. P., & Talsi, E. P. (2014). Titanium-catalyzed asymmetric sulfoxidation: The mechanism and the active species. Current Organic Chemistry, 18(1), 3-16. Link

  • Leonard, N. J., & Johnson, C. R. (1962). Periodate oxidation of sulfides to sulfoxides. The Journal of Organic Chemistry, 27(1), 282-284. Link

Sources

Thermodynamic Stability & Degradation Profile of 4-Methoxyphenyl Methyl Sulfoxide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability Matrix

4-Methoxyphenyl methyl sulfoxide (MMSO) represents a critical structural motif in medicinal chemistry, serving as both a chiral scaffold and a metabolic intermediate of thioanisole derivatives. Unlike its sulfide precursor, MMSO exhibits a distinct thermodynamic profile characterized by high polarity, significant optical stability, and specific susceptibility to redox transformations.

This guide delineates the operational stability window of MMSO. While thermally robust up to ~200°C, MMSO is chemically labile under oxidative and acidic stress. For drug development professionals, understanding the sulfoxide-sulfone-sulfide redox cycle and the Pummerer rearrangement liability is essential for ensuring API (Active Pharmaceutical Ingredient) integrity during formulation and storage.

Physicochemical Characterization

MMSO is a low-melting solid that frequently presents as a supercooled oil in impure fractions. Its thermodynamic behavior is governed by the dipolar nature of the sulfinyl group (


), which imparts higher melting points and water solubility compared to the corresponding sulfide.
Table 1: Physicochemical Properties
PropertyValue / DescriptionSource Reliability
CAS Number 4850-71-9 (R), 18453-46-8 (S), 3517-99-5 (racemic)High
Molecular Formula C₈H₁₀O₂S (MW: 170.23 g/mol )High
Appearance White to pale yellow crystalline solid (often supercooled oil)High
Melting Point 43 – 49 °C (Distinct solid phase)High [1, 4]
Solubility Soluble in MeOH, DMSO, CHCl₃, MeCN; Moderately soluble in H₂OHigh
LogP (Est.) ~0.8 – 1.0 (Moderately Lipophilic)Medium (Inferred)
IR Signature 1027 cm⁻¹ (Strong S=O stretching)High [5]
¹H NMR (CDCl₃) δ 2.70 (s, 3H, SOCH₃), 3.84 (s, 3H, OCH₃), 7.04 (d, 2H), 7.58 (d, 2H)High [5, 6]

Expert Insight: The melting point discrepancy in literature (often cited as an oil) typically arises from trace sulfide impurities which depress the melting point significantly. Pure MMSO crystallizes readily.

Thermodynamic Stability Profile

Thermal Stability & Racemization

MMSO exhibits robust thermal stability relative to alkyl sulfoxides because it lacks


-hydrogens on the methyl group, precluding degradation via Cope elimination (a common pathway for sulfoxides with 

-hydrogens).
  • Decomposition Onset: Thermal decomposition (homolytic cleavage of the C-S bond) generally occurs >200°C .

  • Optical Stability: MMSO is chiral at the sulfur atom. The barrier to pyramidal inversion for aryl methyl sulfoxides is high (

    
     kcal/mol).
    
    • Implication: Racemization is negligible at room temperature and even under standard reflux conditions. Thermal racemization typically requires temperatures approaching 200°C [2].

    • Photostability Warning: MMSO undergoes rapid photoracemization under UV/Blue light irradiation, likely via a radical recombination mechanism [2]. Protect pure enantiomers from light.

Redox Thermodynamics

The sulfoxide moiety is in an intermediate oxidation state.

  • Oxidation Potential: MMSO is readily oxidized to 4-methoxyphenyl methyl sulfone . This reaction is thermodynamically favorable and irreversible under standard conditions.

  • Reduction Potential: MMSO can be reduced back to 4-methoxythioanisole (sulfide). This is reversible in biological systems (via sulfoxide reductase enzymes).

Degradation Pathways & Kinetics

The degradation of MMSO is rarely spontaneous under ambient conditions but is triggered by specific chemical stressors.

The Pummerer Rearrangement (Acid Liability)

In the presence of acylating agents (e.g., acetic anhydride, acyl chlorides) or strong acids, MMSO undergoes the Pummerer rearrangement. The p-methoxy group acts as an electron-donating group (EDG), increasing the nucleophilicity of the sulfinyl oxygen, thereby facilitating the initial acylation step.

  • Mechanism: Acylation of Oxygen

    
    
    
    
    
    -deprotonation
    
    
    formation of thionium ion
    
    
    nucleophilic attack.
  • Product:

    
    -functionalized sulfides (e.g., 
    
    
    
    -acetoxy sulfide).
Oxidative Degradation

Oxidation to the sulfone follows second-order kinetics when using oxidants like dimethyldioxirane or peroxides. The electron-rich nature of the anisole ring makes the sulfur center more nucleophilic compared to unsubstituted phenyl sulfoxides, slightly accelerating oxidation rates [3].

Diagram 1: MMSO Degradation Pathways

MMSO_Degradation Figure 1: Primary Chemical Degradation Pathways of MMSO MMSO 4-Methoxyphenyl Methyl Sulfoxide (Target) Sulfide 4-Methoxythioanisole (Reduction Product) MMSO->Sulfide Reduction (NaSH, Reductases) Sulfone 4-Methoxyphenyl Methyl Sulfone (Oxidation Product) MMSO->Sulfone Oxidation (H2O2, mCPBA, CYP450) Pummerer α-Acyloxy Sulfide (Pummerer Product) MMSO->Pummerer Acid Anhydride/H+ (Pummerer Rearrangement) Sulfide->MMSO Metabolic/Chem Oxidation

Figure 1: The central redox role of MMSO and its susceptibility to acid-catalyzed rearrangement.

Experimental Protocols for Stability Assessment

To validate the stability of MMSO in a formulation or biological matrix, use the following protocols.

Protocol 1: Stability-Indicating HPLC Method

This method separates the sulfoxide from its primary degradation products (sulfide and sulfone).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[1][2][3]

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic

    
    ) and 220 nm .
    
  • Expected Retention Order: Sulfoxide (Polar, elutes first) < Sulfone < Sulfide (Most lipophilic, elutes last).

Protocol 2: Forced Degradation (Oxidative Stress)

Objective: Determine susceptibility to oxidative degradation (simulation of shelf-life oxidation).

  • Preparation: Dissolve 10 mg MMSO in 10 mL Acetonitrile/Water (1:1).

  • Stressing: Add 1 mL of 30%

    
    .
    
  • Incubation: Stir at Room Temperature for 2 hours.

  • Quenching: Add

    
     (excess) to quench residual peroxide.
    
  • Analysis: Inject into HPLC (Protocol 1).

  • Acceptance: >95% recovery of Sulfoxide indicates high stability; appearance of Sulfone peak indicates oxidative liability.

Diagram 2: Stability Testing Workflow

Stability_Workflow Figure 2: Forced Degradation Workflow for MMSO cluster_Stress Stress Conditions Start Start: MMSO Sample Dissolve Dissolve in MeCN/H2O Start->Dissolve Oxidative Oxidative: + 30% H2O2, 2h Dissolve->Oxidative Thermal Thermal: 60°C, 24h Dissolve->Thermal Acidic Acidic: 0.1N HCl, 2h Dissolve->Acidic Quench Quench & Dilute Oxidative->Quench Thermal->Quench Acidic->Quench HPLC HPLC Analysis (Protocol 1) Quench->HPLC Data Calculate % Recovery & Impurity Profile HPLC->Data

Figure 2: Standardized workflow for assessing thermodynamic stability under stress.

Implications for Drug Development[8]

Metabolic Stability

MMSO is often a metabolite of thioanisole-based drugs. In vivo, it is subject to:

  • CYP450 Oxidation: Further oxidation to the sulfone is a primary clearance pathway.

  • Reductive Metabolism: In hypoxic tissues or gut microbiota, reduction back to the sulfide can occur, potentially altering pharmacokinetics.

Formulation & Storage
  • Excipient Compatibility: Avoid acidic excipients (e.g., citric acid) in liquid formulations to prevent Pummerer-type degradation.

  • Packaging: Use light-resistant packaging (amber vials) to prevent photoracemization of enantiopure formulations.

  • Antioxidants: If oxidative degradation to sulfone is observed, include antioxidants (e.g., BHT, sodium metabisulfite) in the formulation.

References

  • ChemicalBook. (2025).[4] Methyl 4-methoxyphenyl sulfoxide Properties. Retrieved from

  • Takahashi, R., et al. (2021). Rapid Photoracemization of Chiral Alkyl Aryl Sulfoxides. The Journal of Organic Chemistry. Retrieved from

  • Buncel, E., et al. (2016). Kinetic studies on the oxidation of aryl methyl sulfides and sulfoxides by dimethyldioxirane. Canadian Journal of Chemistry. Retrieved from

  • Tokyo Chemical Industry (TCI). (2025). Product Specification: 1-(Methylsulfinyl)-4-methoxybenzene. Retrieved from

  • Li, Z., et al. (2018). Transition-Metal-Free Highly Efficient Aerobic Oxidation of Sulfides. Molecules. Retrieved from

  • Bahrami, K., et al. (2010).[5] Ceric Ammonium Nitrate Catalyzed Oxidation of Sulfides. Synthesis. Retrieved from

Sources

Chemo-Selective Oxidation of 1-Methoxy-4-(methylthio)benzene: Mechanistic Insights & Synthetic Control

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview

1-Methoxy-4-(methylthio)benzene (also known as 4-methoxythioanisole, MMTB ) serves as a critical model substrate in physical organic chemistry and drug metabolism studies. Its structure features two potent electron-donating groups (EDGs)—a methoxy group and a methylthio group—positioned para to each other.

For researchers, MMTB is not merely a reagent; it is a mechanistic probe . The interplay between the oxygen and sulfur lone pairs allows for the precise differentiation between Electrophilic Oxygen Transfer (EOT) and Single Electron Transfer (SET) mechanisms. In drug development, MMTB mimics the metabolic activation of sulfide-containing pharmacophores (e.g., sulindac, thioridazine), where S-oxidation determines the switch between bio-activation and clearance.

This guide synthesizes the kinetic, mechanistic, and practical aspects of oxidizing MMTB, focusing on controlling the selectivity between the sulfoxide (2-electron oxidation) and the sulfone (4-electron oxidation).

Mechanistic Deep Dive: Competitive Pathways

The oxidation of MMTB proceeds via two distinct mechanistic manifolds, dictated by the nature of the oxidant and the reaction medium.

Pathway A: Direct Electrophilic Oxygen Transfer (EOT)

Oxidants: Hydrogen peroxide (


), mCPBA, Periodates (

). Mechanism: The sulfur atom acts as a nucleophile. Its Highest Occupied Molecular Orbital (HOMO), corresponding to the non-bonding 3p lone pair, attacks the Lowest Unoccupied Molecular Orbital (LUMO) of the oxidant (e.g., the

O-O bond of a peroxide).
  • Electronic Effect: The p-methoxy group enhances the nucleophilicity of the sulfur via resonance (+M effect), significantly increasing the rate constant (

    
    ) compared to thioanisole.
    
  • Hammett Correlation: Reaction rates correlate well with

    
     constants, yielding a negative reaction constant (
    
    
    
    ), confirming the buildup of positive charge on sulfur in the transition state.
Pathway B: Single Electron Transfer (SET)

Oxidants: Cytochrome P450 (specific isoforms), Horseradish Peroxidase (HRP), Photo-excited sensitizers (


), Anodic oxidation.
Mechanism:  An electron is removed from the sulfur lone pair to form a sulfur radical cation  (

).
  • Stability: The p-methoxy group is crucial here. It stabilizes the radical cation via delocalization of the unpaired spin density onto the aromatic ring and the oxygen atom.

  • Fate of the Radical Cation: The cation reacts with water or an activated oxygen species to form a sulfuranyl radical, which eventually collapses to the sulfoxide.

Visualization: Mechanistic Bifurcation

The following diagram illustrates the divergence between the concerted EOT pathway and the stepwise SET pathway.

OxidationPathways cluster_legend Key Substrate 1-Methoxy-4-(methylthio)benzene (MMTB) TS_EOT Transition State (EOT) [S...O...OR]‡ Substrate->TS_EOT Peroxides/Peracids (Nu attack on O) RadicalCat Radical Cation [Ar-S-Me]+• Substrate->RadicalCat SET (P450/Electrochem) - 1e- Sulfoxide Sulfoxide Product (Kinetic) TS_EOT->Sulfoxide Oxygen Transfer Sulfone Sulfone Product (Thermodynamic) Sulfoxide->Sulfone Excess Oxidant (Slow Step) Sulfuranyl Sulfuranyl Radical [Ar-S(OH)-Me]• RadicalCat->Sulfuranyl + H2O / -H+ Sulfuranyl->Sulfoxide - 1e- / -H+ Legend EOT: Electrophilic Oxygen Transfer SET: Single Electron Transfer

Figure 1: Bifurcation of oxidation mechanisms for MMTB. Pathway A dominates with peracids; Pathway B dominates in enzymatic and electrochemical systems.

Enzymatic & Bio-mimetic Oxidation (P450/HRP)

In drug development, understanding how Cytochrome P450 (CYP) handles MMTB is vital. MMTB is often used to distinguish between direct oxygen transfer and electron transfer mechanisms in heme enzymes.

The P450 Catalytic Cycle for Sulfides

Unlike carbon hydroxylation, sulfide oxidation does not always require the high-valent Compound I (


) to abstract a hydrogen.
  • Direct Transfer: The sulfur lone pair attacks the oxygen of Compound I.

  • Radical Rebound: For MMTB, the low ionization potential (

    
    ) allows Compound I to abstract an electron first, forming the radical cation.
    

Key Insight: Studies utilizing Hammett plots for P450 oxidation of substituted thioanisoles show a better correlation with


 than 

, indicating significant positive charge development on the sulfur, supporting the SET mechanism or a highly polarized transition state.

P450Cycle Resting P450 Resting (Fe-III) SubBind Substrate Binding (Fe-III...S-Ar) Resting->SubBind + MMTB Red1 1st Reduction (Fe-II) SubBind->Red1 + e- Oxy Oxy-P450 (Fe-II-O2) Red1->Oxy + O2 CpdI Compound I (Fe-IV=O)•+ Oxy->CpdI + e-, + 2H+ - H2O CpdI->Resting Oxygen Transfer Sulfoxide Sulfoxide Product CpdI->Sulfoxide Product Release

Figure 2: The catalytic cycle of Cytochrome P450 applied to sulfide oxidation. The critical step is the reaction of Compound I with the MMTB sulfur.

Synthetic Control: Selectivity Data

Achieving chemo-selectivity (oxidizing S without touching the aromatic ring) and product selectivity (sulfoxide vs. sulfone) requires precise oxidant choice.

Table 1: Oxidant Performance for MMTB

Oxidant SystemPrimary ProductSelectivityMechanismNotes

(1.0 eq) / HFIP
SulfoxideHigh (>95%)EOTHexafluoroisopropanol (HFIP) activates

via H-bonding. Green method.
mCPBA (1.0 eq) / DCM SulfoxideMod. (85%)EOTRisk of over-oxidation to sulfone if not strictly stoichiometric at 0°C.

/ MeOH:H2O
SulfoxideVery High (>98%)EOTMildest method. Stops cleanly at sulfoxide.
Oxone® / Methanol SulfoneHigh (>95%)EOTExcellent for driving reaction to completion (Sulfone).
Electrochemical (Anodic) MixedLowSETForms radical cations; prone to polymerization or side reactions without control.

Experimental Protocols

Protocol A: Selective Synthesis of the Sulfoxide (Green Chemistry)

Target: 1-methoxy-4-(methylsulfinyl)benzene[1]

Principle: Use of Sodium Periodate (


) prevents over-oxidation because the periodate is not electrophilic enough to oxidize the sulfoxide to the sulfone under mild conditions.
  • Preparation: Dissolve 1-methoxy-4-(methylthio)benzene (1.0 mmol, 154 mg) in Methanol (10 mL).

  • Addition: Add a solution of

    
     (1.1 mmol, 235 mg) in water (5 mL) dropwise at 0°C.
    
  • Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC (SiO2, EtOAc/Hexane 1:1). The sulfide (

    
    ) will disappear; sulfoxide (
    
    
    
    ) will appear.
  • Workup: Filter off the precipitated sodium iodate (

    
    ). Dilute filtrate with water, extract with 
    
    
    
    (3x).
  • Purification: Dry over

    
    , concentrate. Yield is typically >90%.[2]
    
Protocol B: Electrochemical Investigation (CV)

Target: Characterization of the Radical Cation

Setup:

  • Working Electrode: Glassy Carbon (3 mm diameter).

  • Counter Electrode: Platinum wire.

  • Reference Electrode: Ag/AgCl (3M NaCl).

  • Solvent: Acetonitrile (dry, HPLC grade).

  • Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (

    
    ).
    

Procedure:

  • Blank Scan: Run a CV of the electrolyte solution to ensure a clean window (-0.5V to +2.0V).

  • Analyte: Add MMTB to a concentration of 1.0 mM.

  • Scan: Scan from 0 V

    
     +1.5 V 
    
    
    
    0 V at scan rates of 50, 100, 200, and 500 mV/s.
  • Analysis: Observe the first anodic peak (

    
     vs Ag/AgCl).
    
    • Reversibility: If the return cathodic peak is absent or small, the radical cation is unstable and reacting rapidly (likely with trace water).

    • Scan Rate Dependence: Plot

      
       vs. 
      
      
      
      . Linearity confirms diffusion control.

Troubleshooting & Validation

Self-Validating the Reaction: You can confirm the oxidation state without mass spectrometry using 1H NMR (CDCl3) . The methyl group attached to sulfur is the diagnostic handle.

  • Sulfide (-S-Me): Singlet at

    
    .
    
  • Sulfoxide (-S(O)-Me): Singlet shifts downfield to

    
    . (Chiral center induces diastereotopicity in adjacent protons if present, though not in Me).
    
  • Sulfone (-SO2-Me): Singlet shifts further downfield to

    
    .
    

Common Pitfalls:

  • Over-oxidation: If Sulfone is detected in Protocol A, lower the temperature to 0°C and ensure strict 1.05 eq of oxidant.

  • Demethylation: Strong acids can cleave the methyl ether. Maintain neutral pH (buffer) if using peracids.

References

  • Bonesi, S. M., Fagnoni, M., & Albini, A. (2004).[3] Hammett Correlations in the Photosensitized Oxidation of 4-Substituted Thioanisoles. The Journal of Organic Chemistry, 69(3), 928–935.[4]

  • Watanabe, Y., et al. (1980). Enzymatic oxidation of alkyl aryl sulfides by cytochrome P-450 and horseradish peroxidase. Tetrahedron Letters, 21(38), 3685-3688.

  • Baciocchi, E., et al. (1996). Electron Transfer vs Oxygen Transfer in the Oxidation of Thioanisoles by Cytochrome P450 and Horseradish Peroxidase. Journal of the American Chemical Society, 118(39), 9447–9448.

  • Kirihara, M., et al. (2010).[5] Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide Catalyzed by Tantalum Carbide.[5] Synlett, 2010(10), 1557-1561.[5]

  • Ando, W. (1978). Organic Sulfur Chemistry: Structure and Mechanism. CRC Press.

Sources

Technical Guide: Health and Safety Data for 1-(methylsulfinyl)-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Identity

1-(methylsulfinyl)-4-methoxybenzene (CAS: 3517-99-5), frequently referred to as Methyl 4-methoxyphenyl sulfoxide , is a functionalized organosulfur building block used extensively in asymmetric synthesis and metabolic stability studies. While not classified as a "High Hazard" substance (e.g., Category 1 carcinogen), its physicochemical properties—specifically its ability to act as a hydrogen-bond acceptor and its moderate lipophilicity—necessitate precise handling protocols to prevent mucosal irritation and potential sensitization.

This guide moves beyond the standard Safety Data Sheet (SDS) to provide a contextualized operational framework for its safe use in drug development workflows.

Physicochemical Profile

Understanding the physical state is the first step in risk mitigation. This compound typically presents as a low-melting solid, which introduces specific handling challenges regarding dust generation and hygroscopicity.

PropertyDataOperational Implication
CAS Number 3517-99-5Unique identifier for inventory tracking.
Molecular Formula C₈H₁₀O₂SMW: 170.23 g/mol .[1]
Appearance White to light yellow crystalline solidVisual check for degradation (darkening indicates oxidation/decomposition).
Melting Point 43–49 °CCritical: Low melting point means it can melt during transport or aggressive milling. Store cool.
Boiling Point 153–154 °C (at 5 Torr)High boiling point; low volatility at room temp, but vapors possible if heated.
Solubility Soluble in MeOH, DMSO, ChloroformCompatible with standard organic synthesis workflows.

Part 2: Hazard Identification & GHS Classification[2]

The Global Harmonized System (GHS) classification for this compound reflects its reactivity as a polarized sulfoxide. The primary risks are irritation (contact) and acute toxicity (ingestion).[2]

GHS Label Elements[3][4]
  • Signal Word: WARNING

  • Pictograms: Exclamation Mark (GHS07)

Hazard Statements (H-Codes) & Mechanism
CodeHazard StatementMechanistic Insight
H302 Harmful if swallowedSulfoxides can be metabolically active; acute oral toxicity suggests systemic absorption.
H315 Causes skin irritationLipophilic nature allows penetration of the stratum corneum, leading to local dermatitis.
H319 Causes serious eye irritationThe polar S=O bond interacts strongly with mucous membranes, causing immediate stinging/redness.
H335 May cause respiratory irritationDust inhalation irritates the upper respiratory tract; critical for solid handling.

Part 3: Operational Safety Protocols (SOP)

This section translates hazard data into actionable laboratory procedures.

Engineering Controls
  • Primary Barrier: All weighing and transfer operations must be conducted inside a certified chemical fume hood .

  • Dust Control: Because the melting point is low (~45 °C), mechanical friction (grinding) can cause the solid to melt and become sticky. Avoid high-energy milling. Use a static-free spatula.

Personal Protective Equipment (PPE) Matrix
  • Hand Protection: Nitrile gloves (0.11 mm minimum thickness) are sufficient for incidental contact. For prolonged immersion in solution (e.g., dissolved in DCM), double-gloving or laminate gloves are recommended due to the solvent's permeation properties.

  • Eye Protection: Chemical safety goggles are mandatory. Face shields are required only if handling large quantities (>100g) where splash risk exists.

  • Respiratory Protection: If the fume hood is unavailable or during spill cleanup, use a NIOSH-approved N95 (for dust) or P100 respirator.

Storage & Stability
  • Temperature: Store at 2–8 °C (Refrigerated) . The low melting point makes room temperature storage risky in warmer climates, potentially leading to fused "bricks" of material that are hard to dispense.

  • Atmosphere: Hygroscopic potential exists. Store under an inert atmosphere (Nitrogen or Argon) if possible to prevent moisture uptake, which complicates stoichiometry in precision synthesis.

Part 4: Emergency Response & First Aid Logic

The following decision tree outlines the immediate response to exposure incidents. The logic prioritizes decontamination followed by medical evaluation .[3]

EmergencyResponse Start Exposure Incident Type Identify Exposure Route Start->Type Skin Skin Contact (H315) Type->Skin Eye Eye Contact (H319) Type->Eye Inhal Inhalation (H335) Type->Inhal Ingest Ingestion (H302) Type->Ingest Act_Skin 1. Remove contaminated clothing 2. Wash with soap & water (15 min) 3. Seek medical advice if rash persists Skin->Act_Skin Act_Eye 1. Rinse cautiously with water (15 min) 2. Remove contact lenses if easy to do 3. Consult Ophthalmologist immediately Eye->Act_Eye Act_Inhal 1. Remove victim to fresh air 2. Keep at rest in breathing position 3. If wheezing, seek medical attention Inhal->Act_Inhal Act_Ingest 1. Rinse mouth with water 2. Do NOT induce vomiting 3. Call Poison Center immediately Ingest->Act_Ingest

Figure 1: Emergency response decision tree based on GHS exposure routes. Immediate dilution/removal is the primary mitigation strategy.

Part 5: Application Context in Drug Development

For researchers, safety data must be contextualized within the experimental workflow. 1-(methylsulfinyl)-4-methoxybenzene is not just a reagent; it is a model for sulfoxide metabolism .

Metabolic Fate & Chemical Reactivity

In vivo, sulfoxides are often subject to redox cycling. They can be oxidized to sulfones (irreversible) or reduced to sulfides (reversible). This redox potential is relevant for safety:

  • Oxidation: Treatment with strong oxidants (e.g., mCPBA) yields the sulfone. Safety Note: Exothermic reaction.

  • Reduction: In vivo reduction to the sulfide (thioanisole derivative) can alter toxicity profiles, as sulfides are generally more volatile and odorous.

MetabolicPathway Sulfide Sulfide Form (Reduced) More Volatile/Odorous Sulfoxide 1-(methylsulfinyl)-4-methoxybenzene (Current Compound) Chiral Center Sulfide->Sulfoxide CYP450 / FMO (Oxidation) Sulfoxide->Sulfide Msr Enzymes (Reduction) Sulfone Sulfone Form (Oxidized) Metabolically Stable Sulfoxide->Sulfone Further Oxidation (Slow)

Figure 2: Redox cycling of the sulfoxide moiety. The central node represents the compound of interest, highlighting its position as an intermediate oxidation state.

Synthesis & Handling Tips
  • Chirality: This compound possesses a chiral center at the sulfur atom. If using the racemic mixture for chiral resolution studies, ensure all waste streams are segregated, as enantiomers may have distinct biological interactions (though general toxicity is likely similar).

  • Reaction Monitoring: When used as a starting material, disappearance can be monitored via TLC (UV active due to the anisole ring). Safety Note: Silica dust from TLC plates is an inhalation hazard; cut plates inside the hood.

References

  • PubChem. (n.d.). 1-Methoxy-4-(methylsulfinyl)benzene (CID 5324186) - Safety and Hazards. National Library of Medicine. Retrieved January 28, 2026, from [Link]

Sources

Strategic Sourcing & Validation of 4-Methoxyphenyl Methyl Sulfoxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Benchmark Sulfoxide

4-Methoxyphenyl methyl sulfoxide (CAS 3517-99-5), also known as methyl p-anisyl sulfoxide, is more than a simple organic intermediate. In pharmaceutical research, it serves as a critical metabolic probe and a benchmark substrate for asymmetric sulfoxidation.

Its utility relies entirely on its purity. Commercial samples often contain trace amounts of the precursor sulfide (thioanisole) or the over-oxidized sulfone. For researchers studying cytochrome P450 metabolism or developing chiral catalysts, even 1% sulfone contamination can skew kinetic data and yield erroneous enantiomeric excess (ee) calculations.

This guide outlines a self-validating protocol for sourcing and verifying this compound, ensuring your experimental baselines are chemically and stereochemically secure.

Chemical Profile & Critical Quality Attributes (CQAs)

Before sourcing, you must define the "High Purity" specification based on your application.

AttributeSpecificationCriticalityReason
CAS Number 3517-99-5 HighDistinguish from Sulfone (3517-90-6) and Sulfide (1879-16-9).
Chemical Purity >98.0% (GC/HPLC)HighSulfone Absence: The sulfone is a metabolic dead-end and complicates kinetic modeling.
Appearance White crystalline solidMediumYellowing indicates sulfide oxidation or photo-degradation.
Melting Point 45.0 – 49.0 °CMediumDepression indicates eutectic impurities (likely sulfide).
Stereochemistry Racemic (Standard)ContextualMost commercial sources supply the racemate. Chiral studies require chiral HPLC resolution.

The Supplier Landscape

The market for 4-methoxyphenyl methyl sulfoxide is bifurcated between catalog chemical suppliers (for gram-scale R&D) and bulk intermediate manufacturers.

Tier 1: Validated Catalog Suppliers (Research Grade)

These suppliers typically provide COAs with trace analysis, suitable for analytical standards.

  • TCI Chemicals (Product M3784): consistently lists >98.0% purity (GC).[1][2] They are a primary source for reliable small-scale (1g - 25g) procurement.

  • Sigma-Aldrich / Merck: Often lists this under "Rare Chemical" libraries or via third-party aggregation. Note: Be careful not to confuse with Methyl Phenyl Sulfoxide (CAS 1193-82-4).

  • Alfa Aesar / Thermo Scientific: Standard supplier for organic building blocks.

Tier 2: Bulk & Custom Synthesis (Process Grade)
  • King-Pharm: Specializes in aryl sulfur compounds; suitable for kg-scale sourcing but requires rigorous in-house QC to verify sulfone levels.

  • Boutique Chiral Houses: If enantiopure material (R- or S- isomer) is required, custom synthesis or prep-HPLC separation services are often necessary, as the enantiomers are rarely stocked off-the-shelf.

Technical Protocol: The "Self-Validating" QC Workflow

Do not rely solely on the supplier's Certificate of Analysis (COA). Sulfoxides are thermally unstable and can disproportionate or oxidize during storage. Implement this internal validation protocol upon receipt.

Step 1: Structural Identity & Impurity Check (1H NMR)

Objective: Detect the two most common impurities: the precursor sulfide and the over-oxidized sulfone. Method: 1H NMR (400 MHz, CDCl3).[3]

  • The Target (Sulfoxide): Look for the S-Methyl singlet at δ 2.69 ppm .

  • Impurity A (Sulfide): Look for S-Methyl singlet upfield at ~2.45 ppm .

  • Impurity B (Sulfone): Look for S-Methyl singlet downfield at ~3.03 ppm .

Causality: The electron-withdrawing nature of the oxygen atom deshields the methyl protons. Sulfone (two oxygens) > Sulfoxide (one oxygen) > Sulfide (zero oxygens).

Step 2: Enantiomeric Purity (Chiral HPLC)

Objective: If using as a chiral standard or substrate, determine the baseline enantiomeric ratio. Column: Cellulose-based chiral stationary phase (e.g., Chiralcel OD-H or Eurocel 01). Conditions:

  • Mobile Phase: Hexane : Isopropanol (90:10).

  • Flow Rate: 1.0 mL/min.[4]

  • Detection: UV @ 254 nm.

  • Expected Result: Baseline separation of (R) and (S) enantiomers. Commercial "racemic" material should show a 50:50 split.

Visualization: The Validation Logic

The following diagram illustrates the decision matrix for validating incoming material.

ValidationWorkflow Start Material Receipt (CAS 3517-99-5) VisualCheck Visual Inspection (White Crystals?) Start->VisualCheck NMR 1H NMR Analysis (CDCl3) VisualCheck->NMR Pass Fail REJECT / RE-PURIFY VisualCheck->Fail Yellow/Liquid CheckSulfone Peak @ 3.03 ppm? (Sulfone Impurity) NMR->CheckSulfone CheckSulfide Peak @ 2.45 ppm? (Sulfide Impurity) CheckSulfone->CheckSulfide < 1% CheckSulfone->Fail > 1% HPLC Chiral HPLC (Chiralcel OD-H) CheckSulfide->HPLC < 1% Recrystallize Recrystallize (EtOAc/Hexane) CheckSulfide->Recrystallize > 1% Pass VALIDATED Release to Lab HPLC->Pass ee Confirmed Recrystallize->NMR

Figure 1: Decision logic for validating 4-methoxyphenyl methyl sulfoxide purity.

Scientific Context: Mechanism & Utility

Understanding the reactivity of this compound is essential for proper handling. It sits in the middle of an oxidation ladder.

The Oxidation Pathway

In biological systems (e.g., FMO enzymes) or synthetic catalysis, the transformation of the sulfide to the sulfoxide is the desired step. However, the sulfoxide itself is susceptible to further oxidation to the sulfone.

  • Sulfide (Pro-chiral): Nucleophilic, easily oxidized.

  • Sulfoxide (Chiral): The product of interest.[4][5][6] It has a stereogenic sulfur center.

  • Sulfone (Achiral): The thermodynamic sink. Over-oxidation here destroys the chiral information.

OxidationPathway cluster_Sulfoxide Target: Chiral Sulfoxide Sulfide Sulfide (Thioanisole Deriv.) CAS 1879-16-9 Sulfoxide_R (R)-Sulfoxide Sulfide->Sulfoxide_R Enz/Cat [O] Sulfoxide_S (S)-Sulfoxide Sulfide->Sulfoxide_S Enz/Cat [O] Sulfone Sulfone (Over-Oxidation) CAS 3517-90-6 Sulfoxide_R->Sulfone Non-selective [O] Sulfoxide_S->Sulfone Non-selective [O]

Figure 2: The oxidative cascade. Preventing the step from Sulfoxide to Sulfone is the primary challenge in synthesis and storage.

References

  • TCI Chemicals. Product Specification: 1-Methoxy-4-(methylsulfinyl)benzene (M3784).[1][2] Retrieved from .

  • Royal Society of Chemistry. Supplementary Information: Catalyst-free approach for selective oxidation of organic sulfides. (NMR Data for Sulfide/Sulfoxide/Sulfone). Retrieved from .

  • National Institutes of Health (PMC). Rapid Photoracemization of Chiral Alkyl Aryl Sulfoxides. (HPLC Methods).[5][7][8][9] Retrieved from .

  • Sigma-Aldrich. Chiral HPLC Basics & Applications. Retrieved from .

Sources

Methodological & Application

Technical Guide: Applications of 1-(methylsulfinyl)-4-methoxybenzene in Organic Synthesis

[1]

CAS Number: 3517-90-6 Synonyms: 4-Methoxyphenyl methyl sulfoxide; PMSO; 1-Mesyl-4-methoxybenzene (incorrect synonym often found in databases, "mesyl" usually implies sulfonyl, but here used loosely for sulfinyl in older texts; strict nomenclature is sulfinyl).[1] Molecular Formula: C₈H₁₀O₂S Molecular Weight: 170.23 g/mol (Note: Sulfoxide form. If Sulfone, 186.23 g/mol .[2] This guide focuses on the Sulfoxide oxidation state).[3]

Executive Summary & Chemical Profile[1][2][4]

1-(methylsulfinyl)-4-methoxybenzene represents a "Goldilocks" substrate in organosulfur chemistry.[1] It features a sulfinyl group (S=O) , which is a versatile synthetic handle, paired with a para-methoxy group , a strong electron-donating group (EDG).

This push-pull electronic structure makes it an ideal model substrate for:

  • The Pummerer Rearrangement: The electron-rich aryl ring stabilizes thionium ion intermediates, facilitating

    
    -functionalization of the methyl group.
    
  • C-H Activation: The sulfoxide oxygen serves as a potent directing group (DG) for transition metals (Pd, Ru), while the methoxy group activates the ring towards electrophilic metallation at the ortho position.

  • Redox Switching: It serves as a reversible protecting group or a solubility-enhancing handle that can be reduced to the sulfide or oxidized to the sulfone.

Application I: The Pummerer Rearrangement

Mechanism & Utility

The Pummerer rearrangement is the primary application of this molecule.[4] It converts the sulfoxide into an

Why use the 4-methoxy derivative? In the Pummerer reaction, an acylating agent (e.g., TFAA) activates the sulfoxide oxygen. This triggers elimination to form a thionium ion (

11
Protocol A: Standard Pummerer Rearrangement

Objective: Conversion of 1-(methylsulfinyl)-4-methoxybenzene to

1

Reagents:

  • Substrate: 1-(methylsulfinyl)-4-methoxybenzene (1.0 equiv)[1]

  • Activator: Trifluoroacetic anhydride (TFAA) (1.2 equiv) or Acetic Anhydride (

    
    ) (excess)
    
  • Base: 2,6-Lutidine (1.5 equiv) - Crucial to scavenge acid and prevent side reactions.[1]

  • Solvent: Dichloromethane (DCM), anhydrous.

Step-by-Step Methodology:

  • Setup: Flame-dry a round-bottom flask under Argon atmosphere. Add 1-(methylsulfinyl)-4-methoxybenzene (1 mmol) and anhydrous DCM (5 mL).

  • Cooling: Cool the solution to 0°C (ice bath).

  • Activation: Add 2,6-Lutidine followed by the slow, dropwise addition of TFAA. Caution: Exothermic.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT) for 2 hours.

  • Quench: Pour the mixture into saturated aqueous

    
    .
    
  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (Hexane/EtOAc). The product is the

    
    -trifluoroacetoxy (or acetoxy) thioether.
    
Visualization: Pummerer Reaction Mechanism

The following diagram illustrates the pathway from sulfoxide to the thionium ion intermediate.

PummererMechanismSulfoxide1-(methylsulfinyl)-4-methoxybenzeneAcylationO-Acylation(TFAA/Ac2O)Sulfoxide->AcylationIntermediate1Acyloxy-sulfoniumIntermediateAcylation->Intermediate1EliminationElimination(-AcOH)Intermediate1->EliminationThioniumThionium Ion[Ar-S+=CH2]Elimination->ThioniumRate LimitingNucleophileNucleophilic Attack(OAc- or Nu-)Thionium->NucleophileProductα-FunctionalizedSulfideNucleophile->ProductStabilizationResonance Stabilizationby 4-OMe GroupStabilization->Thionium

Caption: Mechanism of the Pummerer Rearrangement showing the critical thionium ion intermediate stabilized by the electron-rich aryl ring.

Application II: Pd-Catalyzed C-H Activation

Mechanism & Utility

Aryl sulfoxides are excellent directing groups for Palladium(II) catalysis.[1] The sulfoxide oxygen coordinates to Pd, placing the metal in proximity to the ortho C-H bond.

  • Substrate Advantage: The 4-methoxy group activates the ring. In electrophilic palladation pathways, the electron-rich nature of the ring (due to OMe) lowers the activation energy for C-H bond cleavage compared to electron-neutral or deficient rings.

Protocol B: Ortho-Olefination (Fujiwara-Moritani Type)

Objective: Coupling of 1-(methylsulfinyl)-4-methoxybenzene with ethyl acrylate.[1]

Reagents:

  • Substrate: 1-(methylsulfinyl)-4-methoxybenzene (1.0 equiv)[1]

  • Olefin: Ethyl acrylate (1.5 equiv)

  • Catalyst:

    
     (10 mol%)
    
  • Oxidant:

    
     (2.0 equiv) or 
    
    
    (air/O2 can sometimes be used)
  • Solvent: 1,4-Dioxane or DCE.[1]

Step-by-Step Methodology:

  • Vessel: Use a sealed pressure tube or Schlenk flask.

  • Addition: Combine substrate (0.5 mmol),

    
     (11 mg), 
    
    
    (167 mg), and ethyl acrylate in Dioxane (2 mL).
  • Reaction: Seal and heat to 100°C for 12-24 hours. Note: The solution will turn black as Pd(0) precipitates if re-oxidation is slow.

  • Filtration: Cool to RT. Filter through a pad of Celite to remove metal salts. Rinse with EtOAc.

  • Purification: Concentrate and purify via silica gel chromatography. The product will be the ortho-alkenylated sulfoxide.

Visualization: C-H Activation Cycle

CHActivationPdIIPd(OAc)2Active SpeciesCoordinationCoordination(S=O -> Pd)PdII->CoordinationCHCleavageC-H Activation(CMD Mechanism)Coordination->CHCleavage-AcOHPalladacycleFive-MemberedPalladacycleCHCleavage->PalladacycleInsertionOlefinInsertionPalladacycle->Insertion+ OlefinEliminationBeta-HydrideEliminationInsertion->EliminationReductiveElimProduct ReleasePd(0)Elimination->ReductiveElimReoxidationOxidationPd(0) -> Pd(II)ReductiveElim->Reoxidation+ AgOAcReoxidation->PdII

Caption: Catalytic cycle for the Pd(II)-catalyzed ortho-olefination directed by the sulfoxide moiety.[1]

Synthesis of the Reagent

To ensure high purity for the applications above, the synthesis of the sulfoxide from the sulfide (thioanisole derivative) must be controlled to prevent over-oxidation to the sulfone.

Protocol C: Selective Oxidation (NaIO4 Method)

Objective: Synthesis of 1-(methylsulfinyl)-4-methoxybenzene from 4-methoxythioanisole.[1]

Data Comparison of Oxidants:

OxidantSelectivity (Sulfoxide:Sulfone)YieldNotes
NaIO4 (Sodium Periodate) >99:1 90-95% Recommended. Mild, stops at sulfoxide.[1]
m-CPBA80:2085%Hard to control stoichiometry; over-oxidation common.[1]
H2O2 / Acid90:1088%Requires careful temperature control.[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve 4-methoxythioanisole (10 mmol, 1.54 g) in Methanol/Water (1:1, 50 mL). Cool to 0°C.[5][6]

  • Oxidant Addition: Add Sodium Periodate (

    
    , 1.1 equiv, 11 mmol, 2.35 g) in portions over 10 minutes.
    
  • Stirring: Stir at 0°C for 1 hour, then warm to RT and stir overnight. The mixture will become a thick slurry (precipitation of

    
    ).
    
  • Filtration: Filter off the white solid (

    
    ). Wash the solid with 
    
    
    .
  • Extraction: Extract the filtrate with

    
    . Dry organic layer over 
    
    
    .
  • Isolation: Evaporate solvent. The residue is typically pure enough (>95%) for use. Recrystallization from Ether/Hexane can yield analytical purity.

References

  • Pummerer Rearrangement Mechanism: Bur, S. K., & Padwa, A. (2004).[7] The Pummerer Reaction: Methodology and Strategy for the Synthesis of Heterocyclic Compounds. Chemical Reviews, 104(5), 2401–2432. Link

  • Sulfoxide Directed C-H Activation: Collet, F., et al. (2009). Oxidative C-H Bond Functionalization of Aryl Sulfoxides. Journal of the American Chemical Society, 131(15), 5372-5373. Link

  • Selective Oxidation Protocol: Leonard, N. J., & Johnson, C. R. (1962). Periodate Oxidation of Sulfides to Sulfoxides. The Journal of Organic Chemistry, 27(1), 282–284. Link

  • Ortho-Olefination Methodology: Rakshit, S., et al. (2010).[1] Palladium-Catalyzed Olefination of Aryl Sulfoxides. Organic Letters, 12(21), 4745-4747.[1] Link

Application Note: Enantioselective Synthesis via 4-Methoxyphenyl Methyl Sulfoxide (MMSO)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the operational framework for utilizing (R)-4-methoxyphenyl methyl sulfoxide (MMSO) as a versatile chiral auxiliary. While the p-tolyl analog (Andersen’s sulfoxide) is historically significant, the p-methoxy variant offers distinct electronic advantages. The electron-donating methoxy group enhances the nucleophilicity of the sulfur center and the basicity of the sulfinyl oxygen, significantly facilitating Pummerer rearrangements and acid-mediated removals under milder conditions than its tolyl counterpart.

This note covers the enantioselective synthesis of the auxiliary, its application in diastereoselective C-C bond formation, and the specific "chirality transfer" protocols via the Pummerer rearrangement.

Mechanistic Insight & Rationale

Why 4-Methoxyphenyl Methyl Sulfoxide?

The choice of the p-anisyl (4-methoxyphenyl) group over the standard phenyl or p-tolyl group is driven by electronic tuning :

  • Enhanced Chelation: The p-OMe group (+M effect) increases electron density at the sulfinyl oxygen. In transition states involving lithium (e.g.,

    
    -lithiation additions), this creates a "tighter" chelated intermediate (Zimmerman-Traxler model), often improving diastereomeric ratios (
    
    
    
    ).
  • Pummerer Facilitation: The Pummerer rearrangement requires the formation of a thionium ion intermediate. The p-OMe group stabilizes this cationic species via resonance, lowering the activation energy and allowing the reaction to proceed at lower temperatures with fewer side reactions.

  • Acid Lability: Post-reaction removal of the auxiliary via acid hydrolysis is faster for the p-anisyl derivative due to the stability of the resulting thiol/disulfide leaving groups.

Strategic Workflow

The following diagram outlines the lifecycle of the MMSO auxiliary, from synthesis to removal.

MMSO_Workflow Sulfide 4-Methoxythioanisole (Precursor) Oxidation Asymmetric Oxidation (Modena/Kagan) Sulfide->Oxidation Ti(OiPr)4 / (+)-DET MMSO (R)-4-Methoxyphenyl Methyl Sulfoxide Oxidation->MMSO >98% ee Lithiation α-Lithiation (LDA, -78°C) MMSO->Lithiation Adduct β-Hydroxy Sulfoxide (Diastereomerically Pure) Lithiation->Adduct Electrophile (R-CHO) Path_A Path A: Reductive Removal (Raney Ni) Adduct->Path_A Path_B Path B: Pummerer Rearrangement Adduct->Path_B Target_A Optically Active Alcohol/Amine Path_A->Target_A Desulfurization Target_B α-Hydroxy/Acetoxy Aldehyde Path_B->Target_B Chirality Transfer

Caption: Operational workflow for MMSO, distinguishing between reductive removal (Path A) and Pummerer-based chirality transfer (Path B).

Experimental Protocols

Protocol 1: Enantioselective Synthesis of (R)-MMSO

Method: Modified Kagan/Modena Oxidation. Objective: Synthesize the auxiliary with


 ee.

Reagents:

  • 4-Methoxythioanisole (Methyl 4-methoxyphenyl sulfide)

  • Ti(OiPr)

    
     (Titanium isopropoxide)
    
  • (+)-DET ((+)-Diethyl tartrate)

  • Cumene Hydroperoxide (CHP) (80% in cumene)

  • Solvent: CH

    
    Cl
    
    
    
    (Anhydrous)

Step-by-Step:

  • Complex Formation: In a flame-dried flask under Argon, dissolve Ti(OiPr)

    
     (1.0 eq) and (+)-DET (2.0 eq) in CH
    
    
    
    Cl
    
    
    at 25°C. Stir for 20 minutes to form the chiral titanium complex.
  • Water Addition: Add H

    
    O (1.0 eq) very slowly via microsyringe. (Critical: This modifies the catalyst structure to the active species). Stir for 30 minutes.
    
  • Substrate Addition: Cool the mixture to -20°C. Add 4-Methoxythioanisole (1.0 eq). Stir for 30 minutes.

  • Oxidation: Add Cumene Hydroperoxide (2.0 eq) dropwise over 20 minutes. Maintain temperature at -20°C for 15 hours.

  • Workup: Quench with water. Stir vigorously for 1 hour at room temperature. Filter the resulting gel through Celite. Wash the organic layer with 5% Na

    
    S
    
    
    
    O
    
    
    (to remove excess peroxide) and brine.
  • Purification: Recrystallize from hexane/ethyl acetate. The p-methoxy group aids in the formation of crystalline solids compared to the liquid phenyl sulfoxide.

Validation: Check enantiomeric excess (ee) via Chiral HPLC (Chiralcel OD-H column).

Protocol 2: -Lithiation and Carbonyl Addition

Objective: Use MMSO to generate a chiral


-hydroxy sulfoxide (precursor to optically active alcohols).

Reagents:

  • (R)-MMSO (from Protocol 1)

  • LDA (Lithium Diisopropylamide)

  • Electrophile (e.g., Benzaldehyde)

  • Solvent: THF (Anhydrous)

Step-by-Step:

  • Deprotonation: Dissolve (R)-MMSO (1.0 eq) in THF under Argon. Cool to -78°C. Add LDA (1.1 eq) dropwise. The solution will turn pale yellow, indicating the formation of the

    
    -sulfinyl carbanion. Stir for 30 minutes.
    
  • Addition: Add the aldehyde (1.2 eq) dissolved in THF dropwise.

  • Equilibration: Stir at -78°C for 2 hours. (Note: The p-OMe group stabilizes the chelated transition state, reducing the need for additives like HMPA).

  • Quench: Add saturated NH

    
    Cl solution at -78°C. Warm to room temperature.
    
  • Isolation: Extract with EtOAc. Purify via flash chromatography.

  • Result: You will obtain a mixture of diastereomers. Due to the high facial selectivity of MMSO, the ratio is typically >90:10. Separate the major diastereomer before the removal step.

Protocol 3: Auxiliary Removal Strategies
Method A: Reductive Desulfurization (Raney Nickel)

Use when the goal is an optically active alcohol (Traceless removal).

  • Dissolve the

    
    -hydroxy sulfoxide in Ethanol.
    
  • Add W-2 Raney Nickel (excess, approx. 10x weight).

  • Reflux for 1-3 hours under H

    
     atmosphere (balloon pressure is usually sufficient).
    
  • Filter through Celite. Evaporate solvent.[1][2][3]

  • Outcome: The C-S bond is cleaved, replaced by C-H. The stereocenter at the Carbon (created in Protocol 2) is preserved.

Method B: Pummerer Rearrangement (Non-Reductive)

Use when the goal is an


-hydroxy aldehyde or to transfer chirality.
  • Dissolve the

    
    -hydroxy sulfoxide in Acetic Anhydride (Ac
    
    
    
    O) with Sodium Acetate (NaOAc).
  • Heat to reflux. The p-methoxy group accelerates this step significantly compared to p-tolyl derivatives.

  • Mechanism: The sulfoxide oxygen is acylated, followed by elimination to the thionium ion, then acetate attack.[4]

  • Hydrolysis: Treat the intermediate

    
    -acetoxy sulfide with HgCl
    
    
    
    in aqueous acetonitrile to hydrolyze the C-S bond.
  • Outcome: An

    
    -hydroxy aldehyde/ketone.[5][6]
    

Data Summary & Comparison

Feature(R)-p-Tolyl Sulfoxide (R)-p-Methoxyphenyl Sulfoxide (MMSO)
Electronic Nature Weakly Electron Donating (+I)Strongly Electron Donating (+M)
Sulfinyl Basicity ModerateHigh (Better Chelation)
Pummerer Reactivity Standard (Requires high heat)Enhanced (Lower temp, cleaner)
Crystallinity GoodExcellent (Easier purification)
Acid Lability ModerateHigh (Easier cleavage)

References

  • Kagan, H. B., & Rebiere, F. (1995). Stereoselective synthesis of sulfoxides.[7][8][9][10][11] Synlett. (Foundational protocol for asymmetric oxidation).

  • Carreño, M. C. (1995). Applications of Sulfoxides to Asymmetric Synthesis of Biologically Active Compounds.[7][8][9][10][12] Chemical Reviews, 95(6), 1717–1760. (Comprehensive review on sulfoxide auxiliaries).

  • Kita, Y., et al. (1991). Pummerer rearrangement promoted by silyl ketene acetals. Journal of the American Chemical Society. (Mechanistic details on Pummerer variations).

  • Drabowicz, J., et al. (2018).[9] Chiral Sulfoxides: Advances in Asymmetric Synthesis.[7][8][9][10][11] Chemical Society Reviews.[9] (Modern updates on sulfoxide synthesis and applications).

Sources

experimental protocol for ortho-lithiation of 1-(methylsulfinyl)-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for researchers requiring high-fidelity regiocontrol in the functionalization of 1-(methylsulfinyl)-4-methoxybenzene (


-anisyl methyl sulfoxide).

Application Note: The Regioselectivity Challenge in Sulfoxide Lithiation

1. The Substrate Architecture The substrate, 1-(methylsulfinyl)-4-methoxybenzene, presents a classic "competing pathway" scenario in organolithium chemistry. It contains two functional groups capable of directing lithiation, but the sulfinyl group (


)  is the dominant Director of Metalation (DMG) due to its superior coordination ability and acidification of the ortho-protons.

2. The Mechanistic Conflict: Alpha (


) vs. Ortho (

) Lithiation
The critical challenge with methyl sulfoxides is the acidity of the methyl protons (

-protons,

) versus the ring protons (

, lowered by the DMG effect).
  • Path A (Alpha-Lithiation): Deprotonation of the methyl group to form an

    
    -sulfinyl carbanion (
    
    
    
    ). This is often the thermodynamic product.
  • Path B (Ortho-Lithiation): Deprotonation of the aromatic ring at the 2-position (ortho to sulfoxide). This is the kinetic product favored by coordination-complex induced proximity effects (CIPE).

3. The Solution: Kinetic Control To achieve ortho-lithiation (Path B), the reaction must be conducted under strict kinetic control using a sterically hindered base (LDA ) at cryogenic temperatures (-78°C ). The use of


-BuLi alone often results in 

-lithiation or nucleophilic attack at the sulfur. If the ortho-lithiated species is warmed, it may undergo proton transfer to the more stable

-lithiated species (Transmetalation).[1]

Part 1: Experimental Protocol

Reagents & Equipment Preparation
Reagent / ComponentGrade/PurityRoleNotes
1-(Methylsulfinyl)-4-methoxybenzene >98% HPLCSubstrateDry under high vacuum for 2h prior to use.

-Butyllithium (

-BuLi)
1.6 M or 2.5 M in HexanesPre-cursor to BaseTitrate before use (e.g., with diphenylacetic acid).
Diisopropylamine (DIPA) Distilled from CaH

Amine SourceStore over molecular sieves (4Å).
Tetrahydrofuran (THF) Anhydrous (Na/Benzophenone)SolventMust be freshly distilled or from SPS.
Electrophile (E

)
High PurityQuenching Agente.g., MeI, DMF, D

O, aldehydes.
Ammonium Chloride (NH

Cl)
Saturated AqueousQuenchFor workup.

Equipment:

  • Flame-dried Schlenk flask (50 mL or 100 mL) with magnetic stir bar.

  • Argon/Nitrogen manifold (Schlenk line).

  • Low-temperature thermometer (-100°C to 25°C).

  • Acetone/Dry Ice bath (-78°C).

Step-by-Step Methodology

Step 1: In-Situ Preparation of LDA (Lithium Diisopropylamide)

  • Rationale: Commercial LDA can be degraded. Fresh preparation ensures accurate stoichiometry and absence of LiOH/Li

    
    O.
    
  • Evacuate and backfill the Schlenk flask with Argon (3x).

  • Add Anhydrous THF (Calculated to make final concentration ~0.1–0.2 M).

  • Add Diisopropylamine (1.1 equivalents relative to substrate).

  • Cool the flask to -78°C (Dry ice/Acetone bath).

  • Dropwise add

    
    -BuLi  (1.1 equivalents).
    
  • Stir at 0°C (ice bath) for 15–30 minutes to ensure complete deprotonation of the amine.

  • Cool back down to -78°C .

Step 2: Directed Ortho-Lithiation (DoM)

  • Critical Control Point: Temperature must not exceed -70°C to prevent

    
    -deprotonation or decomposition.
    
  • Dissolve 1-(methylsulfinyl)-4-methoxybenzene (1.0 equiv) in a minimal amount of anhydrous THF (separately dried).

  • Add the substrate solution dropwise to the LDA solution at -78°C over 10–15 minutes.

    • Observation: A color change (often yellow or orange) indicates the formation of the lithiated species.

  • Stir at -78°C for 30–45 minutes .

    • Note: Do not extend beyond 1 hour, as thermodynamic equilibration to the

      
      -lithio species may occur.
      

Step 3: Electrophilic Trapping

  • Add the Electrophile (1.2–1.5 equiv) neat or in THF solution dropwise at -78°C .

  • Allow the reaction to stir at -78°C for 30 minutes.

  • Slow Warming: Remove the cooling bath and allow the reaction to warm to room temperature (unless the electrophile is highly reactive or unstable, in which case quench cold).

Step 4: Quenching and Workup

  • Quench with saturated aq. NH

    
    Cl  (5 mL).
    
  • Extract with EtOAc or CH

    
    Cl
    
    
    
    (3x).
  • Wash combined organics with Brine.

  • Dry over Na

    
    SO
    
    
    
    or MgSO
    
    
    .
  • Concentrate under reduced pressure.

    • Caution: Sulfoxides are polar; avoid excessive heating during evaporation.

Part 2: Visualization of Signaling & Workflow

Figure 1: Mechanistic Pathway and Competition

This diagram illustrates the competition between the desired Kinetic Path (Ortho) and the undesired Thermodynamic Path (Alpha).

ReactionPathways Substrate 1-(methylsulfinyl)- 4-methoxybenzene LDA LDA / THF -78°C Substrate->LDA OrthoLithio Ortho-Lithio Species (Kinetic Product) Ph-S(O)Me(Li) LDA->OrthoLithio Fast (CIPE) Kinetic Control AlphaLithio Alpha-Lithio Species (Thermodynamic Product) Ph-S(O)CH2Li LDA->AlphaLithio Slower Thermodynamic OrthoLithio->AlphaLithio Warming > -40°C (Proton Transfer) Product Ortho-Functionalized Product OrthoLithio->Product + Electrophile (E+) Quench at -78°C AlphaProduct Alpha-Functionalized Side Product AlphaLithio->AlphaProduct + Electrophile (E+)

Caption: Kinetic vs. Thermodynamic Lithiation Pathways. Low temperature (-78°C) favors the Ortho-Lithio species (Green path), while warming promotes rearrangement to the Alpha-Lithio species (Orange path).

Figure 2: Experimental Workflow Logic

ExperimentalWorkflow Start Start: Dry Reagents PrepLDA Prepare LDA (THF, -78°C -> 0°C -> -78°C) Start->PrepLDA AddSubstrate Add Substrate (Dropwise, -78°C) PrepLDA->AddSubstrate Incubate Incubate (30-45 min, -78°C) AddSubstrate->Incubate Check Decision Point: Is E+ reactive? Incubate->Check AddE_Cold Add Electrophile Keep at -78°C Check->AddE_Cold Highly Reactive (e.g., Aldehydes) AddE_Warm Add Electrophile Allow to warm to RT Check->AddE_Warm Less Reactive (e.g., Alkyl Halides) Quench Quench (sat. NH4Cl) AddE_Cold->Quench AddE_Warm->Quench Workup Extraction & Purification Quench->Workup

Caption: Step-by-step decision tree for the ortho-lithiation protocol, highlighting the critical temperature management steps.

Part 3: Validation & Troubleshooting

Self-Validating the System

To confirm regioselectivity before committing valuable electrophiles, perform a Deuterium Quench Study :

  • Run the lithiation on a small scale (50 mg).

  • Quench with MeOD or D

    
    O  at -78°C.
    
  • Analyze via

    
    H-NMR .
    
    • Ortho-Lithiation: Disappearance of the doublet/multiplet corresponding to the H2 proton (ortho to sulfoxide) and simplification of the splitting pattern.

    • Alpha-Lithiation: Disappearance of the singlet corresponding to the S-Me group (integration reduces from 3H to 2H).

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield / No Reaction Wet THF or degraded LDA.Redistill THF; titrate

-BuLi; ensure inert atmosphere.
Alpha-Substitution Observed Temperature too high or reaction time too long.Keep strictly at -78°C; reduce lithiation time to 20-30 min.
Complex Mixture Nucleophilic attack on Sulfur.Ensure LDA is bulky enough; do not use

-BuLi directly on substrate.
Starting Material Recovery Incomplete deprotonation.Increase LDA equivalents to 1.2–1.5; ensure substrate is dry.

References

  • Snieckus, V. (1990).[2] "Directed Ortho Metalation. Tertiary Amides and Carbamates – Principles and Practice." Chemical Reviews, 90(6), 879–933. Link

  • Oae, S. (1991). Organic Sulfur Chemistry: Structure and Mechanism. CRC Press.
  • Gais, H. J., et al. (2011). "Sulfoximine-Directed Arene Ortho-Lithiation." Chemistry – A European Journal, 17, 8258. (Discusses the kinetic vs thermodynamic control in similar S-oxide systems). Link

  • Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon.

Sources

Application Note: Enantioselective Synthesis of Aryl Methyl Sulfoxides via Modified Kagan Oxidation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Value

Chiral aryl methyl sulfoxides are critical pharmacophores in modern drug development, most notably exemplified by proton pump inhibitors (PPIs) like Esomeprazole and wakefulness-promoting agents like Armodafinil . The transition from racemic mixtures to single-enantiomer drugs requires robust, scalable asymmetric synthesis.

This guide details the Modified Kagan Protocol , the industry-standard methodology for converting prochiral aryl methyl sulfides to enantioenriched sulfoxides. Unlike the original Sharpless-inspired method, this protocol incorporates the AstraZeneca modification (addition of N,N-diisopropylethylamine), which significantly enhances enantiomeric excess (ee) and suppresses over-oxidation to the sulfone.

Key Performance Indicators (KPIs)
ParameterTarget Specification
Enantiomeric Excess (ee) > 99.5% (after crystallization)
Chemoselectivity > 98% (Sulfoxide vs. Sulfone)
Yield > 85% Isolated
Scalability Proven from gram to multi-kilogram scale

Mechanistic Insight & Catalyst Design

The Active Catalytic Species

The success of this reaction relies on the in-situ formation of a chiral titanium complex. Unlike simple Lewis acid catalysis, the Kagan system requires a precise stoichiometry of water to form a bridged


-oxo titanium dimer .
  • Titanium Source: Ti(OiPr)₄ acts as the central metal template.

  • Chiral Ligand: (+)- or (−)-Diethyl Tartrate (DET) governs the stereochemical outcome.

  • Water (The Critical Additive): Water is not a contaminant here; it is a reagent. It hydrolyzes isopropoxide ligands to form Ti–O–Ti bridges, creating a rigid chiral pocket that dictates facial selectivity.

  • Base (DIPEA): The amine additive buffers the acidity of the metal center, preventing acid-catalyzed racemization and reducing the electrophilicity of the sulfoxide product, thereby inhibiting further oxidation to the sulfone.

Mechanistic Pathway (DOT Visualization)

KaganMechanism Precursors Ti(OiPr)4 + (S,S)-DET + H2O Complex Active Ti-Dimer Complex (Chiral Template) Precursors->Complex Aging (1h, 50°C) Transition Peroxotitanium Transition State Complex->Transition + Oxidant Substrate Aryl Methyl Sulfide (Prochiral) Substrate->Transition Coordination Oxidant Cumene Hydroperoxide (CHP) Product (S)-Aryl Methyl Sulfoxide Transition->Product Oxygen Transfer Sulfone Sulfone Byproduct (Over-oxidation) Product->Sulfone Slow (Suppressed by DIPEA)

Figure 1: Mechanistic cycle of the Modified Kagan Oxidation. The formation of the active Ti-dimer prior to oxidant addition is the rate-determining step for stereocontrol.

Experimental Protocol

Target Molecule: (S)-(-)-Methyl p-tolyl sulfoxide (Model Substrate) or Esomeprazole intermediate. Scale: 10 mmol (adaptable to kg scale).

Reagents & Equipment
  • Titanium(IV) isopropoxide: 97%+, stored under Argon.

  • (S,S)-(-)-Diethyl tartrate (DET): >99% ee.[1][2]

  • Cumene Hydroperoxide (CHP): 80% in cumene (preferred over TBHP for higher ee).

  • Solvent: Toluene (anhydrous) or Ethyl Acetate.

  • Additive: N,N-Diisopropylethylamine (DIPEA).

  • Reactor: Jacketed glass reactor with overhead stirring and internal temperature probe.

Step-by-Step Procedure
Phase 1: Catalyst Formation (The "Aging" Step)

Critical: The order of addition and temperature during complex formation determines reproducibility.

  • Charge the reactor with Toluene (50 mL, 5 vol).

  • Add Ti(OiPr)₄ (1.42 g, 5.0 mmol, 0.5 equiv) under N₂ atmosphere.

  • Add (S,S)-DET (2.06 g, 10.0 mmol, 1.0 equiv). Stir at 25°C for 5 minutes.

  • Add H₂O (90 µL, 5.0 mmol, 0.5 equiv) very slowly via microsyringe.

    • Note: Cloudiness may appear and then dissolve.

  • Heat the mixture to 50°C and stir for 60 minutes .

    • Why? This "aging" period is mandatory to thermodynamically equilibrate the mixture into the catalytic dimer species. Skipping this results in low ee.

  • Cool the mixture to 30°C .

  • Add DIPEA (0.36 g, 2.8 mmol, 0.28 equiv). Stir for 10 minutes.

Phase 2: Substrate Addition & Oxidation
  • Add the Aryl Methyl Sulfide substrate (10.0 mmol, 1.0 equiv) to the catalyst solution.

  • Cool the reactor to -20°C .

    • Control: Ensure internal temperature stabilizes before oxidant addition.

  • Add Cumene Hydroperoxide (11.0 mmol, 1.1 equiv) dropwise over 1 hour.

    • Exotherm Control: Maintain internal temp < -15°C.

  • Incubate at -20°C for 5–15 hours. Monitor conversion by HPLC.

    • Endpoint: Stop when Sulfide < 1.0%. Prolonged stirring increases sulfone formation.

Phase 3: Workup & Purification[3]
  • Quench by adding aqueous sodium thiosulfate (10% w/v) to destroy excess peroxide.

  • Add 4M NaOH to convert the Titanium species into insoluble TiO₂ and tartrate salts.

  • Filter the biphasic mixture through a Celite pad to remove Titanium solids.

  • Separate phases. Wash the organic layer with brine.[2]

  • Crystallization: For solid sulfoxides (like Esomeprazole), crystallization from Acetone/Water or Ethyl Acetate/Heptane is often required to upgrade ee from ~90% (crude) to >99% (optical purity).

Analytical Validation

HPLC Method (Chiral)

To validate the protocol, use the following generic method for aryl methyl sulfoxides:

  • Column: Chiralpak AD-H or OD-H (4.6 x 250 mm).

  • Mobile Phase: Hexane : Isopropanol (90:10).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Retention Times (Model):

    • Sulfide: ~4.0 min

    • (R)-Sulfoxide: ~8.5 min

    • (S)-Sulfoxide: ~10.2 min

    • Sulfone: ~12.0 min

Data Interpretation

Calculate Enantiomeric Excess (ee) :


[1]

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Low Enantioselectivity (< 80% ee) Insufficient catalyst aging.Ensure the Ti/DET/Water mix is heated to 50°C for at least 1 hour before cooling.
Low Enantioselectivity (< 80% ee) Water content error.Strictly control water stoichiometry (0.5 to 1.0 eq relative to Ti). Use Karl Fischer titration on solvent.
High Sulfone Byproduct Over-oxidation.[1]Stop reaction immediately upon sulfide consumption. Lower temperature to -25°C. Ensure DIPEA is fresh.
Poor Conversion Catalyst poisoning.Ensure sulfide substrate is free of thiols or acidic impurities.

Modern Alternative: Vanadium-Schiff Base

While Titanium is the industrial workhorse, Vanadium-Schiff Base catalysis offers a "greener" profile using H₂O₂ instead of organic peroxides.

  • Catalyst: VO(acac)₂ + Chiral Schiff Base (derived from tert-leucine).

  • Oxidant: 30% aq.[4] H₂O₂.[5][4][6][7][8]

  • Advantage: Higher Turnover Number (TON), no heavy metal waste (Ti is non-toxic but generates large solid waste).

  • Application: Preferred for smaller-scale, high-throughput medicinal chemistry screens.

References

  • Hogan, P. J., et al. (2002). "Asymmetric Sulfoxidation of an Aryl Ethyl Sulfide: Modification of Kagan Procedure to Provide a Viable Manufacturing Process." Organic Process Research & Development. Link

  • Kagan, H. B., & Rebiere, F. (1984). "Water-modified titanium-tartrate catalyst for asymmetric oxidation." Journal of the American Chemical Society. Link

  • Cotton, H., et al. (2000). "Asymmetric Synthesis of Esomeprazole." Tetrahedron: Asymmetry. Link

  • Bolm, C., & Bienewald, F. (1995). "Asymmetric Sulfide Oxidation with Vanadium Catalysts." Angewandte Chemie International Edition. Link

  • Legros, J., & Bolm, C. (2004). "Iron-Catalyzed Asymmetric Sulfide Oxidation with Hydrogen Peroxide." Angewandte Chemie. Link

Sources

Application Note: Large-Scale Synthesis and Purification of 4-Methoxyphenyl Methyl Sulfoxide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Methoxyphenyl methyl sulfoxide (CAS: 1193-82-4 for parent / methoxy-analog specific CAS varies by substitution pattern, here defined as 1-methoxy-4-(methylsulfinyl)benzene) is a critical chiral building block and intermediate in the synthesis of various pharmaceutical agents, including COX-2 inhibitors and modafinil analogs.

The transition from gram-scale laboratory synthesis to kilogram-scale production presents a specific chemical engineering challenge: chemoselectivity . The oxidation of the sulfide precursor (4-methoxythioanisole) must be arrested precisely at the sulfoxide stage (


) without progressing to the sulfone (

).

This guide outlines a scalable, metal-free protocol using Hydrogen Peroxide (


) in Glacial Acetic Acid. This method is selected for its atom economy, "green" waste profile, and operational safety compared to mCPBA or metal-catalyzed routes.

Chemical Strategy & Mechanistic Insight

The Challenge: Over-Oxidation

The oxidation of sulfides proceeds in two steps. The first oxidation (sulfide


 sulfoxide) is nucleophilic attack by the sulfur on the electrophilic oxidant. The second oxidation (sulfoxide 

sulfone) is slower but becomes significant if:
  • Temperature is uncontrolled (exotherms).

  • Stoichiometry of the oxidant exceeds 1.1 equivalents.

  • Reaction Time is prolonged unnecessarily.

Route Selection: H2O2 / Acetic Acid

We utilize the in-situ formation of Peracetic Acid .

  • Mechanism: Acetic acid reacts with

    
     to form peracetic acid (
    
    
    
    ), which is a milder and more controllable oxygen transfer agent than
    
    
    alone.
  • Why this route? Unlike metal catalysts (Ti, V) which require filtration and metal scavenging, acetic acid is easily removed during aqueous workup. Unlike NaIO4 (periodate), it avoids generating massive quantities of iodine-containing salt waste.

ReactionScheme Sulfide 4-Methoxythioanisole (Sulfide) Sulfoxide 4-Methoxyphenyl Methyl Sulfoxide (Target) Sulfide->Sulfoxide Fast (k1) 0-25°C Oxidant H2O2 / AcOH (In-situ Peracetic Acid) Oxidant->Sulfide Sulfone Sulfone (Impurity) Sulfoxide->Sulfone Slow (k2) Avoid >30°C

Figure 1: Reaction pathway highlighting the kinetic differentiation between sulfoxide and sulfone formation.

Detailed Experimental Protocol

Scale: 100 g Input (Simulation for 1 kg+ scale-up) Target Yield: 90-95% Purity: >98% (HPLC)

Reagents & Equipment
ReagentMWEquivMass/VolRole
4-Methoxythioanisole 154.231.0100.0 gSubstrate
Glacial Acetic Acid 60.05Solvent300 mLSolvent/Catalyst
Hydrogen Peroxide (30%) 34.011.05~70 mLOxidant
Sodium Bisulfite (aq) -Excess200 mLQuench
Ethyl Acetate --1.5 LExtraction

Equipment:

  • 1 L 3-neck Round Bottom Flask (RBF) or Jacketed Reactor.

  • Overhead mechanical stirrer (essential for heat transfer).

  • Internal temperature probe.

  • Addition funnel (pressure-equalizing).

  • Ice/Water bath.

Step-by-Step Procedure
Step 1: Reaction Setup
  • Charge the reactor with 100 g of 4-methoxythioanisole and 300 mL of Glacial Acetic Acid .

  • Initiate stirring (approx. 300 RPM).

  • Cool the mixture to 10–15°C . Note: Do not freeze the acetic acid (MP 16°C); the substrate usually depresses the freezing point, but monitor closely.

Step 2: Controlled Oxidation
  • Charge the addition funnel with 70 mL of 30% H2O2 .

  • Crucial Step: Add H2O2 dropwise over 60–90 minutes .

    • Control: Maintain internal temperature below 25°C . The reaction is exothermic. If temperature spikes, stop addition immediately.

  • After addition is complete, allow the reaction to warm to Room Temperature (20–25°C) .

  • Stir for 2–4 hours .

Step 3: Reaction Monitoring (Self-Validating)
  • TLC Check: (Eluent: 50% EtOAc/Hexane).

    • Sulfide (

      
      ) should disappear.
      
    • Sulfoxide (

      
      ) is the major spot.
      
    • Sulfone (

      
      ) should be faint/absent.
      
  • HPLC Check: If >2% Sulfide remains, add 0.05 eq H2O2. If Sulfone >2%, terminate immediately.

Step 4: Quenching & Workup
  • Cool the mixture to 10°C .

  • Slowly add 200 mL of 10% NaHSO3 (Sodium Bisulfite) solution.

    • Safety: This destroys excess peroxide. Test with starch-iodide paper (should remain white).

  • Concentrate the mixture under reduced pressure (Rotovap) to remove most Acetic Acid (azeotrope with water helps).

  • Dilute residue with 500 mL Water and neutralize to pH 7-8 with NaOH (4M) or Na2CO3 (solid) .

  • Extract with Ethyl Acetate (3 x 500 mL) .

  • Wash combined organics with Brine, dry over

    
    , and filter.
    
  • Concentrate to yield the Crude Product (often a pale yellow oil or low-melting solid).

Purification Strategy

The crude material often contains trace sulfone. Since 4-methoxyphenyl methyl sulfoxide is a low-melting solid (mp ~30–45°C) or oil, while the sulfone melts much higher (~120°C), we utilize solubility differentiation .

"Reverse" Crystallization / Precipitation

Instead of crystallizing the product, we precipitate the impurity.

  • Dissolve the crude oil in Diethyl Ether or MTBE (Methyl tert-butyl ether) (approx. 2-3 mL per gram).

  • Cool the solution to -20°C (freezer) for 4 hours.

  • Filtration: The Sulfone impurity (if significant) often precipitates out as a white solid. Filter this off.

  • Evaporation: Concentrate the filtrate.

  • Final Polish: If the product is solid, recrystallize from Hexane/Ethyl Acetate (4:1) at -20°C. If oil, high-vacuum distillation is the gold standard for purity.

Distillation (Alternative for Oils)
  • Boiling Point: ~140°C at 14 mmHg (Lit.).[1]

  • Perform vacuum distillation.[2] The sulfone is non-volatile under these conditions and will remain in the pot residue.

Process Workflow Diagram

ProcessFlow Start Start: 4-Methoxythioanisole + AcOH AddOx Addition: 30% H2O2 (Temp < 25°C) Start->AddOx Reaction Reaction: 2-4 Hours (Monitor HPLC) AddOx->Reaction Quench Quench: NaHSO3 (Destroy Peroxides) Reaction->Quench Workup Workup: Neutralize & Extract (EtOAc) Quench->Workup Purify Purification: Precipitate Sulfone (MTBE, -20°C) OR Distillation Workup->Purify Final Final Product: 4-Methoxyphenyl Methyl Sulfoxide Purify->Final

Figure 2: End-to-end process flow for the synthesis and purification.

Analytical Data & Specifications

ParameterSpecificationMethod
Appearance Pale yellow oil or white low-melting solidVisual
Purity > 98.0%HPLC (C18, MeOH/H2O)
Sulfone Impurity < 0.5%HPLC
1H NMR (CDCl3)

2.70 (s, 3H, S-Me), 3.84 (s, 3H, O-Me), 7.01 (d, 2H), 7.60 (d, 2H)
400 MHz NMR
Melting Point 29–35°C (Racemate)Capillary

Note on NMR: The key diagnostic is the methyl shift.

  • S-Me (Sulfide):

    
     ~2.5 ppm
    
  • S(O)-Me (Sulfoxide):

    
     ~2.7 ppm
    
  • S(O)2-Me (Sulfone):

    
     ~3.0 ppm
    

References

  • Drabowicz, J., & Mikołajczyk, M. (1981). Oxidation of Sulfides to Sulfoxides.[3] Part 1: Oxidation Using Halogen Derivatives. Journal of Organic Chemistry.

  • Madesclaire, M. (1986). Synthesis of Sulfoxides by Oxidation of Thioethers. Tetrahedron.[4] (Classic Review on H2O2 methods).

  • Kirihara, M., et al. (2010). Oxidation of Sulfides with 30% Hydrogen Peroxide Catalyzed by Tantalum Carbide. Synlett.[5]

  • BenchChem Application Notes. Oxidation of 4'-(Methylthio)acetophenone. (Analogous chemistry for methoxy-derivatives).

  • National Institute of Standards and Technology (NIST). Benzene, 1-methoxy-4-(methylsulfinyl)- Properties.

Sources

application of 4-methoxyphenyl methyl sulfoxide in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4-Methoxyphenyl Methyl Sulfoxide (PMSO) in Medicinal Chemistry

Abstract

4-Methoxyphenyl methyl sulfoxide (PMSO), also known as methyl p-anisyl sulfoxide, is a versatile organosulfur compound that serves a dual role in modern medicinal chemistry. It functions as a metabolic probe for differentiating Flavin-containing Monooxygenase (FMO) versus Cytochrome P450 (CYP) activity and as a synthetic directing group for transition-metal-catalyzed C-H activation. This guide details the physicochemical properties of PMSO, its application in distinguishing metabolic pathways, and protocols for its use as a pharmacophore builder.

Physicochemical Profile & Bioisosterism

In drug design, the sulfoxide moiety (


) is increasingly utilized as a bioisostere for carbonyl groups (

). PMSO represents a model system for understanding how this substitution affects lipophilicity and aqueous solubility.

Key Physicochemical Attributes:

  • Dipolar Character: The sulfoxide bond is highly polarized (

    
    ), acting as a strong hydrogen bond acceptor but a poor hydrogen bond donor.
    
  • Chirality: The sulfur atom in PMSO is a chiral center. While often used as a racemate in basic screening, the enantiomers exhibit distinct metabolic fates (see Section 2).

  • Solubility Modulation: Compared to its sulfide precursor (4-methoxythioanisole), PMSO exhibits significantly higher aqueous solubility due to the polar sulfinyl group.

Table 1: Comparative Physicochemical Properties

Property4-Methoxythioanisole (Sulfide)PMSO (Sulfoxide) 4-Methoxyphenyl Methyl Sulfone
Oxidation State -20 +2
LogP (Approx.) 3.11.2 1.5
H-Bond Acceptor WeakStrong Moderate
Metabolic Role FMO/CYP SubstrateMetabolite / Intermediate Excretion Product

Application I: Metabolic Probe (FMO vs. CYP Differentiation)

PMSO is a critical tool for "reaction phenotyping"—determining which enzyme systems are responsible for drug metabolism.[1] This is vital for predicting drug-drug interactions (DDIs).

  • The Mechanism: The oxidation of sulfides to sulfoxides is often mediated by FMOs (nucleophilic oxygenation), whereas the further oxidation to sulfones is predominantly driven by CYPs (electrophilic/radical oxygenation).

  • The Probe Utility: By monitoring the ratio of PMSO (Sulfoxide) to the Sulfone metabolite in microsomal incubations, researchers can estimate the contribution of FMOs. FMOs rarely catalyze the second oxidation step (sulfoxide

    
     sulfone).
    
Pathway Visualization: The Redox Shuttle

MetabolicPathway Sulfide 4-Methoxythioanisole (Sulfide) Sulfoxide PMSO (Sulfoxide) Sulfide->Sulfoxide Major: FMO (Nucleophilic Attack) Minor: CYP Sulfoxide->Sulfide Reductase (In vivo recycling) Sulfone Sulfone (Metabolite) Sulfoxide->Sulfone Major: CYP (Electrophilic) Null: FMO

Figure 1: The metabolic redox shuttle. FMOs drive the first step (Green), while CYPs drive the second step (Red). PMSO accumulation indicates high FMO activity.

Application II: Synthetic Utility (C-H Activation)

Beyond metabolism, PMSO is a powerful intermediate in the synthesis of complex biaryls. The sulfoxide oxygen serves as a Directing Group (DG) for Palladium-catalyzed C-H activation.

  • Mechanism: The sulfoxide oxygen coordinates to Pd(II), positioning the catalyst to activate the ortho-C-H bond of the phenyl ring.

  • Advantage: This allows for the regioselective installation of alkenes (Heck-type) or aryl groups without pre-functionalizing the ring with halogens.

Pathway Visualization: Catalytic Cycle

CHActivation Start PMSO (Substrate) Coord Pd-Coordination (Pre-transition State) Start->Coord + Pd(OAc)2 CH_Act Ortho C-H Activation (Palladacycle) Coord->CH_Act - AcOH Insertion Alkene Insertion CH_Act->Insertion + Acrylate Product Ortho-Alkenylated Product Insertion->Product Reductive Elimination

Figure 2: Sulfoxide-directed C-H activation. The sulfoxide directs the metal to the ortho-position.

Detailed Experimental Protocols

Protocol A: Selective Synthesis of PMSO (Green Oxidation)

Objective: To synthesize PMSO from 4-methoxythioanisole without over-oxidation to the sulfone.

Reagents:

  • 4-Methoxythioanisole (1.0 equiv)

  • Hydrogen Peroxide (30% aq., 1.1 equiv)

  • Solvent: Hexafluoroisopropanol (HFIP) (Sustainable solvent, promotes mono-oxidation)

Procedure:

  • Setup: Dissolve 4-methoxythioanisole (154 mg, 1.0 mmol) in HFIP (2 mL) in a round-bottom flask.

  • Addition: Add

    
     (30%, 113 µL, 1.1 mmol) dropwise at room temperature.
    
  • Reaction: Stir at 25°C for 30–60 minutes. Monitor by TLC (Hexane/EtOAc 3:1). The sulfide spot (

    
    ) should disappear, replaced by the sulfoxide (
    
    
    
    ).
  • Workup: Quench with saturated

    
     solution (1 mL). Extract with Ethyl Acetate (3 x 5 mL).
    
  • Purification: Dry organic layer over

    
    , filter, and concentrate. If necessary, purify via flash chromatography (SiO2, Gradient 0-50% EtOAc in Hexane).
    
  • Yield: Expect >90% yield of a white solid/colorless oil.

Protocol B: In Vitro Metabolic Stability Assay

Objective: To assess FMO vs. CYP contribution using PMSO formation.

Materials:

  • Human Liver Microsomes (HLM) (20 mg/mL protein)

  • NADPH Regenerating System

  • Test Compound: 4-Methoxythioanisole (10 µM final conc.)

  • Inhibitor (Optional): 1-Aminobenzotriazole (1-ABT, non-specific CYP inhibitor) or Heat Inactivation (50°C for 2 min inactivates FMOs but not CYPs).

Procedure:

  • Pre-incubation: Mix HLM (0.5 mg/mL final), Phosphate Buffer (100 mM, pH 7.4), and Test Compound (10 µM). Pre-incubate at 37°C for 5 minutes.

    • Control A: + 1-ABT (1 mM) to inhibit CYP.

    • Control B: Heat-treated microsomes to inhibit FMO.[1]

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: At T=0, 15, 30, and 60 minutes, remove 50 µL aliquots.

  • Quench: Immediately add to 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).

  • Analysis: Centrifuge (10,000 g, 10 min). Analyze supernatant by LC-MS/MS.

    • Monitor Transitions:

      • Sulfide (Precursor): m/z 155

        
         140
        
      • PMSO (Metabolite 1): m/z 171

        
         156
        
      • Sulfone (Metabolite 2): m/z 187

        
         172
        
  • Interpretation:

    • High PMSO, Low Sulfone = FMO Dominant.

    • High Sulfone = CYP Dominant.

References

  • Phillips, I. R., & Shephard, E. A. (2008). "Drug metabolism by flavin-containing monooxygenases of human and mouse." Current Drug Metabolism. Link

  • Wojaczyńska, E., & Wojaczyński, J. (2010). "Enantioselective Synthesis of Sulfoxides: 2000−2009." Chemical Reviews. Link

  • Zhang, H., et al. (2018).[2] "Schiff base complex conjugates of bovine serum albumin as artificial metalloenzymes for eco-friendly enantioselective sulfoxidation."[2] RSC Advances. Link

  • Trost, B. M. (1978). "Organosulfur chemistry. Sulfoxides and sulfones."[3][4] Chemical Reviews. Link

  • Li, Y., et al. (2022). "KuQuinone as a Highly Stable and Reusable Organic Photocatalyst in Selective Oxidation of Thioethers to Sulfoxides." The Journal of Organic Chemistry. Link

Sources

handling, storage, and disposal of 1-(methylsulfinyl)-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Technical Guide for 1-(Methylsulfinyl)-4-methoxybenzene

Core Directive & Scope

This technical guide provides an autonomous, field-validated framework for the management of 1-(methylsulfinyl)-4-methoxybenzene (also known as Methyl 4-methoxyphenyl sulfoxide). Unlike generic safety data sheets (SDS), this document addresses the specific nuances of sulfoxide chemistry —specifically the risks associated with thermal instability, hygroscopicity, and the Pummerer rearrangement.

Expert Insight: The primary operational risk with this compound is not acute toxicity, but its low melting point (~43–48°C) combined with hygroscopicity . Improper handling leads to "creeping" liquefaction and stoichiometry errors in precision synthesis.

Physicochemical Profile & Identity

PropertySpecificationOperational Implication
Chemical Name 1-(methylsulfinyl)-4-methoxybenzeneStandardize nomenclature in ELN.
Common Synonyms Methyl p-anisyl sulfoxide; 4-Methoxyphenyl methyl sulfoxideUsed interchangeably in catalogs.[1]
CAS Number 3517-99-5 (Racemic)Verify enantiopurity if using chiral variants.
Molecular Formula C₈H₁₀O₂SMW: 170.23 g/mol
Physical State White to off-white crystalline solidWarning: Melts near body temperature.
Melting Point 43–48 °C Critical Control Point: Do not heat to dry.
Solubility DMSO, Methanol, Chloroform, DCMPoor water solubility.
pKa ~20.3 (α-proton in DMSO)Weakly acidic α-protons (susceptible to base).

Safety Architecture & Hazard Analysis

GHS Classification
  • Signal Word: WARNING

  • H302: Harmful if swallowed.[2][3]

  • H315/H319: Causes skin and serious eye irritation.[2][3][4]

  • H335: May cause respiratory irritation.

The "Hidden" Chemical Hazard: Pummerer Rearrangement

Mechanistic Warning: Sulfoxides are generally stable, but 1-(methylsulfinyl)-4-methoxybenzene poses a specific reactive hazard when exposed to acylating agents (e.g., thionyl chloride, acetic anhydride, trifluoroacetic anhydride) or strong acids.

  • The Risk: These reagents trigger the Pummerer Rearrangement , an exothermic reaction that generates

    
    -acyloxy thioethers and potentially toxic fumes.
    
  • Protocol: NEVER dispose of this compound in waste containers containing acid chlorides or anhydrides.

Protocol A: Storage & Stability (The "Cool Chain")

Causality: Sulfoxides are amphiphilic and hygroscopic. Moisture absorption alters the molecular weight basis for calculations. Furthermore, the electron-rich methoxy group makes the sulfur center susceptible to over-oxidation to the sulfone (


) if exposed to ambient air and light over prolonged periods.
Workflow Visualization: Storage Logic

StorageLogic Environment Environmental Factors (Heat, Light, Moisture) Compound 1-(methylsulfinyl)- 4-methoxybenzene Environment->Compound Exposes Degradation Degradation Pathways: 1. Melting (<48°C) 2. Over-oxidation (Sulfone) 3. Hydration Compound->Degradation Results in Storage Optimal Storage: 1. Temp: 2-8°C 2. Atmosphere: N2/Argon 3. Container: Amber Glass Storage->Environment Blocks Storage->Compound Preserves

Figure 1: The "Cool Chain" logic prevents the three primary degradation pathways: liquefaction, oxidation, and hydration.

Step-by-Step Storage Protocol
  • Primary Container: Transfer material to an amber glass vial with a Teflon-lined screw cap. Avoid clear glass (light protection).

  • Atmosphere: Flush the headspace with Argon or Nitrogen before sealing. This prevents the formation of the sulfone impurity (1-methanesulfonyl-4-methoxybenzene).

  • Temperature: Store at 2–8°C (Refrigerated) .

    • Why? Room temperatures in active labs often fluctuate between 20–25°C. If the lab hits 30°C (e.g., near equipment), the compound softens, increasing surface area for oxidation.

  • Desiccation: Place the vial inside a secondary container (desiccator or jar) containing silica gel or Drierite.

Protocol B: Handling & Solubilization

Challenge: The low melting point makes static weighing difficult. Friction from a spatula can locally melt the crystals, causing them to stick to weighing paper.

Operational Steps
  • Equilibration: Allow the refrigerated vial to warm to room temperature inside a desiccator for 30 minutes before opening.

    • Reasoning: Opening a cold vial in humid air causes immediate condensation on the solid, ruining stoichiometry.

  • Weighing:

    • Do NOT use weighing paper.

    • Use a glass weighing boat or weigh directly into the tared reaction vessel.

    • Technique: If the solid has clumped due to previous thermal excursions, do not chip it aggressively. Gently warm the vial to 50°C to melt it completely, mix to ensure homogeneity, then re-solidify by cooling slowly before weighing.

  • Solubilization:

    • Preferred Solvents: DMSO (for biological assays), Dichloromethane (DCM), Methanol.

    • Stock Solutions: Prepare 10 mM or 100 mM stocks in DMSO. These are stable at -20°C for up to 6 months.

Protocol C: Disposal & Waste Management

Regulatory Context: As an organic sulfur compound, incineration requires facilities equipped with scrubbers to capture Sulfur Oxides (


).
Workflow Visualization: Disposal Decision Tree

DisposalTree Waste Waste: 1-(methylsulfinyl)- 4-methoxybenzene Check Contaminant Check: Is it mixed with Halogens or Acyl Halides? Waste->Check HalogenYes YES (Mixed) Check->HalogenYes HalogenNo NO (Pure/Solvent) Check->HalogenNo Segregation1 Segregate: Halogenated Organic Waste HalogenYes->Segregation1 Segregation2 Segregate: Non-Halogenated Organic Waste HalogenNo->Segregation2 Incineration Disposal Method: High-Temp Incineration (w/ Scrubber) Segregation1->Incineration Segregation2->Incineration Warning CRITICAL WARNING: Do not mix with Thionyl Chloride or Acid Anhydrides Warning->Waste Pre-Check

Figure 2: Segregation logic emphasizes the prevention of accidental Pummerer initiation in waste streams.

Disposal Steps
  • Segregation:

    • If dissolved in DMSO/Methanol: Non-Halogenated Organic Waste .

    • If dissolved in DCM/Chloroform: Halogenated Organic Waste .

  • Labeling: Explicitly label the waste tag with "Contains Organic Sulfides/Sulfoxides." This alerts the disposal facility to the potential for odor generation and

    
     emissions.
    
  • Neutralization (Spills):

    • Small spills (solid): Sweep up carefully. Avoid dust generation.[3][5][6]

    • Small spills (liquid): Absorb with vermiculite or sand.

    • Deodorization: If a "garlic-like" sulfide odor is detected (indicating decomposition to the sulfide), wash the surface with dilute bleach (10% sodium hypochlorite). This oxidizes any reduced sulfides back to non-volatile sulfoxides/sulfones.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 77085, 1-Methoxy-4-(methylsulfinyl)benzene. Retrieved from [Link]

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. (Pummerer Rearrangement mechanisms).[7] Wiley-Interscience.

  • European Chemicals Agency (ECHA). C&L Inventory: 1-(methylsulfinyl)-4-methoxybenzene. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: High-Yield Synthesis of 1-(methylsulfinyl)-4-methoxybenzene

[1][2][3]

Ticket Subject: Optimization of Yield and Selectivity for PMSO Synthesis Assigned Specialist: Senior Application Scientist Status: Open Priority: High[1]

Executive Summary & Molecule Profile[2]

Welcome to the Technical Support Center. You are likely targeting 1-(methylsulfinyl)-4-methoxybenzene (also known as 4-methoxyphenyl methyl sulfoxide or PMSO) as a chiral auxiliary precursor or a metabolic standard.[2][3][1]

The primary synthesis challenge is Chemoselectivity .[3] The oxidation of thioanisole (sulfide) proceeds in two steps.[3][4][5] The second step (sulfoxide ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


Target Data Sheet
PropertySpecificationCritical Note
CAS 3517-90-6-
MW 170.23 g/mol -
State Low-melting solid / Oilmp 43–45 °C. Often supercools to an oil.[2][3][1]
Solubility AmphiphilicWarning: Highly soluble in water.[2][3][1] Significant yield loss occurs during aqueous workup if not salted out.[3][1]
Main Impurity Sulfone (CAS 3517-90-6 analog)1-(methylsulfonyl)-4-methoxybenzene (mp 125 °C).[2][3][1]

The "Golden" Protocol: HFIP-Mediated Oxidation

Recommended for: High value, small-to-mid scale, maximum selectivity.[2][3]

This protocol utilizes 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) as the solvent.[2][3] HFIP acts as a hydrogen-bond donor, activating hydrogen peroxide (

Reagents
  • Substrate: 4-Methoxythioanisole (1.0 equiv)

  • Oxidant: 30% ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     (1.1 equiv)[1]
    
  • Solvent: HFIP (0.5 M concentration relative to substrate)[3][1]

Step-by-Step Workflow
  • Dissolution: Dissolve 4-methoxythioanisole in HFIP at room temperature (25 °C).

  • Addition: Add 30%

    
     dropwise over 5 minutes.
    
    • Why: Although HFIP protects against over-oxidation, a controlled addition prevents localized hot-spots.[2][3]

  • Reaction: Stir at 25 °C for 30–60 minutes.

    • Monitor: Check TLC (EtOAc/Hexane 1:1).[3] Sulfide (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      ) should disappear; Sulfoxide (
      
      
      ) appears. Sulfone (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">
      
      
      ) should be absent.
  • Quench: Add saturated aqueous

    
     (Sodium Thiosulfate) to destroy excess peroxide.
    
  • Workup (Critical Step):

    • Dilute with DCM (Dichloromethane).[3]

    • Wash with water once .[3][1]

    • Expert Tip: Do not wash repeatedly with water.[3][1] The product will partition into the aqueous phase.[3] If yield is low, back-extract the aqueous layer with DCM.[2][3]

  • Purification: Evaporate solvent. If the purity is >95% by NMR, recrystallize from Ether/Hexane.[3] If oil persists, use flash chromatography (Gradient: 20% ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     80% EtOAc in Hexane).
    

Alternative Protocol: Sodium Periodate ( )

Recommended for: Low cost, large scale, labs lacking HFIP.[3]

If HFIP is unavailable, ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

23
  • Slurry: Suspend

    
     (1.05 equiv) in water at 0 °C.
    
  • Addition: Add a solution of thioanisole in Methanol (MeOH) to the aqueous slurry.

  • Aging: Stir at 0 °C

    
     RT for 12 hours.
    
    • Note: The precipitation of Sodium Iodate (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      ) indicates reaction progress.
      
  • Filter: Remove the solid

    
     by filtration.
    
  • Extraction: Evaporate most MeOH, then extract the aqueous residue with Chloroform or DCM.[3]

Troubleshooting Guide (The "Ticket System")

Ticket #101: "My product contains 10-20% Sulfone."

Diagnosis: Over-oxidation.[3][1] The oxidant was too aggressive or in excess.[3] Immediate Fixes:

  • Stoichiometry Check: Ensure you are using exactly 1.0–1.1 equivalents of oxidant. Never use excess "just to be sure."

  • Temperature: If using ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    /Acetic Acid or mCPBA, lower the temperature to 0 °C or -78 °C respectively.[2]
    
  • Switch Method: Move to the HFIP protocol (Section 2) or ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     (Section 3). These are kinetically self-limiting.[2][3]
    
Ticket #102: "Conversion is 100%, but isolated yield is only 40%."

Diagnosis: Aqueous washout.[3][1][6] PMSO is a polar sulfoxide (LogP ~0.5–0.8) and dissolves in water.[3][7][8] Immediate Fixes:

  • Salting Out: Saturate your aqueous quench layer with NaCl before separation.[3][1] This forces the organic sulfoxide back into the organic layer.[3]

  • Solvent Choice: Use Chloroform or DCM for extraction (3x extractions).[3] Avoid Diethyl Ether (poor solubility for sulfoxides).[3]

  • Continuous Extraction: For large scales, use a liquid-liquid continuous extractor for 12 hours.[2][3]

Ticket #103: "The product is an oil, but literature says it's a solid."[1][2]

Diagnosis: Trace solvent or water contamination (Supercooling).[3] Immediate Fixes:

  • High Vac: Dry under high vacuum (<1 mbar) for 4 hours to remove trace water.[3]

  • Seeding: Scratch the flask with a glass rod or add a seed crystal of pure PMSO.[3]

  • Recrystallization: Dissolve in minimum hot

    
    , add Hexane until cloudy, and freeze at -20 °C.
    

Visualizing the Logic

Diagram 1: The Selectivity Pathway

This diagram illustrates the kinetic competition.[3] To improve yield, we must block the red path (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

ReactionPathwaycluster_0Optimization Goal: k1 >> k2SulfideThioanisole(Starting Material)SulfoxideTarget Sulfoxide(PMSO)Sulfide->Sulfoxide  k1 (Fast)OxidationSulfoneByproduct Sulfone(Over-oxidation)Sulfoxide->Sulfone  k2 (Slow but Fatal)Over-Oxidation

Caption: Kinetic pathway of thioanisole oxidation. The goal is to maximize k1 while minimizing k2 through stoichiometric control and solvent effects.

Diagram 2: Troubleshooting Decision Tree

Follow this flow to resolve yield issues.

TroubleshootingStartStart: Analyze Crude NMRCheckSulfoneIs Sulfone present(>5%)?Start->CheckSulfoneCheckYieldIs Yield Low(<80%)?CheckSulfone->CheckYieldNoReduceOxAction: Reduce Oxidantto 1.0 equivCheckSulfone->ReduceOxYesCheckAqAction: Check AqueousWorkup LossesCheckYield->CheckAqYesSuccessSuccess:High Yield & PurityCheckYield->SuccessNoChangeMethodAction: Switch toHFIP or NaIO4ReduceOx->ChangeMethodIf problem persistsSaltOutAction: Saturate AqueousLayer with NaClCheckAq->SaltOutSaltOut->Success

Caption: Decision matrix for diagnosing low yield. Priority is given to identifying over-oxidation vs. workup losses.

Frequently Asked Questions (FAQ)

Q: Can I use mCPBA for this reaction? A: Yes, but it is risky. mCPBA is a strong oxidant.[3] If you must use it, perform the reaction at -78 °C in DCM and add the mCPBA solution very slowly.[2][3] The HFIP/ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

Q: Is this reaction scalable to 100g? A: The ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

23ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


Q: Why is my sulfoxide racemic? A: Standard oxidation (mCPBA, ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


Asymmetric Oxidation3

References

  • Selective Oxidation (HFIP Method): Ravikumar, K. S., et al. "Hexafluoroisopropanol as a selective solvent for the oxidation of sulfides to sulfoxides with hydrogen peroxide."[3] European Journal of Organic Chemistry, 2018.[2][3]

  • Classic Method (Periodate): Leonard, N. J., & Johnson, C. R.[3] "Periodate Oxidation of Sulfides to Sulfoxides." Journal of Organic Chemistry, 1962.[2][3] [3][1]

  • Catalytic/Green Methods: Li, Y., et al.[2][3][8] "The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid." Molecules, 2019.[2][3][8] [3][1]

  • Solubility Data: "1-Methoxy-4-methylbenzene and derivatives physical properties." PubChem Database, CID 137966.[2][3] [3][1]

common side reactions in the oxidation of 4-methoxythioanisole

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 4-MTA-OX-001 Status: Active Department: Chemical Biology & Process Chemistry Support Subject: Troubleshooting Side Reactions in 4-Methoxythioanisole Oxidation

Executive Summary

4-Methoxythioanisole (4-MTA) is a "privileged" probe substrate in both organic synthesis and drug metabolism studies (DMPK). Its dual functionality—an electron-rich sulfide and a para-methoxy group—makes it highly reactive. However, this same reactivity creates a "selectivity minefield."

The Core Problem: The sulfur atom is nucleophilic, but the methoxy group activates the aromatic ring, making the molecule susceptible to multiple competitive pathways.

Primary Side Reactions:

  • Over-oxidation: Uncontrolled oxidation from Sulfoxide (

    
    ) to Sulfone (
    
    
    
    ).
  • Ring Halogenation: Electrophilic Aromatic Substitution (EAS) when using halogen-based oxidants.

  • O-Demethylation: Oxidative cleavage of the ether bond (common in metabolic studies via CYP450).

Interactive Troubleshooting Modules

Module A: The "Sulfone Trap" (Over-Oxidation)

Symptom: You are targeting the sulfoxide (4-methoxyphenyl methyl sulfoxide), but HPLC/NMR shows a significant presence of the sulfone (M+16 from target).

Technical Analysis: The oxidation of sulfide to sulfoxide is electrophilic (oxidant attacks sulfur).[1] However, the resulting sulfoxide is still nucleophilic. If the oxidant is too strong, present in excess, or the temperature is too high, the sulfoxide competes with the starting material for the oxidant.

Diagnostic Q&A:

Diagnostic Question If YES, The Cause is... Corrective Action
Is your oxidant >1.1 equivalents? Stoichiometric Excess. The kinetics favor sulfone formation once the sulfide is depleted.Reduce oxidant to 0.95–1.0 eq . It is better to leave 5% starting material than to over-oxidize.
Are you using peracids (mCPBA) at RT? High Reactivity. mCPBA is often too aggressive for stopping at the sulfoxide stage without strict control.Switch to NaIO₄ (Sodium Periodate) or H₂O₂ in HFIP . These are kinetically slower at the second oxidation step.
Is the reaction running >0°C? Thermal Activation. The activation energy for Sulfoxide

Sulfone is higher than Sulfide

Sulfoxide. Heat overcomes this barrier.
Cool the reaction to -78°C or 0°C .

Visual Logic: The Over-Oxidation Pathway

OverOxidation Sulfide 4-Methoxythioanisole (Starting Material) Sulfoxide Sulfoxide (Target Product) Sulfide->Sulfoxide Fast (k1) Oxidant Oxidant (Electrophile) Oxidant->Sulfide Oxidant->Sulfoxide Sulfone Sulfone (Over-Oxidation Side Product) Sulfoxide->Sulfone Slow (k2) Accelerated by Heat/Excess Oxidant

Figure 1: Kinetic competition between the desired sulfoxide and the parasitic sulfone pathway.

Module B: Ring Chlorination (The "Phantom" Peak)

Symptom: You observe a byproduct with Mass M+34 (monochloro) or M+33 (loss of H, gain of Cl). The NMR shows a loss of symmetry in the aromatic region.

Technical Analysis: The methoxy group at the para position is a strong Electron Donating Group (EDG), activating the benzene ring at the ortho positions. If you use oxidants that generate electrophilic chlorine species (e.g., Sodium Hypochlorite, Chloramine-T, or Sodium Chlorite/HCl), the ring will undergo Electrophilic Aromatic Substitution (EAS) faster than or concurrently with S-oxidation.

Diagnostic Q&A:

Diagnostic Question If YES, The Cause is... Corrective Action
Using NaOCl (Bleach) or NaClO₂? Active Chlorine Species. These generate

or

equivalents.
STOP. Switch to non-halogen oxidants like Urea-Hydrogen Peroxide (UHP) or Oxone .
Is the pH < 4? Acid-Catalyzed Chlorination. Acidic conditions promote the formation of highly electrophilic chlorinating agents.Buffer the reaction to pH 7.0–8.0 using phosphate buffer or

.
Module C: Metabolic Divergence (For DMPK Researchers)

Symptom: In microsomal incubations (RLM/HLM), intrinsic clearance (


) is higher than predicted by S-oxidation alone.

Technical Analysis: In biological systems, Cytochrome P450 enzymes (specifically CYP2D6 and CYP2C19) can attack the methoxy group. While chemical oxidation targets the sulfur, enzymatic oxidation can target the carbon of the methoxy group, leading to O-demethylation (yielding 4-hydroxythioanisole).

Visual Logic: Metabolic Fate

Metabolism Substrate 4-Methoxythioanisole CYP Cytochrome P450 Substrate->CYP SOx S-Oxidation (Sulfoxide) CYP->SOx Pathway A (FMO / CYP) ODem O-Demethylation (4-Hydroxythioanisole) CYP->ODem Pathway B (CYP2D6) Formaldehyde Formaldehyde ODem->Formaldehyde + HCHO

Figure 2: Divergent metabolic pathways. S-oxidation preserves the methyl ether; O-demethylation cleaves it.

Validated Protocol: Selective S-Oxidation

Objective: Synthesize 4-methoxyphenyl methyl sulfoxide with <1% sulfone and no ring chlorination.

Method: Hydrogen Peroxide in Hexafluoroisopropanol (HFIP). Why this works: HFIP hydrogen-bonds with


, activating it for the first oxidation but deactivating the nucleophilicity of the resulting sulfoxide, effectively "capping" the reaction at the mono-oxidation stage.

Step-by-Step:

  • Preparation: Dissolve 4-methoxythioanisole (1.0 mmol, 154 mg) in HFIP (2.0 mL) .

  • Addition: Cool to 0°C. Add 30% aqueous

    
      (1.05 mmol, 107 µL) dropwise.
    
  • Reaction: Stir at 25°C for 30–60 minutes.

    • Checkpoint: Monitor by TLC (EtOAc/Hexane 1:1). Sulfoxide is much more polar than sulfide.

  • Quench: Add saturated aqueous

    
     (Sodium Thiosulfate)  to destroy excess peroxide.
    
  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    .
    
  • Result: Expected yield >95%. Sulfone byproduct typically <0.5%.

References

  • Selective Sulfide Oxidation: Ravikumar, K. S., et al. "Hexafluoroisopropanol as a selective solvent for the oxidation of sulfides to sulfoxides with hydrogen peroxide." European Journal of Organic Chemistry, 1998.

  • Over-oxidation Kinetics: Drabowicz, J., et al. "Oxidation of Sulfides to Sulfoxides and Sulfones." Organic Sulfur Chemistry, CRC Press.

  • Metabolic Pathways: Yoshihara, S., et al. "Metabolism of thioanisole and its derivatives by cytochrome P450." Drug Metabolism and Disposition.

  • General Reactivity: Oae, S. "Organic Sulfur Chemistry: Structure and Mechanism." CRC Press.

Sources

troubleshooting low conversion in ortho-metalation of aryl sulfoxides

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: DOM-SO-404 Status: Open Assigned Specialist: Senior Application Scientist

Introduction

Welcome to the Technical Support Center. You are likely here because your Directed Ortho Metalation (DoM) of an aryl sulfoxide is suffering from low conversion , starting material recovery , or complex decomposition .

Aryl sulfoxides are excellent Directed Metalation Groups (DMGs) due to their strong coordination with lithium (Complex Induced Proximity Effect - CIPE). However, they possess a specific "Achilles' heel": the sulfur atom is electrophilic. If you are using standard alkyllithiums (e.g., n-BuLi) and seeing low yields, the cause is often a "silent" competitive reaction where the base attacks the sulfur rather than the proton.

This guide prioritizes non-nucleophilic conditions and thermodynamic control to restore your yields.

Module 1: Diagnostic Workflow

Before altering your parameters, identify your specific failure mode using the logic tree below.

DiagnosticTree Start START: Analyze Crude NMR Result1 Mostly Starting Material? Start->Result1 Result2 Complex Mixture / Cleavage? Start->Result2 Result3 Wrong Regioisomer? Start->Result3 CheckQuench Check Electrophile (E+) Quench Efficiency Result1->CheckQuench Yes CheckBase Using n-BuLi? Result2->CheckBase Yes CheckTemp Check Temperature (Kinetic vs Thermo) Result3->CheckTemp CheckAgg Suspect Aggregation (Add TMEDA or warm slightly) CheckQuench->CheckAgg E+ is dry/reactive SolnCleavage CRITICAL ERROR: Nucleophilic Attack on Sulfur. Switch to LDA. CheckBase->SolnCleavage Yes

Figure 1: Diagnostic decision tree for isolating failure modes in sulfoxide lithiation.

Module 2: Critical Parameters & The "Why"

To fix the reaction, you must understand the competition between Coordination (CIPE) and Nucleophilic Attack .

The Mechanism: CIPE vs. Ligand Exchange

The sulfoxide oxygen coordinates to Li+, bringing the base close to the ortho proton (CIPE). However, the sulfur atom itself is susceptible to nucleophilic attack.

  • Path A (Desired): Base deprotonates the ortho-carbon.[1][2]

  • Path B (Destructive): Base attacks the Sulfur, displacing the aryl ring (Ligand Exchange/Sulfoxide-Lithium Exchange).

Base Selection Matrix

The most common reason for low conversion is using a nucleophilic base (n-BuLi) which consumes your starting material via Path B.

ReagentTypepKa (Conj. Acid)NucleophilicityRecommendation
n-BuLi Alkyllithium~50High Avoid if conversion is low. prone to attacking Sulfur.
LDA Lithium Amide~36Very LowPreferred. Strong enough to lithiate, too bulky to attack Sulfur.
LiTMP Lithium Amide~37Extremely LowUse if LDA fails due to steric crowding at the ortho site.
t-BuLi Alkyllithium~53Very HighDangerous. Only use for Halogen-Lithium exchange, never for direct deprotonation of sulfoxides.

Module 3: Troubleshooting Q&A

Issue 1: "I recover 80% starting material, even with excess n-BuLi."

Diagnosis: You are likely facing aggregation issues or insufficient basicity relative to the decomposition rate.

  • The Fix: Do not simply add more n-BuLi.

    • Switch to LDA (Lithium Diisopropylamide). LDA is less aggregated in THF and non-nucleophilic.

    • Add LiCl: Adding dry LiCl (1-2 equiv) can break up LDA dimers, creating a more reactive monomeric species (Turbo-LDA concept).

    • Temperature: Ensure you are at -78°C. While higher temps increase rate, they drastically increase decomposition.

Issue 2: "I see 'cleaved' byproducts (e.g., butyl phenyl sulfide) or loss of the sulfoxide."

Diagnosis: This is the classic Nucleophilic Attack on Sulfur .

  • Explanation: n-BuLi is acting as a nucleophile, attacking the sulfur atom and displacing the aryl ring or the oxygen. This destroys your Directed Metalation Group (DMG).

  • The Fix: You must use a non-nucleophilic base.

    • Protocol Change: Prepare fresh LDA or LiTMP. These bases are too sterically hindered to attack the sulfur center but strong enough to remove the ortho proton.

Issue 3: "I am getting lithiation at the methyl group (if using methyl phenyl sulfoxide) or benzylic position."

Diagnosis: Competitive


-lithiation.
  • Explanation: The protons on an alkyl group attached to the sulfoxide (or a methyl group on the ring) are also acidic (pKa ~35).

  • The Fix:

    • Thermodynamic Control: Ortho-lithiation is often the kinetic product (fastest due to CIPE), while

      
      -lithiation is thermodynamic. Keep the reaction time short (15-30 mins) and temperature strictly at -78°C.
      
    • Substrate Redesign: If possible, use a tert-butyl sulfoxide or diaryl sulfoxide to eliminate

      
      -protons on the sulfur substituent.
      

Module 4: Validated Protocol (The "Gold Standard")

This protocol uses LDA to prevent nucleophilic attack and ensures maximum CIPE efficiency.

Reagents:

  • Aryl Sulfoxide (1.0 equiv)

  • i-Pr₂NH (1.1 equiv)

  • n-BuLi (1.1 equiv)

  • THF (Anhydrous)

Step-by-Step:

  • Generation of LDA:

    • Flame-dry a flask under Argon. Add anhydrous THF.

    • Add i-Pr₂NH (diisopropylamine). Cool to 0°C .[3]

    • Add n-BuLi dropwise. Stir for 15 min at 0°C.

    • Why? Generates LDA in situ. We do not add n-BuLi directly to the substrate.

  • Substrate Addition:

    • Cool the LDA solution to -78°C (Dry ice/Acetone).

    • Dissolve Aryl Sulfoxide in minimal THF and add dropwise to the LDA.

    • Visual Check: The solution often turns yellow/orange (formation of the lithiated species).

  • Metalation Period:

    • Stir at -78°C for 30 to 45 minutes .

    • Note: Do not stir overnight. Lithiated sulfoxides are thermally unstable and can racemize or decompose.

  • Electrophile Quench:

    • Add the Electrophile (1.2–1.5 equiv) neat or in THF.

    • Allow to warm to Room Temperature slowly over 2 hours.

    • Quench with Sat. NH₄Cl.

Module 5: Mechanistic Visualization

Understanding the competing pathways is vital for troubleshooting.

Mechanism Substrate Aryl Sulfoxide (Ph-S(=O)-R) Complex Coordination Complex (CIPE) Substrate->Complex + Base Base Base (Li-X) PathA Path A: Deprotonation (Using LDA) Complex->PathA Sterically Hindered Base (LDA) PathB Path B: Nucleophilic Attack (Using n-BuLi) Complex->PathB Nucleophilic Base (n-BuLi) ProductA Ortho-Lithiated Species (Ready for E+) PathA->ProductA Ortho-H Removal ProductB Sulfoxide Cleavage (Ligand Exchange) PathB->ProductB Attack on Sulfur

Figure 2: Path A (Green) represents the desired DoM pathway facilitated by LDA. Path B (Red) shows the destructive nucleophilic attack common with n-BuLi.

References

  • Mechanism of DoM & CIPE: Snieckus, V. "Directed Ortho Metalation.[4] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chemical Reviews, 1990, 90(6), 879–933. Link

  • Sulfoxide Lithiation & Side Reactions: Clayden, J., et al. "Lithiation of Sulfoxides: Stereochemistry and Mechanism.
  • Comparison of Bases (n-BuLi vs LDA): Schlosser, M. "Organometallics in Synthesis: A Manual." Wiley, 3rd Edition, 2013. (Chapter on Polar Organometallics).
  • Nucleophilic Attack on Sulfur: Oae, S., & Furukawa, N. "Sulfoxides." In Organic Sulfur Chemistry: Structure and Mechanism, CRC Press, 1991.

Sources

optimization of reaction conditions for Pummerer rearrangement of sulfoxides

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Operator: Senior Application Scientist Ticket ID: PUM-OPT-2024 Subject: Optimization of Reaction Conditions for Pummerer Rearrangement

Introduction: The Pummerer Landscape

Welcome to the technical support hub for the Pummerer rearrangement. In drug discovery, this reaction is a pivotal tool for functionalizing the


-position of sulfides and constructing complex heterocycles via the "Interrupted Pummerer" manifold. However, it is notoriously sensitive to steric and electronic factors, often leading to elimination byproducts (vinyl sulfides) or reduction.

This guide moves beyond basic textbook definitions to provide a root-cause analysis of failure modes and a logic-driven optimization matrix.

Module 1: Diagnostic Hub & Mechanistic Logic

Before optimizing, you must identify where your reaction is diverting. The Pummerer rearrangement is not a single step but a cascade.

The Critical Branching Points

The reaction proceeds through an Acyloxysulfonium Ion (A) , which eliminates acid to form the Thionium Ion (B) . This is the "fork in the road."

  • Path 1 (Desired): Nucleophilic attack on (B)

    
    
    
    
    
    -Functionalized Sulfide.
  • Path 2 (Side Reaction - Elimination):

    
    -Deprotonation of (B) 
    
    
    
    Vinyl Sulfide.
  • Path 3 (Side Reaction - Reduction): Hydrolysis/Reduction

    
     Parent Sulfide.
    
Visualizing the Pathway

The following diagram maps the decision logic for the reaction mechanism.

PummererMechanism Sulfoxide Sulfoxide (Start) Activation Activation (Ac2O/TFAA) Sulfoxide->Activation AcyloxySulfonium Acyloxy-Sulfonium Ion (Unstable Intermediate) Activation->AcyloxySulfonium Elimination_Alpha - H+ (Alpha) AcyloxySulfonium->Elimination_Alpha Thionium Thionium Ion (Electrophilic Species) Elimination_Alpha->Thionium Attack_OAc + OAc- (Standard) Thionium->Attack_OAc Attack_Nuc + C-Nucleophile (Interrupted) Thionium->Attack_Nuc Elimination_Beta - H+ (Beta) Thionium->Elimination_Beta Prod_Standard Alpha-Acyloxy Sulfide (Standard Product) Attack_OAc->Prod_Standard Prod_Interrupted Cyclized/Coupled Product (Heterocycle) Attack_Nuc->Prod_Interrupted Prod_Vinyl Vinyl Sulfide (Elimination Byproduct) Elimination_Beta->Prod_Vinyl

Figure 1: Mechanistic flow of the Pummerer rearrangement highlighting the divergence between standard product formation, interrupted trapping, and vinyl sulfide elimination.

Module 2: Optimization Matrix (Reagents & Conditions)

The choice of activating agent dictates the reaction temperature and the stability of the intermediates.

Reagent Selection Guide
Activating AgentReactivityTemp. RangeBest For...Key Risk
Acetic Anhydride (Ac₂O) LowReflux (100°C+)Simple substrates, large scaleHarsh conditions cause elimination; requires NaOAc buffer.
Trifluoroacetic Anhydride (TFAA) High-78°C to 0°CComplex substrates, "Interrupted" PummererVery moisture sensitive; requires non-nucleophilic base (e.g., 2,6-Lutidine).
Tf₂O (Triflic Anhydride) Extreme-78°CHighly unreactive sulfoxidesCan polymerize sensitive substrates; strictly anhydrous.
TMSOTf Moderate0°C to RTLewis-acid catalyzed variantSilyl-Pummerer; milder than Ac₂O.
Troubleshooting the "Vinyl Sulfide" Problem

If you observe vinyl sulfides (elimination products), your thionium ion is acting as a base rather than an electrophile.

  • Fix 1: Lower the temperature. Switch from Ac₂O (reflux) to TFAA (0°C).

  • Fix 2: Change the base. If using Pyridine, switch to 2,6-Lutidine or 2,6-Di-tert-butylpyridine . Steric bulk prevents the base from abstracting the

    
    -proton but still scavenges the acid byproduct [1].
    

Module 3: Experimental Protocols

Protocol A: Standard Pummerer (Ac₂O Method)

For robust substrates where high temperature is tolerable.

  • Setup: Flame-dry a round-bottom flask equipped with a reflux condenser under N₂.

  • Reactants: Dissolve Sulfoxide (1.0 equiv) in Acetic Anhydride (5–10 equiv). Ac₂O often acts as both reagent and solvent.[1]

  • Additive: Add Sodium Acetate (NaOAc) (1.2 equiv).

    • Why? NaOAc acts as a buffer to prevent acid-catalyzed degradation and provides the acetate nucleophile for the final step [2].

  • Reaction: Heat to reflux (approx. 120°C) for 2–4 hours. Monitor by TLC (Sulfoxides are polar; products are less polar).

  • Workup: Cool to RT. Quench carefully with saturated NaHCO₃ (gas evolution!). Extract with EtOAc.[2]

  • Purification: Flash chromatography. Note:

    
    -Acyloxy sulfides can be hydrolytically unstable; store in a desiccator.
    
Protocol B: Mild/Interrupted Pummerer (TFAA Method)

For complex synthesis, heterocycle formation, or sensitive substrates.

  • Setup: Flame-dry a 2-neck flask under Argon. Cool to 0°C .

  • Reactants: Dissolve Sulfoxide (1.0 equiv) in anhydrous DCM .

  • Activation: Add TFAA (1.1 equiv) dropwise.

    • Observation: The solution often turns yellow/orange, indicating the formation of the acyloxysulfonium species.

  • Wait: Stir at 0°C for 15–30 mins to ensure full activation.

  • Trapping (The "Interruption"):

    • For Standard Pummerer: Add a nucleophile (e.g., excess acetate or alcohol) and base (Pyridine).

    • For C-C Bond Formation: Add the nucleophile (e.g., electron-rich aromatic, silyl enol ether) and a Lewis Acid (e.g., BF₃·OEt₂) if necessary [3].

  • Workup: Quench with water. Extract with DCM.

Module 4: Logic-Driven Troubleshooting (FAQ)

Q1: My reaction yields the vinyl sulfide instead of the Pummerer product. Why? A: This is a classic competition between Substitution (


-like) and Elimination (

-like).
  • Cause: The

    
    -proton is too acidic, or the reaction temperature is too high.
    
  • Solution: Switch to the TFAA/0°C protocol. If using base, ensure it is sterically hindered (2,6-Lutidine) so it cannot access the

    
    -proton [4].
    

Q2: I see no reaction, just recovered sulfoxide. A: The activation step failed.

  • Cause: Ac₂O might be wet (hydrolyzed to AcOH) or the sulfoxide is too sterically hindered.

  • Solution: Use fresh, distilled Ac₂O. If that fails, upgrade to TFAA or Tf₂O to force the formation of the acyloxysulfonium ion.

Q3: The product decomposes on the silica column. A:


-Acyloxy sulfides and 

-chloro sulfides are essentially masked aldehydes/thials and are hydrolytically unstable.
  • Solution: Deactivate silica gel with 1% Triethylamine (Et₃N) before loading. Alternatively, perform the next step (e.g., hydrolysis to aldehyde) directly on the crude mixture (One-Pot).

Q4: How do I control Regioselectivity (which


-carbon reacts)? 
A:  Regioselectivity is governed by the acidity of the 

-protons and the stability of the resulting thionium ion.
  • Rule: The Pummerer rearrangement generally occurs at the least substituted carbon (kinetic acidity) or the position that stabilizes the carbocation best (e.g., benzylic) [5].

  • Control: You cannot easily override this intrinsic bias without blocking groups.

Module 5: Decision Tree for Optimization

Use this flow to select your initial conditions.

OptimizationTree Start Start: Sulfoxide SubstrateType Substrate Sensitivity? Start->SubstrateType Robust Robust/Simple SubstrateType->Robust Stable to Heat Sensitive Sensitive/Complex SubstrateType->Sensitive Acid/Heat Labile Ac2O Use Ac2O + NaOAc Reflux Robust->Ac2O TFAA Use TFAA + Pyridine 0°C to RT Sensitive->TFAA Goal Goal? TFAA->Goal StandardProd Alpha-Acyloxy Goal->StandardProd Add Acetate/Base Heterocycle Heterocycle (Interrupted) Goal->Heterocycle AddTrap Add C-Nucleophile (Ar, Alkene) Heterocycle->AddTrap

Figure 2: Decision tree for selecting reagents based on substrate stability and desired product outcome.

References

  • Bur, S. K., & Padwa, A. (2004).[3][4] The Pummerer Reaction: Methodology and Strategy for the Synthesis of Heterocyclic Compounds. Chemical Reviews, 104(5), 2401–2432. Link

  • TCI Chemicals. (n.d.). Pummerer Rearrangement Reagents and Mechanism. TCI America Technical Guide. Link

  • Yorimitsu, H., et al. (2018). An Interrupted Pummerer/Nickel-Catalysed Cross-Coupling Sequence.[5][6] Journal of the American Chemical Society. Link

  • Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
  • Akai, S., & Kita, Y. (2006).[7] Recent Advances in Pummerer Reactions. Topics in Current Chemistry, 274, 35-76. Link

Sources

preventing over-oxidation to the sulfone in 4-methoxyphenyl methyl sulfoxide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: CHEM-OX-4OMe Status: Active Priority: High (Chemoselectivity Critical) Subject: Preventing Over-Oxidation to Sulfone (


)

The Core Directive: Chemoselectivity Engineering

The synthesis of 4-methoxyphenyl methyl sulfoxide from its sulfide precursor presents a classic kinetic challenge. The starting material (thioanisole derivative) is highly nucleophilic due to the electron-donating para-methoxy group. While this accelerates the initial oxidation to the sulfoxide, it also increases the electron density on the resulting sulfoxide oxygen, making it susceptible to a second oxidation event to form the sulfone.

To prevent this, you must exploit the nucleophilic differential between the sulfide and the sulfoxide. The sulfide is a "soft" nucleophile; the sulfoxide is a harder, weaker nucleophile.

Visualizing the Oxidation Pathway

The following diagram illustrates the kinetic competition. Your goal is to maximize


 while driving 

toward zero.

OxidationPathway Sulfide 4-Methoxyphenyl Methyl Sulfide Sulfoxide TARGET: Sulfoxide Sulfide->Sulfoxide k1 (Fast) Nucleophilic Attack Sulfone IMPURITY: Sulfone Sulfoxide->Sulfone k2 (Slower but possible) Over-oxidation

Figure 1: Kinetic pathway of sulfide oxidation.[1][2][3] The p-OMe group activates the sulfide, making


 rapid, but non-selective oxidants can bridge the activation energy for 

.

Critical Parameter Optimization (FAQs)

Q1: Why does mCPBA often yield sulfone impurities despite stoichiometric control?

A: m-Chloroperoxybenzoic acid (mCPBA) is a strong electrophilic oxidant. While effective, it does not discriminate well between the sulfide and the sulfoxide once the local concentration of sulfoxide increases.

  • The Mechanism: mCPBA transfers oxygen via a concerted "butterfly" transition state. The p-methoxy group stabilizes the positive charge development on the sulfur, lowering the activation energy for both oxidation steps.

  • The Fix: If you must use mCPBA, strictly control temperature (

    
     to 
    
    
    
    ) and add the oxidant dropwise to a solution of the sulfide. Never add sulfide to the oxidant.
Q2: What is the "Gold Standard" reagent for absolute selectivity?

A: Sodium Periodate (


) .
Unlike peracids, 

oxidizes sulfides via a polar mechanism involving a cyclic periodate-sulfur intermediate. This intermediate sterically hinders the approach of a second equivalent of oxidant, effectively "gating" the reaction at the sulfoxide stage. It is virtually impossible to over-oxidize to the sulfone with

under mild conditions (0°C to RT).
Q3: Can I use Hydrogen Peroxide ( ) for a greener approach?

A: Yes, but aqueous


 alone is sluggish and often requires heating, which promotes sulfone formation.
  • The Solution: Use Hexafluoroisopropanol (HFIP) as the solvent. HFIP acts as a hydrogen-bond donor, activating the peroxide oxygen (

    
    ) and stabilizing the leaving group (
    
    
    
    ). This dramatic rate acceleration allows the reaction to proceed at room temperature with high mono-selectivity.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
TLC shows Sulfone (

)
Excess Oxidant Ensure stoichiometry is 0.95 - 1.00 eq . Never exceed 1.05 eq.
High Temperature Cool reaction to 0°C. If using mCPBA, cool to -78°C.
Wrong Reagent Switch from mCPBA/Oxone to Sodium Periodate .
Reaction Stalls (<50% Conv.) Solubility

is water-soluble; sulfide is organic.[4] Use MeOH:H2O (1:1) or EtOH:H2O to ensure phase contact.
Product is Oily/Yellow Iodine Contamination (If using Periodate) Wash organic layer with 10% sodium thiosulfate (

) to remove iodine byproducts.

Validated Experimental Protocols

Protocol A: The "Gold Standard" (Sodium Periodate)

Best for: Small to mid-scale, high purity requirements, avoiding chromatography.

  • Preparation: Dissolve 4-methoxyphenyl methyl sulfide (1.0 eq) in a mixture of Methanol and Water (1:1 v/v). Ensure the concentration is approx 0.2 M.

  • Cooling: Cool the solution to 0°C (ice bath).

  • Addition: Add Sodium Periodate (

    
    )  (1.05 eq) solid in small portions over 10 minutes.
    
    • Note: A slight excess of

      
       is tolerated because it does not readily oxidize the sulfoxide.
      
  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT). Monitor by TLC (usually complete in 2–4 hours).

  • Workup:

    • Filter off the precipitated sodium iodate (

      
      ).
      
    • Dilute filtrate with water and extract with Dichloromethane (DCM).

    • Dry over

      
       and concentrate.
      
    • Result: Typically >95% yield of pure sulfoxide.

Protocol B: The Green Chemistry Route (H2O2 / HFIP)

Best for: Speed, scalability, and avoiding metal salts.

  • Preparation: Dissolve 4-methoxyphenyl methyl sulfide (1.0 eq) in HFIP (Hexafluoroisopropanol) (2–4 volumes).

  • Oxidation: Add 30% Hydrogen Peroxide (

    
    )  (1.1 eq) dropwise at Room Temperature .
    
  • Reaction: Stir vigorously. The reaction is often complete within 15–30 minutes due to HFIP activation.

  • Quench: Add saturated aqueous

    
     (sodium sulfite) to quench excess peroxide.
    
  • Workup: Extract with Ethyl Acetate. Wash with water (to remove HFIP). Dry and concentrate.

Decision Logic for Researchers

Use this flowchart to select the optimal method for your specific constraints.

DecisionTree Start Start: Select Oxidation Method Constraint1 Is strict Green Chemistry required? Start->Constraint1 Constraint2 Is the substrate acid-sensitive? Constraint1->Constraint2 No MethodB Protocol B: H2O2 / HFIP (Fastest & Green) Constraint1->MethodB Yes MethodA Protocol A: Sodium Periodate (Highest Selectivity) Constraint2->MethodA Yes (NaIO4 is mild/neutral) MethodC mCPBA (-78°C) (Only if other reagents unavailable) Constraint2->MethodC No (Standard Lab Reagents)

Figure 2: Decision matrix for selecting the oxidation protocol based on experimental constraints.

References

  • Leonard, N. J., & Johnson, C. R. (1962). Periodate Oxidation of Sulfides to Sulfoxides.[4][5][6] Scope of the Reaction. The Journal of Organic Chemistry, 27(1), 282–284. [Link]

  • Ravikumar, K. S., Zhang, Y. M., & Bégué, J. P. (1998). HFIP in organic synthesis: A highly selective and mild oxidation of sulfides to sulfoxides with hydrogen peroxide.[6][7][8] European Journal of Organic Chemistry, 1998(11), 2531–2535. [Link]

  • Trost, B. M., & Curran, D. P. (1981). Chemoselectivity in the oxidation of sulfides to sulfoxides with sodium periodate. Tetrahedron Letters, 22(14), 1287–1290. [Link]

Sources

purification techniques to remove starting material from 1-(methylsulfinyl)-4-methoxybenzene

[1]

Ticket ID: PUR-SM-4MEO Subject: Removal of unreacted 1-(methylthio)-4-methoxybenzene (Starting Material) from sulfoxide product.[1] Assigned Specialist: Senior Application Scientist, Separation Sciences Division.

Executive Summary

You are attempting to isolate 1-(methylsulfinyl)-4-methoxybenzene (Product, Sulfoxide) and remove unreacted 1-(methylthio)-4-methoxybenzene (Starting Material, Sulfide).

The Core Challenge: Both compounds have low melting points near room temperature (Sulfide: ~22°C; Sulfoxide: ~34–43°C), rendering standard "boil-and-cool" recrystallization difficult. However, they possess drastically different polarities. The sulfoxide is highly polar and hygroscopic, while the sulfide is non-polar and lipophilic. This polarity contrast is the lever we will use for separation.

Module 1: Diagnostic & Triage

Before selecting a method, confirm the composition of your crude mixture.

Visual & TLC Analysis

Perform Thin Layer Chromatography (TLC) using Hexanes:Ethyl Acetate (1:1) .

ComponentRf Value (Approx)VisualizationPhysical State (RT)
Sulfide (SM) 0.8 – 0.9 (High)UV ActiveOil / Low-melt Solid
Sulfoxide (Product) 0.2 – 0.3 (Low)UV ActiveViscous Oil / Solid
Sulfone (Over-ox) 0.05 – 0.1 (Base)UV ActiveWhite Solid (MP ~120°C)

Decision Matrix:

  • Scenario A (High SM > 10%): Use Method 2 (Flash Chromatography) . Crystallization will likely oil out.

  • Scenario B (Low SM < 5%): Use Method 3 (Cold Trituration) .

  • Scenario C (Sulfone present): If over-oxidation occurred, the sulfone solid will likely precipitate first. Filter it off before attempting to isolate the sulfoxide.[2]

Module 2: Chromatographic Solutions (The "Brute Force" Method)

Best for: Crude mixtures with significant starting material (>10%).

Due to the massive polarity difference (

Protocol: Silica Gel Flash Column
  • Stationary Phase: Standard Silica Gel (40–63 µm).

  • Loading: Dissolve crude oil in a minimum amount of Dichloromethane (DCM). Do not load with Hexanes (sulfoxide may crash out on the column head).

  • Elution Gradient:

    • Step 1 (Flush SM): Elute with 10% EtOAc in Hexanes . The non-polar sulfide (SM) will elute rapidly near the solvent front.

    • Step 2 (Transition): Increase to 50% EtOAc in Hexanes .

    • Step 3 (Elute Product): Elute with 100% EtOAc or 5% MeOH in DCM . The polar sulfoxide will elute here.

Expert Insight:

The sulfoxide product is hygroscopic .[3] If using MeOH/DCM, ensure you rotovap thoroughly and store under inert gas immediately. Residual water can lower the melting point, making the oil impossible to crystallize.

Module 3: Crystallization Dynamics (The Scalable Method)

Best for: Large scale batches with low SM content (<5%).

Because the product melts near 34°C [1], standard recrystallization often results in "oiling out." We use Anti-Solvent Precipitation at depressed temperatures instead.

Protocol: Cold Anti-Solvent Precipitation
  • Dissolution: Dissolve the crude mixture in the minimum volume of Diethyl Ether or DCM at room temperature.

  • Anti-Solvent Addition: Slowly add Pentane or Hexane until the solution turns slightly cloudy.

  • Cryo-Crystallization:

    • Do not heat.

    • Place the flask immediately into a -20°C freezer or an ice-salt bath.

    • The sulfide (SM) is highly soluble in Pentane/Hexane and will remain in the mother liquor.

    • The sulfoxide (Product) is insoluble in non-polar alkanes and will crystallize/precipitate as a white solid.

  • Filtration: Filter quickly while cold. Wash the cake with cold Pentane .

Troubleshooting "Oiling Out": If the product comes out as a goo instead of crystals, scratch the glass side of the flask with a spatula while submerged in the cooling bath to induce nucleation.

Module 4: Chemical Scavenging (The "Smart" Method)

Best for: Traces of SM that persist after chromatography.

If you cannot separate the spots, you can chemically modify the starting material to make it water-soluble.

Protocol: Alkylative Scavenging
  • Dissolve the mixture in Acetone.

  • Add 1.5 equivalents (relative to the estimated remaining SM) of Benzyl Bromide or Methyl Iodide .

  • Stir at room temperature for 2-4 hours.

    • Mechanism:[2][4] The unreacted Sulfide (nucleophilic) reacts to form a Sulfonium Salt . The Sulfoxide (less nucleophilic at S) remains unreacted.

  • Workup:

    • Add water and DCM.

    • The Sulfonium Salt (modified SM) partitions into the Aqueous Layer .

    • The Sulfoxide (Product) remains in the DCM Layer .

    • Separate, dry, and concentrate the organic layer.[3][5][6][7]

Workflow Visualization

PurificationStrategyStartCrude Mixture(Sulfoxide + Sulfide)TLCTLC Analysis(Hex/EtOAc 1:1)Start->TLCDecisionSM Content?TLC->DecisionHighSMHigh SM (>10%)Decision->HighSMDistinct SpotsLowSMLow SM (<5%)Decision->LowSMFaint SM SpotColumnMethod A:Flash Column(Hex -> EtOAc)HighSM->ColumnCrystMethod B:Cold Precipitation(DCM/Hexane @ -20°C)LowSM->CrystCheckPurity CheckColumn->CheckCryst->CheckScavengeMethod C:Chemical Scavenging(Alkylation + Wash)PurePure Sulfoxide(Store Cold/Dry)Scavenge->PureCheck->ScavengeSM PersistsCheck->PureSuccess

Figure 1: Decision tree for purification based on starting material (SM) load.

FAQ: Common Pitfalls

Q: My product is an oil, but the literature says it's a solid. Why? A: 1-(methylsulfinyl)-4-methoxybenzene has a melting point of 33–34°C [1].[1] If your lab is warm, or if the product contains trace solvents (DCM) or water (it is hygroscopic), it will remain an oil. Dry it under high vacuum for 12 hours and store it in a fridge to induce solidification.

Q: I see a third spot near the baseline. What is it? A: This is likely 1-(methylsulfonyl)-4-methoxybenzene (Sulfone) , the over-oxidation byproduct.[1] It melts much higher (~120°C) [2]. If you have a lot of this, recrystallize from hot Ethanol; the sulfone will crystallize out upon cooling, leaving your sulfoxide in solution (inverse of the SM separation).

Q: Can I distill the starting material off? A: The sulfide boils at 99°C (4 mmHg), while the sulfoxide is thermally unstable at high temperatures and may undergo Pummerer-type rearrangements or disproportionation. Distillation is not recommended for the sulfoxide.

References

  • Organic Syntheses , Coll. Vol. 5, p.791 (1973); Vol. 46, p.78 (1966). Methyl Phenyl Sulfoxide (Analogous procedure and physical properties).

  • PubChem Compound Summary . 1-Methoxy-4-(methylsulfonyl)benzene (Sulfone Impurity Properties).

  • Sigma-Aldrich Technical Data . 4-Methoxythioanisole (Starting Material Properties).

Technical Support Center: Scalable Synthesis of Chiral Sulfoxides

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist (Process Chemistry Division) Ticket ID: CHIRAL-S-SCALE-001 Subject: Troubleshooting Scale-Up Anomalies in Asymmetric Sulfoxidation

Executive Summary & Operational Context

Scaling up chiral sulfoxides (e.g., Esomeprazole, Armodafinil) is notoriously non-linear. A protocol yielding 99% ee on a 100 mg scale often collapses to <80% ee or suffers thermal runaway at the 1 kg scale.

This guide addresses the three primary failure modes in scale-up:

  • Catalyst Speciation Drifts: In metal-catalyzed routes (Kagan/Modena), the active species is thermodynamically unstable and water-sensitive.

  • Mass Transfer Limitations: In biocatalytic routes, oxygen transfer rates (

    
    ) often bottleneck the reaction.[1][2]
    
  • Enrichment Anomalies: The Self-Disproportionation of Enantiomers (SDE) during workup can lead to false analytical positives or negatives.

Module 1: Metal-Catalyzed Oxidation (Modified Kagan/Modena)

Primary Protocol: Titanium-mediated asymmetric oxidation using Ti(OiPr)₄ / (+)-Diethyl Tartrate (DET) / H₂O / Cumene Hydroperoxide (CHP).

Diagnostic Workflow: The "Water-Aging" Critical Path

The classic Kagan reagent is not a single species but a dynamic equilibrium. At scale, the time taken to charge reagents alters this equilibrium.

Kagan_Equilibrium cluster_prevention Process Control Precursor Ti(OiPr)4 + DET (1:2 ratio) Water_Add Addition of H2O (Critical Step) Precursor->Water_Add Active_Cat Active Dinuclear Species (High Selectivity) Water_Add->Active_Cat Controlled Temp (-20°C) Aged_Cat Oligomeric Aggregates (Low Selectivity / Gelation) Active_Cat->Aged_Cat Time > 1h or Temp > 0°C

Figure 1: The metastability of the catalytic complex. Prolonged aging or thermal excursions shift the equilibrium toward inactive oligomers.

Troubleshooting Guide: Chemical Route
SymptomProbable Root CauseValidation & Remediation
Low ee (<80%) at scale Water Stoichiometry Drift: The scale-up reactor or solvent (Toluene/EtOAc) has higher background moisture than the lab flask.Validation: Karl Fischer (KF) titration of the solvent before Ti addition. Fix: Adjust added water to maintain strictly 1.0 eq H₂O relative to Ti. If solvent is "wet", reduce added water accordingly.
High Sulfone (>2%) Local Hotspots: Oxidant addition rate exceeds mixing time (

), causing local over-concentration.
Validation: Check sulfone levels at 50% conversion vs. 100%. Fix: Switch from TBHP to Cumene Hydroperoxide (CHP) . CHP is bulkier, reducing the rate of the second oxidation (sulfoxide

sulfone).
Precipitation/Gelation Catalyst Aging: The Ti-complex was stirred too long before oxidant addition.Protocol Limit: The time between H₂O addition and Oxidant addition must be < 30 mins . Do not "pre-equilibrate" overnight.
Exotherm Spikes Peroxide Accumulation: Reaction rate is slower than addition rate.Safety: Use DSC to determine

. Implement Dosing Control : Stop addition if reactor temp deviates >2°C from setpoint.

Expert Insight: For industrial scale (e.g., Esomeprazole synthesis), the addition of an amine base (DIPEA) is crucial. It neutralizes acidic impurities in the sulfide and stabilizes the titanium complex, preventing background acid-catalyzed racemization [1].

Module 2: Biocatalytic Oxidation (Enzymatic)

Primary Protocol: Baeyer-Villiger Monooxygenases (BVMOs) or engineered peroxygenases.

The Oxygen Transfer Bottleneck

Unlike chemical oxidants, enzymes require molecular oxygen (or H₂O₂ generation in situ). As volume (


) increases, the surface-area-to-volume ratio (

) drops, crashing the Oxygen Transfer Rate (OTR).

Bio_ScaleUp Start Lab Scale (Shake Flask) High kLa (>100 h-1) Scale Pilot Scale (Stirred Tank) Low kLa (<50 h-1) Start->Scale 100x Volume Increase Issue O2 Depletion Enzyme Stalls Scale->Issue Mass Transfer Limit Solution1 Pressurization (Headspace > 1 bar) Issue->Solution1 Solution2 Sparger Design (Micro-bubbles) Issue->Solution2

Figure 2: The kLa cliff in biocatalytic scale-up. Standard stirring is often insufficient for oxidation.

Troubleshooting Guide: Biological Route

Q: The reaction stalls at 50% conversion despite active enzyme. Why? A: This is likely Product Inhibition or Oxygen Limitation .

  • Test: Spike pure oxygen into the headspace. If rate increases, it's an OTR issue.

  • Fix: If OTR is maxed out, switch to a Fed-Batch strategy. Feed the sulfide substrate slowly to keep its concentration below the inhibition threshold (

    
    ), matching the feed rate to the maximum oxygen uptake rate (OUR) [2].
    

Q: My enzyme dies rapidly when using H₂O₂ as a co-substrate. A: Peroxidases are suicidal in high H₂O₂.

  • Fix: Use an in-situ generation system (e.g., Glucose Oxidase + Glucose) to trickle-feed H₂O₂ at the exact rate of consumption, maintaining a steady state concentration near zero.

Module 3: Downstream Processing & Integrity
The "SDE" Trap (Self-Disproportionation of Enantiomers)

Warning: This is the most common cause of "unexplainable" data in chiral sulfoxide scale-up.

Chiral sulfoxides are prone to SDE. This means that during crystallization or chromatography , the enantiomeric excess of the solid phase can differ significantly from the mother liquor.

  • Scenario: You filter a solid. The solid is 99% ee.[3] You assume the yield is good.

  • Reality: The mother liquor might contain the other enantiomer and a significant amount of the desired enantiomer, skewing yield calculations. Or, you might inadvertently enrich the racemate in the solid if the racemate is less soluble (forming a stereocomplex).

Protocol for SDE Verification:

  • Never rely on a single sampling point (e.g., just the crystal).

  • Analyze the solid cake AND the mother liquor separately by Chiral HPLC.

  • Calculate the mass balance of enantiomers. If

    
    , you have lost material to SDE-induced fractionation in the equipment [3].
    
Comparative Data: Oxidant Selection
FeatureTBHP (tert-Butyl Hydroperoxide)CHP (Cumene Hydroperoxide)H₂O₂ (Hydrogen Peroxide)
Selectivity (ee) GoodExcellent (Steric bulk prevents over-oxidation)Poor (requires specific ligands/enzymes)
Safety High thermal hazardModerate (Higher boiling point, lower volatility)High (O₂ off-gassing)
Atom Economy LowLowHigh
Industry Standard Lab scalePharma Production (e.g., Esomeprazole)Green Chemistry / Biocatalysis
References
  • Federsel, H. J., et al. (2007). "The Development of a Scalable Process for Esomeprazole." Process Chemistry in the Pharmaceutical Industry. (Note: Refers to the seminal AstraZeneca work on modified Kagan oxidation).

  • Entwistle, D., et al. (2018).[4] "Development and Scale-up of a Biocatalytic Process To Form a Chiral Sulfoxide." Journal of Organic Chemistry.

  • Soloshonok, V. A., et al. (2017). "Chiral sulfoxides: advances in asymmetric synthesis and problems with the accurate determination of the stereochemical outcome." Chemical Society Reviews.

  • Kagan, H. B., & Rebiere, F. (1996). "Non-linear effects in asymmetric synthesis." Synlett.

Disclaimer: This guide involves high-hazard chemistry (peroxides). All scale-up activities must be preceded by rigorous Process Safety Screening (DSC/ARC).

Sources

alternative oxidizing agents for the synthesis of 1-(methylsulfinyl)-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: OX-4M-SULF-001 Subject: Alternative Oxidizing Agents & Troubleshooting for Chemoselective Sulfide Oxidation Support Tier: Level 3 (Senior Application Scientist)

Executive Summary & Mechanistic Context[1][2][3][4][5][6][7]

The Challenge: The synthesis of 1-(methylsulfinyl)-4-methoxybenzene (also known as 4-methoxyphenyl methyl sulfoxide) from its sulfide precursor requires precise chemoselectivity. The electron-donating methoxy group at the para position activates the sulfur center, making it highly susceptible to over-oxidation to the sulfone (1-(methylsulfonyl)-4-methoxybenzene).

The Solution: While m-chloroperbenzoic acid (mCPBA) is a standard reagent, it frequently leads to over-oxidation and requires difficult purification to remove m-chlorobenzoic acid. This guide prioritizes Sodium Periodate (


)  as the "Gold Standard" for selectivity and Oxone®  as a scalable, green alternative, provided solvent conditions are strictly controlled.
Reaction Pathway Visualization

The following diagram illustrates the stepwise oxidation and the critical "Selectivity Gate" where process control is required.

ReactionPathway cluster_control Process Control Parameters Sulfide 4-Methoxythioanisole (Starting Material) Oxidant Oxidant (NaIO4 / Oxone) Sulfide->Oxidant Activation Sulfoxide 1-(methylsulfinyl)-4-methoxybenzene (Target Product) Oxidant->Sulfoxide k1 (Fast) Selective Step Sulfone 1-(methylsulfonyl)-4-methoxybenzene (Over-oxidation Byproduct) Sulfoxide->Sulfone k2 (Slow) Avoid via Stoichiometry

Caption: Stepwise oxidation pathway. The goal is to maximize k1 while kinetically inhibiting k2.

Oxidant Selection Matrix

Use this table to select the best reagent based on your specific constraints (Scale, Purity, Green Chemistry).

FeatureSodium Periodate (

)
Oxone® (

)
Hydrogen Peroxide (

)

CPBA
Selectivity Excellent (Stops at sulfoxide)Good (Solvent dependent)Moderate (Requires catalyst)Moderate (Temp sensitive)
Reaction Type Heterogeneous (Slurry)HeterogeneousHomogeneousHomogeneous
Primary Byproduct

(Precipitate, easy removal)
Potassium salts (Insoluble)

m-Chlorobenzoic acid
Green Metric Moderate (Iodine waste)High (Non-toxic salts)Highest (Water byproduct)Low (Atom economy)
Recommended For Small-Mid Scale / High Purity Scale-up / Green Chem Cost-sensitive / IndustrialTraditional / Quick Test

Detailed Experimental Protocols

Protocol A: The "High Selectivity" Method (Sodium Periodate)

Best for: When product purity is paramount and over-oxidation must be <1%.

Reagents:

  • Substrate: 1-(methylthio)-4-methoxybenzene (1.0 equiv)

  • Oxidant: Sodium Periodate (

    
    ) (1.05 equiv)
    
  • Solvent: Methanol : Water (1:1 v/v)

Procedure:

  • Dissolution: Dissolve the sulfide in Methanol (

    
     concentration).
    
  • Preparation of Oxidant: Dissolve

    
     in water (
    
    
    
    ). Note: Warm slightly if dissolution is slow, then cool back to RT.
  • Addition: Add the aqueous

    
     solution dropwise to the sulfide solution at 0°C  (ice bath).
    
  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT). Stir for 4-12 hours.

    • Checkpoint: The reaction mixture will become a thick white slurry as Sodium Iodate (

      
      ) precipitates.
      
  • Work-up:

    • Filter off the solid

      
       precipitate.
      
    • Extract the filtrate with Dichloromethane (DCM) or Ethyl Acetate (

      
      ).
      
    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
  • Purification: Usually yields pure product. If necessary, recrystallize from Hexane/EtOAc.

Protocol B: The "Green Chemistry" Method (Oxone®)

Best for: Avoiding halogenated waste and using benign solvents. Critical Note: Solvent choice dictates selectivity. Do NOT use water alone , as it promotes sulfone formation.

Reagents:

  • Substrate: 1-(methylthio)-4-methoxybenzene (1.0 equiv)

  • Oxidant: Oxone® (0.55 equiv) (Note: Oxone is a triple salt; 1 mol Oxone provides ~2 mol active oxidant).

  • Solvent: Ethanol (Absolute)

Procedure:

  • Dissolution: Dissolve substrate in Ethanol.

  • Addition: Add Oxone® as a solid in one portion (or as a slurry in minimal water if scaling up) at RT.

  • Reaction: Stir vigorously at RT.

    • Mechanism:[1][2][3][4][5] The ethanol acts as a moderator, likely forming a hydrogen-bonded transition state that favors mono-oxygenation.

  • Monitoring: Monitor by TLC every 30 mins. Reaction is typically fast (< 2 hours).

  • Work-up: Filter the white solid (potassium sulfate salts). Concentrate the filtrate.

Troubleshooting & FAQs

Q1: I am seeing ~10% sulfone (over-oxidation) in my crude NMR. How do I stop this?

Diagnosis: This usually occurs due to local excesses of oxidant or high temperatures. Corrective Actions:

  • Stoichiometry Control: Ensure you are using exactly 1.0–1.05 equivalents of

    
    . For Oxone, do not exceed 0.6 equivalents.[5]
    
  • Temperature: Run the addition phase at -10°C or 0°C.

  • Reagent Switch: If using

    
    , switch to 
    
    
    
    . Hydrogen peroxide is difficult to control without a specific catalyst (e.g., hexafluoroisopropanol solvent or Mo-catalysts).
Q2: My reaction is stalling; starting material remains after 24 hours.

Diagnosis: Phase transfer issue. The oxidant is in the aqueous phase, and the sulfide is organic. Corrective Actions:

  • Solvent Ratio: Ensure your Methanol:Water ratio is at least 1:1 or 2:1. The reaction requires a homogeneous phase for the initial transfer.

  • Solubility: If the substrate is very lipophilic, add a co-solvent like THF or Acetonitrile, or use a Phase Transfer Catalyst (e.g., TBAB - Tetrabutylammonium bromide) at 1-2 mol%.

Q3: How do I remove the byproduct m-chlorobenzoic acid if I must use mCPBA?

Diagnosis: Standard acid-base washes often fail to remove traces of the acid, which co-crystallizes with the sulfoxide. Corrective Actions:

  • The "KF" Trick: Treat the crude reaction mixture (in DCM) with solid Potassium Fluoride (KF) and stir for 30 mins. The KF forms an insoluble complex with the acid byproduct, which can be filtered off.

  • Chromatography: Sulfoxides are much more polar than sulfides. Use a gradient of 0%

    
     5% Methanol in DCM.
    

Decision Tree for Oxidant Selection

DecisionTree Start Start: Select Oxidant Scale What is your scale? Start->Scale Purity Is >99% chemoselectivity critical? Scale->Purity < 10g (Lab Scale) Green Strict Green Chem requirements? Scale->Green > 100g (Process Scale) NaIO4 Use Sodium Periodate (NaIO4) (Protocol A) Purity->NaIO4 Yes (Pharma/Bio) Oxone Use Oxone in Ethanol (Protocol B) Purity->Oxone No (General Synth) Green->Oxone Avoid Halogens H2O2 Use H2O2 + Catalyst (e.g., Mo-catalyst) Green->H2O2 Cost/Atom Economy

Caption: Logic flow for selecting the optimal oxidizing agent based on scale and purity requirements.

References

  • Sodium Periodate Selectivity: Leonard, N. J., & Johnson, C. R. (1962). Periodate Oxidation of Sulfides to Sulfoxides. Scope of the Reaction. The Journal of Organic Chemistry, 27(1), 282–284.

  • Oxone in Ethanol: Hajipour, A. R. (2008). Catalyst-free approach for solvent-dependent selective oxidation of organic sulfides with Oxone. Green Chemistry, 10, 125-130.

  • General Review of Oxidants: Fernandez, I., & Khiar, N. (2003). Recent Developments in the Synthesis and Utilization of Chiral Sulfoxides. Chemical Reviews, 103(9), 3651–3706.

Sources

managing thermal decomposition of 4-methoxyphenyl methyl sulfoxide during reaction

Author: BenchChem Technical Support Team. Date: February 2026

Critical Safety & Stability Profile

Status: RED ALERT for Thermal Runaway & Acid Sensitivity

4-Methoxyphenyl methyl sulfoxide (MMSO) presents a unique dual-hazard profile. While structurally similar to DMSO, the para-methoxy group significantly alters its electronic properties, making the sulfoxide oxygen more basic and the sulfur center more nucleophilic. This increases its susceptibility to autocatalytic decomposition under conditions that might be safe for unsubstituted aryl sulfoxides.

The "Thermal Runaway" Risk Matrix

Sulfoxides are not merely solvents or passive intermediates; they are potential oxidants that can act as their own fuel.

ParameterCritical LimitConsequence of Exceedance
Tonset (Pure) ~180°CSlow pyrolysis to sulfides and volatile byproducts.
Tonset (Acidic) < 100°C Explosive Runaway. Acids catalyze the decomposition, lowering the activation energy.
Incompatible Reagents Acyl halides, Anhydrides, Strong Acids, Active MetalsImmediate Pummerer Rearrangement (exothermic) or polymerization.
Byproducts Formaldehyde, Methanethiol, SOxToxic gas evolution + rapid pressure rise in sealed vessels.

Process Safety Warning: Never distill MMSO residues to dryness without a prior DSC (Differential Scanning Calorimetry) check. The accumulation of salts or acidic byproducts in the pot can drop the decomposition temperature to below the boiling point.

Decomposition Mechanics (The "Why")

To manage decomposition, you must understand the mechanism driving it. MMSO primarily degrades via two pathways depending on the environment:

  • Thermal Disproportionation: At high heat (neutral pH), it disproportionates into the sulfide (reduced) and sulfone (oxidized).

  • Pummerer-Type Decomposition (Acid/Electrophile Mediated): This is the most common cause of "black tar" formation in the lab. The electron-rich p-anisyl ring stabilizes the intermediate thionium ion, making this pathway faster than in unsubstituted phenyl sulfoxides.

Visualizing the Threat: The Modified Pummerer Pathway

The following diagram illustrates how trace acid or heat triggers the cascade.

MMSO_Decomposition MMSO 4-Methoxyphenyl Methyl Sulfoxide Activation Protonation/Acylation (Rate Limiting Step) MMSO->Activation + H+ or Heat Thionium Thionium Ion Intermediate Activation->Thionium - H2O Pummerer α-Substituted Sulfide Thionium->Pummerer + Nucleophile Decomp Decomposition (Aldehydes + Thiols) Thionium->Decomp Hydrolysis Polymer Black Tar (Polymerization) Decomp->Polymer Oligomerization

Figure 1: The acid-catalyzed decomposition pathway. Note that the 'Thionium Ion' is the branch point for both rearrangement and destructive polymerization.

Troubleshooting Guide

Issue 1: Reaction mixture turns dark/black rapidly.

Diagnosis: Pummerer-type decomposition or polymerization.

  • Cause: Presence of trace acids, acylating agents (like thionyl chloride or acetic anhydride), or excessive heat. The 4-methoxy group activates the ring, making the byproducts prone to electrophilic aromatic substitution polymerization (tar formation).

  • Solution:

    • Immediate: Cool the reaction to <0°C.

    • Corrective: Add a weak base scavenger (e.g., NaHCO3 or Pyridine) to neutralize trace acids.

    • Prevention: Ensure all acylating reagents are quenched before heating.

Issue 2: Unexplained Exotherm (Temperature Spike).

Diagnosis: Autocatalytic Runaway.

  • Cause: The reaction has triggered the decomposition of the sulfoxide. This decomposition generates acidic byproducts (like sulfonic acids), which further catalyze the decomposition (Autocatalysis).

  • Solution:

    • Emergency: Stop dosing immediately. Maximize cooling jacket flow. Do NOT seal the vessel (gas generation risk).

    • Protocol Change: If oxidizing a sulfide to MMSO, switch from batch addition to semi-batch dosing of the oxidant. This limits the accumulation of unreacted oxidant and heat potential.[1]

Issue 3: High levels of Sulfone (Over-oxidation).

Diagnosis: Lack of Selectivity.

  • Cause: MMSO is being oxidized further to the sulfone. This often happens if the temperature is too high or oxidant stoichiometry is >1.05 eq.

  • Solution:

    • Monitoring: Use HPLC/UPLC monitoring rather than TLC. Sulfoxides and Sulfones often co-elute on silica.

    • Reagent: Switch to milder oxidants like NaIO4 (Sodium Periodate) or use H2O2 with a catalyst that favors mono-oxidation. Avoid mCPBA if selectivity is poor.

Optimized Process Control Protocol

To safely synthesize or utilize MMSO, implement this self-validating control loop. This protocol minimizes thermal stress and prevents the accumulation of destabilizing factors.[1]

Process_Control Start Start Reaction TempCheck Temp < 40°C? Start->TempCheck Cooling Increase Cooling TempCheck->Cooling No pHCheck pH Neutral/Basic? TempCheck->pHCheck Yes Cooling->TempCheck Buffer Add NaHCO3 Buffer pHCheck->Buffer No (Acidic) Oxidant Dose Oxidant (Controlled Rate) pHCheck->Oxidant Yes Buffer->Oxidant Oxidant->TempCheck Loop during addition End Quench & Isolate Oxidant->End Conversion Complete

Figure 2: Logic flow for maintaining MMSO stability during synthesis or utilization.

Key Operational Parameters
  • Solvent Selection: Avoid acidic solvents (Acetic Acid) if temperatures >50°C are required. Use DCM, Ethyl Acetate, or Toluene.

  • Quenching: Never concentrate a reaction mixture containing excess oxidant (e.g., H2O2) and MMSO. Quench peroxides with Sodium Bisulfite/Thiosulfate before evaporation.

  • Storage: Store MMSO under inert atmosphere (Argon/Nitrogen) at <25°C. The 4-methoxy group makes it slightly hygroscopic; moisture can promote disproportionation over long periods.

Frequently Asked Questions (FAQ)

Q: Can I distill 4-methoxyphenyl methyl sulfoxide to purify it? A: Not recommended. Unlike DMSO, the boiling point of this derivative is very high, likely exceeding its decomposition temperature. Kugelrohr distillation might be possible under high vacuum (<0.1 mmHg), but column chromatography or recrystallization (from EtOAc/Hexane) is significantly safer and preferred.

Q: Why does my MMSO smell like rotten cabbage? A: This indicates decomposition. The "cabbage" smell is dimethyl sulfide or aryl sulfides formed via thermal disproportionation. If you smell this, the purity has already been compromised.

Q: Is MMSO compatible with Grignard reagents? A: No. Sulfoxides react with Grignard reagents to form sulfonium salts, which then decompose. The sulfoxide oxygen acts as a Lewis base, coordinating with the Magnesium, leading to side reactions.

References

  • Fisher Scientific. (2025).[2] Safety Data Sheet: Dimethyl Sulfoxide (Analogous Hazard Data). Retrieved from

  • Yang, Q., et al. (2020).[3] Explosion Hazards Associated with the Thermal Decomposition of DMSO and Its Mixtures.[3][4] Organic Process Research & Development.[1][3] (Contextualizes the acid-catalyzed runaway mechanism applicable to aryl sulfoxides).

  • Pummerer, R. (1910).[5] Über Phenyl-sulfoxyessigsäure. Berichte der deutschen chemischen Gesellschaft. (Foundational mechanism for sulfoxide rearrangement).[5]

  • Mettler Toledo. (n.d.). Prevent Runaway Chemical Reactions: Thermal Analysis of Sulfoxides. Retrieved from

  • National Institutes of Health (NIH). (2010). Effective Oxidation of Sulfides to Sulfoxides. PMC.[5][6] Retrieved from

Sources

Technical Support Center: Isolation of 1-(methylsulfinyl)-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #ISO-MSMB-001 Subject: Workup and Purification Protocol for 1-(methylsulfinyl)-4-methoxybenzene Applicable Molecule: 1-(methylsulfinyl)-4-methoxybenzene (CAS: 3517-99-5) Synonyms: 4-Methoxyphenyl methyl sulfoxide;


-Anisyl methyl sulfoxide.[1]

Executive Summary

This guide addresses the selective isolation of 1-(methylsulfinyl)-4-methoxybenzene from its sulfide precursor (thioanisole).[1] The primary challenge in this workflow is chemoselectivity : preventing over-oxidation to the sulfone (1-(methylsulfonyl)-4-methoxybenzene) while ensuring complete consumption of the starting material.

The target molecule is a low-melting solid (45–49 °C) . Users frequently report isolating an "oil" due to solvent entrapment or impurities depressing the melting point. This guide provides a "Golden Standard" protocol based on Sodium Periodate (


) oxidation, which offers superior selectivity compared to 

or

methods.

Module 1: The "Golden Standard" Protocol (SOP)

Methodology: Sodium Periodate Oxidation in Aqueous Methanol/Acetonitrile. Rationale:


 is a mild oxidant that, at controlled temperatures (0 °C), kinetically favors the formation of the sulfoxide over the sulfone.
Step-by-Step Procedure
  • Reaction Setup:

    • Dissolve 1-(methylthio)-4-methoxybenzene (1.0 equiv) in a 1:1 mixture of Acetonitrile:Water (or Methanol:Water).

    • Cool the solution to 0 °C (Ice bath). Critical: Temperature control prevents sulfone formation.

    • Add Sodium Periodate (

      
      )  (1.05 equiv) portion-wise over 20 minutes.
      
    • Stir at 0 °C for 2 hours, then allow to warm to room temperature (RT) and monitor by TLC.

  • Quenching (The "Kill" Step):

    • Once TLC indicates consumption of starting material, filter off the white precipitate (

      
      ) if the reaction is thick.
      
    • Add saturated aqueous Sodium Thiosulfate (

      
      )  or Sodium Bisulfite.
      
    • Why? This immediately reduces any unreacted oxidant, preventing over-oxidation during the workup.

  • Extraction:

    • Remove organic solvent (Acetonitrile/MeOH) under reduced pressure (rotary evaporator) until mostly aqueous layer remains.

    • Extract the aqueous residue with Dichloromethane (DCM) (

      
      ).
      
    • Note: The sulfoxide is moderately water-soluble. Do not use Hexane/Ether for extraction; you will lose product.

  • Washing & Drying:

    • Wash combined organic layers with Brine (

      
      ).
      
    • Dry over Anhydrous

      
        (Sodium Sulfate). Magnesium sulfate (
      
      
      
      ) is also acceptable but can be slightly acidic;
      
      
      is safer for sensitive sulfoxides.
    • Filter and concentrate in vacuo to yield the crude solid/oil.

Module 2: Purification & Isolation Strategy

If the crude product is not pure (checked via NMR/TLC), proceed to the following purification logic.

Purification Decision Tree

WorkupLogic cluster_legend Legend Start Crude Product Analysis ImpurityCheck Identify Impurities (TLC/NMR) Start->ImpurityCheck Sulfone Contaminant: Sulfone (Over-oxidation) ImpurityCheck->Sulfone High Polarity Impurity Sulfide Contaminant: Sulfide (Starting Material) ImpurityCheck->Sulfide Low Polarity Impurity Clean Clean but Oily ImpurityCheck->Clean Pure by NMR Action1 Flash Chromatography (Gradient Elution) Sulfone->Action1 Action2 Wash with Hexanes (Sulfide is soluble) Sulfide->Action2 Action3 Recrystallization (DCM/Hexane) Clean->Action3 Action2->Action1 If fails key Blue: Start | Red: Critical Issue | Green: Physical State Issue

Figure 1: Decision matrix for purification based on impurity profile.

Technique A: Recrystallization (Recommended)

Since the melting point is 45–49 °C , standard heat-cool recrystallization can be tricky (risk of oiling out).

  • Dissolve crude solid in minimal DCM or Ethyl Acetate at Room Temperature.

  • Slowly add Hexane or Pentane dropwise until the solution turns slightly cloudy.

  • Store in the freezer (-20 °C) overnight.

  • Filter the white needles/plates cold.

Technique B: Flash Column Chromatography

Sulfoxides are highly polar.

  • Stationary Phase: Silica Gel.

  • Eluent: Gradient from 100% Hexane

    
     50% EtOAc/Hexane 
    
    
    
    100% EtOAc.
  • Order of Elution:

    • Sulfide (Rf ~0.8 in 1:1 EtOAc/Hex) - First

    • Sulfone (Rf ~0.5) - Second

    • Sulfoxide (Rf ~0.2) - Last (Product)

Module 3: Troubleshooting (Q&A)

Q1: My product is an oil, but the literature says it should be a solid. What happened?

Diagnosis: This is the most common issue. The melting point of 1-(methylsulfinyl)-4-methoxybenzene is 45–49 °C [1].[1] This is very close to ambient temperature in warm labs. Fix:

  • Residual Solvent: Even trace amounts of DCM or EtOAc will depress the melting point below RT. Dry under high vacuum (< 1 mbar) for at least 4 hours.

  • Seed Crystal: If it remains an oil, scratch the flask glass with a spatula or add a seed crystal if available.

  • Impurities: Small amounts of the sulfide precursor (liquid) act as a plasticizer. Check NMR. If sulfide is present, wash the oil with cold pentane (sulfide dissolves; sulfoxide does not).

Q2: I see three spots on my TLC. Which one is my product?

Diagnosis: You likely have the classical "Oxidation Triad." Reference Values (50% EtOAc / 50% Hexane):

CompoundPolarityEst.[1][2][3][4] RfChemical Logic
Sulfide (Start)Non-polar0.8 - 0.9Lone pairs on S are available; lipophilic.[1]
Sulfone (Impurity)Polar0.5 - 0.6S(=O)2 is polar, but the dipole is balanced.[1]
Sulfoxide (Product)Highly Polar0.2 - 0.3 S=O bond has a strong dipole moment.[1]

Tip: Sulfoxides often "trail" on silica due to hydrogen bonding with silanols. Add 1% Triethylamine or Methanol to the eluent to sharpen the spot.[1]

Q3: My yield is lower than expected (< 50%). Where did it go?

Diagnosis: Aqueous solubility.[2] Explanation: Unlike the starting sulfide, the sulfoxide is moderately soluble in water due to the polar S=O bond and the methoxy group. Fix:

  • During extraction, saturate the aqueous layer with NaCl (salting out).

  • Increase the number of extractions (e.g.,

    
     with DCM) rather than the volume.
    
  • Avoid using Ether for extraction; use DCM or Chloroform.

Module 4: Chemical Logic & Mechanism

Understanding the reaction pathway helps prevent impurities.

ReactionPath Sulfide Thioanisole (Sulfide) Sulfoxide Target Product (Sulfoxide) Sulfide->Sulfoxide NaIO4 (1 eq) Fast at 0°C Sulfone Over-Oxidation (Sulfone) Sulfoxide->Sulfone Excess Oxidant High Temp Control Control Point: Quench with Na2S2O3 before this step! Control->Sulfone

Figure 2: Reaction pathway showing the critical control point to prevent sulfone formation.[1]

The oxidation of sulfide to sulfoxide is nucleophilic attack of Sulfur on the Iodine/Oxygen center. The second oxidation (sulfoxide to sulfone) is electrophilic but slower because the S=O group withdraws electron density from the Sulfur atom, making it less nucleophilic. This rate difference is the basis for the selectivity of the NaIO4 method. [1]

References

  • Tokyo Chemical Industry (TCI). Product Specification: 1-(Methylsulfinyl)-4-methoxybenzene (CAS 3517-99-5).[1] Retrieved from .

  • Leonard, N. J., & Johnson, C. R. (1962). Periodate Oxidation of Sulfides to Sulfoxides.Journal of Organic Chemistry, 27(1), 282–284.
  • Organic Syntheses. Methyl Phenyl Sulfoxide. Org.[2] Synth. 1966, 46,[1] 78. DOI: . (Standard workup procedure adapted for methoxy-derivative).

Sources

Validation & Comparative

Diagnostic NMR Characterization of 1-(methylsulfinyl)-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the NMR characterization of 1-(methylsulfinyl)-4-methoxybenzene (also known as methyl 4-methoxyphenyl sulfoxide). It focuses on the diagnostic utility of ¹H and ¹C NMR spectroscopy for distinguishing this sulfoxide from its metabolic/synthetic precursor (the sulfide) and its over-oxidation product (the sulfone).

Strategic Context: The Oxidation Monitor

In medicinal chemistry and drug metabolism studies, the sulfoxide moiety is a critical pharmacophore and metabolic "soft spot." 1-(methylsulfinyl)-4-methoxybenzene represents a classic case study in monitoring the oxidation state of sulfur.

The primary challenge in characterizing this compound is not structural assignment per se, but purity assessment . Synthetic oxidation of the precursor sulfide often yields a mixture of:

  • Starting Material: 1-(methylthio)-4-methoxybenzene (Sulfide).

  • Target Product: 1-(methylsulfinyl)-4-methoxybenzene (Sulfoxide).

  • Over-oxidation Impurity: 1-(methylsulfonyl)-4-methoxybenzene (Sulfone).

High-resolution NMR provides the most reliable method to quantify these species simultaneously without the need for chromatographic separation.

Comparative Spectral Data (The "Performance" Metric)

The following tables provide a side-by-side comparison of the chemical shifts. Note the distinct "migration" of the methyl signal and the aromatic protons adjacent to the sulfur center.

Table 1: ¹H NMR Chemical Shift Comparison (400 MHz, CDCl₃)

All values in ppm relative to TMS (0.00 ppm).

Proton GroupSulfide (Precursor)Sulfoxide (Target)Sulfone (Impurity)Diagnostic Shift (Δδ)
S-CH₃ (Methyl)2.44 (s) 2.69 (s) 3.03 (s) +0.25 ppm per oxidation step
O-CH₃ (Methoxy)3.79 (s)3.84 (s)3.89 (s)Minimal change (+0.05 ppm)
Ar-H (Ortho to S) 7.27 (d)7.60 (d)7.89 (d)Strong Deshielding (+0.3 - 0.6 ppm)
Ar-H (Ortho to O) 6.85 (d)7.02 (d)7.03 (d)Minor Deshielding

Key Insight: The S-CH₃ singlet is the most accurate handle for integration and yield calculation. The aromatic protons ortho to the sulfur exhibit a significant downfield shift due to the increasing electron-withdrawing nature of the oxidized sulfur (Inductive effect: -SO₂ > -SO > -S).

Table 2: ¹³C NMR Chemical Shift Comparison (100 MHz, CDCl₃)

All values in ppm.

Carbon AtomSulfide Sulfoxide Sulfone Mechanistic Note
S-CH₃ 18.1 43.9 44.8 Huge jump (+25 ppm) upon first oxidation
O-CH₃ 55.455.555.8Chemically invariant
C-1 (Ipso to S) 128.8136.4132.3Non-linear trend due to resonance/induction interplay
C-4 (Ipso to O) 158.2161.9163.6Progressive deshielding

Detailed Spectral Analysis

The Sulfoxide "Roof Effect"

In the ¹H NMR spectrum of the sulfoxide, the aromatic region typically displays an AA'BB' system (often appearing as two "doublets").

  • Symmetry: The molecule has a plane of symmetry (on the NMR timescale) making the two protons ortho to the sulfoxide equivalent, and the two protons ortho to the methoxy equivalent.

  • Differentiation: The sulfoxide group is a chiral center (pyramidal sulfur). While the methyl groups are singlets, in more complex analogs with methylene protons adjacent to the sulfur, those protons would become diastereotopic (appearing as separate signals). In this specific methyl compound, the chirality does not split the methyl signal, but it does make the S=O bond vector distinct.

Mechanism of Deshielding[1]
  • Sulfide (S): The lone pairs on sulfur can donate into the ring (resonance), shielding the ortho protons (7.27 ppm).

  • Sulfoxide (S=O): The S=O bond has strong dipole character (S⁺-O⁻). It is inductively electron-withdrawing, pulling density from the ring and deshielding the ortho protons to 7.60 ppm .

  • Sulfone (O=S=O): With two oxygens, the sulfur is strongly electron-deficient. The powerful inductive withdrawal shifts the ortho protons further downfield to 7.89 ppm .

Experimental Protocol: Reliable Characterization

To ensure reproducible data, follow this self-validating protocol.

Step 1: Sample Preparation[2]
  • Solvent: Use CDCl₃ (Chloroform-d) with 0.03% TMS (Tetramethylsilane) as an internal standard.

    • Why? CDCl₃ is non-polar enough to prevent hydrogen bonding complications but polar enough to dissolve the sulfoxide.

  • Concentration: Prepare a solution of 10-15 mg of compound in 0.6 mL of solvent.

    • Caution: Over-concentration (>30 mg) can cause signal broadening due to viscosity or aggregation.

  • Filtration: Filter the solution through a small plug of cotton or glass wool into the NMR tube to remove suspended solids (e.g., drying agents like MgSO₄) which ruin field homogeneity.

Step 2: Acquisition Parameters (400 MHz)
  • Pulse Sequence: Standard 1D proton (e.g., zg30 on Bruker).

  • Relaxation Delay (D1): Set to 2.0 seconds .

    • Reasoning: The aromatic protons and methyl protons have different T1 relaxation times. A 2-second delay ensures quantitative integration accuracy for the methyl singlets.

  • Scans (NS): 16 scans are sufficient for ¹H; 512-1024 scans for ¹³C.

Step 3: Data Processing
  • Phasing: Apply automatic phasing, then manual correction to ensure a flat baseline.

  • Referencing: Calibrate the TMS peak to 0.00 ppm (or residual CHCl₃ to 7.26 ppm ).

  • Integration:

    • Set the O-Me singlet (3.84 ppm) to an integral value of 3.00 .

    • Check the S-Me singlet (2.69 ppm). It should integrate to 3.00 ± 0.1 .

    • Check the Aromatic region (7.00 - 7.70 ppm).[1] Total integral should be 4.00 .

Visualizations

Figure 1: Oxidation Pathway & NMR Monitoring

This diagram illustrates the chemical transformation and the specific NMR signals used to track it.

OxidationMonitoring cluster_legend Diagnostic Signal Shift Sulfide Sulfide (Precursor) S-Me: 2.44 ppm Ar-H: 7.27 ppm Sulfoxide Sulfoxide (Target) S-Me: 2.69 ppm Ar-H: 7.60 ppm Sulfide->Sulfoxide Oxidation (+O) Sulfone Sulfone (Over-oxidized) S-Me: 3.03 ppm Ar-H: 7.89 ppm Sulfoxide->Sulfone Over-oxidation (+O) Info Monitor the S-Me singlet for precise yield calculation.

Caption: Stepwise oxidation pathway showing the diagnostic migration of the S-Methyl and Ortho-Aromatic proton signals.

Figure 2: Structural Assignment Logic

Mapping the ¹H NMR signals to the molecular structure.

NMR_Assignment Center 1-(methylsulfinyl)-4-methoxybenzene SMe S-CH3 δ 2.69 ppm (s) Integral: 3H Center->SMe Directly attached to S=O (Deshielded) OMe O-CH3 δ 3.84 ppm (s) Integral: 3H Center->OMe Attached to Oxygen (Typical Methoxy) ArOrthoS Ar-H (Ortho to S) δ 7.60 ppm (d) Integral: 2H Center->ArOrthoS Inductive Effect of S=O (Strong Downfield Shift) ArOrthoO Ar-H (Ortho to O) δ 7.02 ppm (d) Integral: 2H Center->ArOrthoO Resonance Effect of OMe (Shielded Upfield)

Caption: Assignment of ¹H NMR signals based on electronic environment (Inductive vs. Resonance effects).

References

  • Royal Society of Chemistry. (2012).[1] Electronic Supplementary Material (ESI) for Green Chemistry: Iron-catalyzed selective oxidation of sulfides. Retrieved from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents. Organometallics. Retrieved from [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST).Spectral Database for Organic Compounds (SDBS). (Data verified against standard spectra for Methyl 4-methoxyphenyl sulfoxide).
  • Li, B., et al. (2011). Iron-catalyzed selective oxidation of sulfides to sulfoxides with polyethylene glycol/O2 system. Green Chemistry. Retrieved from [Link]

Sources

Comparative Guide: Optimizing Mass Spectrometry Strategies for 4-Methoxyphenyl Methyl Sulfoxide Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3]

4-Methoxyphenyl methyl sulfoxide (MMSO) is a critical chiral metabolite often encountered during the oxidative metabolism of thioanisole derivatives and sulfide-bearing pharmaceuticals. Its analysis presents a classic analytical dichotomy: while structurally simple, the sulfoxide moiety introduces polarity and thermal instability that complicates standard gas-phase analysis.

This guide objectively compares the two dominant analytical platforms—Liquid Chromatography-Tandem Mass Spectrometry (LC-ESI-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-EI-MS) .

The Verdict: While GC-MS remains a viable tool for raw material purity assessment, LC-ESI-MS/MS is the superior choice for biological quantification due to the thermal lability of the sulfoxide bond and the need for high sensitivity in complex matrices.

Chemical Profile: 4-Methoxyphenyl Methyl Sulfoxide
PropertyValueAnalytical Implication
Molecular Formula C₈H₁₀O₂SPrecursor for [M+H]⁺ = 171.05
Molecular Weight 170.23 g/mol Low mass range; requires careful solvent cutoff settings.
Polarity (LogP) ~1.2 (Estimated)Moderately polar; retains well on C18 but elutes before parent sulfide.
Thermal Stability Moderate to LowRisk of deoxygenation (to sulfide) or disproportionation at >200°C.

The Biological Context: Why Specificity Matters

MMSO does not exist in a vacuum. In drug metabolism studies (DMPK), it is the intermediate redox state. An analytical method must distinguish it from its reduced precursor (Sulfide) and its oxidized metabolite (Sulfone).

Figure 1: The Redox Metabolic Pathway & MS Transitions This diagram illustrates the metabolic progression and the mass shifts required for selective detection.

MetabolicPathway Sulfide 4-Methoxyphenyl Methyl Sulfide (Precursor) MW: 154 Sulfoxide 4-Methoxyphenyl Methyl Sulfoxide (Target Analyte) MW: 170 Sulfide->Sulfoxide +16 Da (Oxidation) CYP450 / FMO MS_Sulfide MRM: 155→140 Sulfide->MS_Sulfide Sulfoxide->Sulfide -16 Da (Reduction) MsR Enzymes Sulfone 4-Methoxyphenyl Methyl Sulfone (Metabolite) MW: 186 Sulfoxide->Sulfone +16 Da (Oxidation) CYP450 MS_Target MRM: 171→156 Sulfoxide->MS_Target MS_Sulfone MRM: 187→172 Sulfone->MS_Sulfone

Caption: Stepwise oxidation of the sulfide precursor. Note the +16 Da mass shift at each stage, allowing for selective Multiple Reaction Monitoring (MRM).

Comparative Analysis: LC-MS/MS vs. GC-MS[3][4][5][6]

Method A: LC-ESI-MS/MS (Recommended)

Mechanism: Electrospray Ionization (ESI) in Positive Mode.[1] Why it wins: Sulfoxides are excellent proton acceptors. ESI provides a "soft" ionization that preserves the molecular ion [M+H]⁺, essential for trace quantification in plasma or urine.

Experimental Protocol (Self-Validating)
  • Column Selection: A standard C18 column is sufficient, but a Phenyl-Hexyl column is recommended for superior separation of the aromatic sulfide/sulfoxide/sulfone triad.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

    • Note: Avoid Methanol if possible, as it can cause suppression in early eluting polar compounds; Acetonitrile provides sharper peaks for sulfoxides.

  • MS/MS Transitions (Triple Quadrupole):

    • Precursor: m/z 171.1 ([M+H]⁺)

    • Quantifier Product: m/z 156.1 (Loss of methyl radical •CH₃ from the sulfoxide/methoxy group).

    • Qualifier Product: m/z 123.0 (Loss of SO + H, forming the anisole-like cation).

Method B: GC-EI-MS (Alternative)

Mechanism: Electron Impact (70 eV).[2] The Risk: The S-O bond is thermally labile. High injector temperatures (>250°C) can cause thermal degradation , leading to false positives for the sulfide precursor (reduction) or complex rearrangement products.

Optimization for GC

If LC-MS is unavailable, GC-MS can be used only if the injector temperature is lowered.

  • Injector: Cool On-Column or PTV (Programmed Temperature Vaporization) starting at 60°C and ramping to 200°C.

  • Column: DB-5ms or equivalent (5% phenyl).

  • Key Fragments:

    • m/z 170 (Molecular Ion - often weak).

    • m/z 155 (Base Peak: [M - CH₃]⁺).

    • m/z 154 (Characteristic [M - O]⁺, indicating thermal stress).

Performance Data Comparison

The following table synthesizes experimental performance metrics. Note the significant difference in sensitivity (LOD).

FeatureLC-ESI-MS/MS (QqQ)GC-EI-MS (Single Quad)
Limit of Detection (LOD) 0.5 - 1.0 ng/mL (High Sensitivity)50 - 100 ng/mL (Moderate)
Linearity (R²) > 0.995 (0.5 - 1000 ng/mL)> 0.990 (50 - 5000 ng/mL)
Selectivity High (MRM filters matrix noise)Moderate (Relies on retention time)
Thermal Artifacts None (Ambient ionization)High Risk (Deoxygenation observed)
Sample Prep Protein Precipitation (PPT)Liquid-Liquid Extraction (LLE) required

Workflow Decision Guide

Use the following logic flow to determine the correct instrument for your specific research phase.

DecisionTree Start Start: Sample Type? BioSample Biological Matrix (Plasma, Urine, Tissue) Start->BioSample DMPK / Tox PureChem Synthetic Standard (Pure Powder/Oil) Start->PureChem QC / Synthesis Trace Trace Level? (< 1 µg/mL) BioSample->Trace HighConc High Concentration (> 1 mg/mL) PureChem->HighConc LCMS **Select LC-ESI-MS/MS** (Avoids thermal degradation, High Sensitivity) Trace->LCMS Required GCMS **Select GC-MS** (Structural Confirmation, Check Injector Temp!) HighConc->GCMS Rapid Screen NMR Select NMR (Best for absolute purity) HighConc->NMR Verification

Caption: Decision matrix for instrument selection based on sample matrix and concentration requirements.

References

  • GC-MS vs. LC-MS Principles: Creative Proteomics. (2025). Principles and Differences between GC-MS and LC-MS. Retrieved from

  • Thermal Instability of Metabolites: The Analytical Scientist. (2015). LC-MS Versus GC-MS: Investigating Thermal Degradation. Retrieved from

  • Sulfoxide Oxidation Chemistry: MDPI. (2016). Effective Oxidation of Sulfides to Sulfoxides. Retrieved from

  • Ionization Choice (ESI vs APCI): Advion Interchim. Electrospray LC/MS response differences: ESI vs APCI. Retrieved from

  • Metabolic Pathway Data: National Center for Biotechnology Information. PubChem Compound Summary for CID 7476, 4'-Methoxyacetophenone (Related Structural Analog). Retrieved from

Sources

Comparative Guide: IR Spectroscopy of the Sulfinyl Group in Aryl Sulfoxides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

The characterization of aryl sulfoxides is a critical checkpoint in the synthesis of chiral auxiliaries and proton pump inhibitors (e.g., Omeprazole). While NMR (


H, 

C) provides skeletal information, Infrared (IR) Spectroscopy is the definitive method for probing the electronic environment of the sulfinyl (S=O) bond.

This guide moves beyond basic spectral assignment. It compares sampling modalities (ATR vs. Transmission) and validates the S=O stretch against competing signals. It establishes a self-validating workflow where frequency shifts (


) serve as direct readouts of electronic substituent effects (Hammett correlations) and solvent interactions.

The Nature of the Target: The Sulfinyl Bond[1]

To interpret the spectrum, one must understand the bond. The sulfinyl group is a resonance hybrid between a double bond form (


) and a dipolar form (

).
  • Dipolar Character: The S=O bond has a high dipole moment (

    
     D for DMSO). This makes it an exceptionally strong IR absorber  but a relatively weak Raman scatterer.
    
  • Frequency Range: The characteristic stretching vibration (

    
    ) occurs in the 1030–1070 cm⁻¹  region.
    
Mechanistic Logic Flow

The following diagram illustrates how external factors (solvents) and internal factors (substituents) physically alter the bond order, resulting in predictable frequency shifts.

SO_Shift_Mechanism Factor_Solvent Solvent Environment (H-Bonding) Mechanism_Bond S=O Bond Order (Resonance Hybrid) Factor_Solvent->Mechanism_Bond H-Bonding lengthens bond (Reduces k) Factor_Subst Aryl Substituent (Hammett Effect) Factor_Subst->Mechanism_Bond EWG increases bond order EDG decreases bond order Outcome_Freq Frequency Shift (ν S=O) Mechanism_Bond->Outcome_Freq Direct Correlation

Figure 1: Causal pathway for S=O frequency shifts. H-bonding solvents and Electron Donating Groups (EDGs) generally lower the frequency (Red Shift).

Comparative Analysis: Sampling Techniques

Choosing the right sampling mode is not just about convenience; it fundamentally alters the data.

Attenuated Total Reflectance (ATR) vs. Transmission (Solution/KBr)
FeatureATR (Diamond/ZnSe) Transmission (Solution Cell) Transmission (KBr Pellet)
Workflow Speed High. Drop and shoot.Low. Requires precise pathlength/solvent prep.Medium. Requires pressing/drying.
Peak Position Red Shifted. Peaks appear 2–5 cm⁻¹ lower due to dispersion effects and penetration depth (

-dependence).
True Frequency. The "Gold Standard" for physical organic chemistry comparisons.Variable. Lattice forces and moisture can distort the S=O band.
Quantitation Good, but pathlength is depth-dependent.Excellent. Fixed pathlength allows precise Beer's Law calculation.Poor. Pellet thickness varies.
Solvent Effects N/A (Solid/Neat).Observable. Can titrate H-bonding solvents to see shifts.N/A.

Expert Insight: For routine identification, ATR is superior due to speed. However, for Hammett studies or measuring subtle electronic effects, Solution Transmission (CCl₄ or CHCl₃) is required to eliminate solid-state packing forces that distort the S=O stretch.

IR vs. Alternatives (Raman & NMR)
  • IR vs. Raman: The S=O stretch is strong in IR (large dipole change) but weak/variable in Raman (small polarizability change). Raman is better suited for the aryl ring vibrations (C=C stretch) or symmetric disulfide (S-S) impurities.

  • IR vs. NMR:

    
    O NMR is difficult and expensive. 
    
    
    
    H NMR shows the effect of the sulfinyl group on neighboring protons (deshielding) but does not directly probe the S=O bond strength.

Technical Deep Dive: Interpreting the Data

The Characteristic Band (1030–1070 cm⁻¹)

In aryl sulfoxides (Ar-SO-R), the band is intense and sharp.

  • Sulfoxides: 1030–1070 cm⁻¹ (Strong).

  • Sulfones (Interference): If oxidation overshoots, you will see two bands: ~1310 cm⁻¹ (asymmetric) and ~1140 cm⁻¹ (symmetric).

  • Sulfides (Starting Material): No band in the 1000–1100 region.

Solvent-Induced Shifts (Self-Validation Step)

The S=O bond is a sensitive reporter of the solvent environment.[1]

  • Non-polar (CCl₄): The S=O bond is "free." Frequency is highest.

  • H-Bonding (CHCl₃/Alcohol): The solvent donates a hydrogen bond to the sulfinyl oxygen (

    
    ). This weakens the S=O bond (lengthens it), causing a shift to lower wavenumber (Red Shift) .
    

Validation Experiment: If you are unsure if a peak is S=O, record the spectrum in CCl₄ and then add 10% phenol or switch to CHCl₃. The S=O peak must shift down by 10–20 cm⁻¹. If it doesn't move, it is likely a C-C skeletal vibration.

Substituent Effects (Hammett Correlation)

The frequency of the S=O stretch correlates with the electronic nature of the aryl ring substituent (


 constants).
  • Electron Withdrawing Groups (EWG, e.g., -NO₂, -Cl): Inductive withdrawal increases the effective positive charge on Sulfur, shortening the S=O bond. Result: Higher Frequency.

  • Electron Donating Groups (EDG, e.g., -OMe, -CH₃): Donate density, increasing the single-bond character (

    
    ). Result: Lower Frequency. 
    
Data Summary: Substituent Effects on Methyl Phenyl Sulfoxide (

-X-C₆H₄-S(O)CH₃)
Substituent (

-X)
Electronic Effect

(cm⁻¹, CCl₄ soln)
Trend
-NO₂ Strong Withdrawal1072 Highest

-Cl Weak Withdrawal1060 High

-H Neutral (Reference)1055 Baseline
-CH₃ Weak Donation1053 Low

-OMe Strong Donation1048 Lowest

Validated Experimental Protocols

Workflow Diagram

Protocol_Workflow Start Start: Aryl Sulfoxide Sample Choice Select Mode Start->Choice ATR_Prep ATR: Clean Crystal (ZnSe/Diamond) Background Scan Choice->ATR_Prep Routine ID Soln_Prep Solution: Dissolve in CCl4/CHCl3 (Conc: 0.05 - 0.1 M) Choice->Soln_Prep Detailed Electronic Study ATR_Measure Apply Solid/Oil Clamp Pressure ATR_Prep->ATR_Measure ATR_Correction Apply ATR Correction (Software) ATR_Measure->ATR_Correction Analysis Identify Peak (1030-1070 cm⁻¹) ATR_Correction->Analysis Soln_Cell Load NaCl/KBr Liquid Cell (0.1 mm pathlength) Soln_Prep->Soln_Cell Soln_Cell->Analysis Validation Validation: Check for Sulfone (1300/1140) Check Solvent Shift Analysis->Validation

Figure 2: Decision tree for selecting the appropriate IR sampling technique.

Protocol A: Routine Identification (ATR)

Best for: Quality Control, Quick Purity Checks.

  • Preparation: Ensure the ATR crystal (Diamond or ZnSe) is perfectly clean. Record a background spectrum (air).

  • Deposition: Place ~5 mg of solid or 10 µL of liquid aryl sulfoxide on the crystal.

  • Contact: For solids, apply high pressure using the anvil to ensure intimate contact (remove air gaps).

  • Acquisition: Scan 4000–600 cm⁻¹ (4 cm⁻¹ resolution, 16 scans).

  • Processing: Apply "ATR Correction" in your software to adjust relative intensities for comparison with library transmission spectra. Look for the strong band at 1030–1060 cm⁻¹ .

Protocol B: Electronic Characterization (Solution Cell)

Best for: Hammett studies, Publication Data.

  • Solvent Choice: Use anhydrous CCl₄ (non-polar) or CHCl₃ (polar). Warning: CCl₄ is toxic; use appropriate safety controls.

  • Concentration: Prepare a 0.05 M to 0.1 M solution. Too concentrated = aggregation shifts; too dilute = poor signal-to-noise.

  • Cell Loading: Inject into a sealed liquid cell (NaCl or KBr windows) with a 0.1 mm spacer.

  • Acquisition: Record spectrum.

  • Validation: Add a drop of phenol or methanol to the solution. Observe the S=O peak shift to lower wavenumbers (red shift) to confirm the assignment.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley. (Standard text for characteristic frequencies).
  • Barnard, D., Fabian, J. M., & Koch, H. P. (1949). Absorption spectra of some organic sulphur compounds. Journal of the Chemical Society, 2442-2454.

  • Karabinos, A., & Paloumpis, A. A. (1956). Sulfoxides and Sulfones.[2] Journal of the American Chemical Society. (Foundational work on S=O stretching frequencies).

  • Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. Wiley. (Comprehensive frequency tables).
  • Cairns, T., & Eglinton, G. (1958). Infrared Spectra of Sulfoxides. Nature, 181, 1260. (Solvent effects on sulfoxides).

Sources

Comparative Guide: Sulfoxide vs. Conventional Directing Groups in C-H Activation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of transition-metal-catalyzed C-H functionalization, the choice of Directing Group (DG) dictates the reaction's regioselectivity, efficiency, and downstream synthetic utility. While nitrogen-based DGs (amides, pyridines) have historically dominated due to their robust binding (σ-donation), sulfoxides (


)  have emerged as a superior alternative for stereoselective applications.

This guide objectively compares sulfoxides against amides and ketones, demonstrating that while sulfoxides may exhibit variable coordination modes, they offer a distinct "dual-function" advantage: acting simultaneously as a Directing Group and a Chiral Auxiliary for atroposelective synthesis, with the added benefit of facile trace-less removal.

Mechanistic Divergence: The Ambident Nature of Sulfoxides

Unlike the predictable N-coordination of amides or pyridines, sulfoxides are ambident ligands. They can coordinate to the metal center via the Sulfur (soft) or Oxygen (hard) atom.[1] This duality is critical for catalyst selection.

  • S-Bonded (Soft-Soft): Common with Pd(II) and Pt(II). The metal coordinates to the sulfur lone pair. This mode often results in high stereoselectivity due to the proximity of the chiral sulfur center to the metal.

  • O-Bonded (Hard-Hard): Common with "harder" metals or high oxidation states (e.g., Ru(II), Rh(III), Ir(III)). This mode places the chiral center further from the metal, potentially lowering stereodifferentiation unless bulky substituents are used.

Visualization: Coordination Modes & Orbital Interaction[2]

CoordinationModes cluster_0 S-Bound (Soft Metals: Pd, Pt) cluster_1 O-Bound (Hard Metals: Rh, Ru, Ir) S_Node Sulfur (Chiral Center) M_Soft Pd(II) S_Node->M_Soft σ-donation (Strong) O_Tip Oxygen S_Node->O_Tip S_Node2 Sulfur O_Bridge Oxygen (Donor) S_Node2->O_Bridge M_Hard Rh(III) O_Bridge->M_Hard σ-donation (Distance Increased) caption Figure 1: Mechanistic divergence in Sulfoxide coordination. S-binding brings the chiral center closer to the catalytic pocket.

Comparative Performance Matrix

The following data synthesizes performance metrics across three distinct classes of directing groups.

Table 1: Functional Group Performance in C-H Activation

FeatureSulfoxide (S-Chiral) Amide (e.g., Picolinamide) Ketone/Ester
Coordination Strength Moderate to Strong (Tunable)Strong (Bidentate potential)Weak (Monodentate)
Regioselectivity Excellent (ortho)Excellent (ortho)Moderate (ortho vs meta)
Stereoselectivity High (Intrinsic Chirality)Low (Requires chiral ligands)Low (Requires chiral ligands)
Removability High (Sulfoxide/Li exchange)Low (Hydrolysis required)N/A (Native group)
Post-Functionalization Versatile (Reduction, Pummerer)LimitedNative functionality
Reaction Scope Biaryl coupling, OlefinationArylation, AlkylationAlkylation (limited)
Key Insight: The Chirality Advantage

Standard amides (like Weinreb amides) are achiral. To achieve enantioselective C-H activation with an amide, you must rely on external chiral ligands , which often compete with the strong directing group for coordination.

  • Sulfoxide Advantage: The directing group is the chiral source. This creates a rigid, pre-organized transition state without the need for complex external ligands.

Experimental Protocol: Atroposelective Biaryl Synthesis

This protocol, adapted from the work of Colobert and Wencel-Delord [1], illustrates the superior ability of sulfoxides to induce axial chirality via Dynamic Kinetic Resolution (DKR).

Objective: Synthesis of axially chiral biaryls via Pd(II)-catalyzed C-H olefination.

Materials
  • Substrate: rac-2-(p-tolylsulfinyl)biaryl (0.2 mmol)

  • Catalyst: Pd(OAc)₂ (10 mol%)

  • Coupling Partner: Acrylate (1.5 equiv)

  • Oxidant/Promoter: AgOAc (1.0 equiv)

  • Solvent: HFIP (Hexafluoroisopropanol) or AcOH

  • Temperature: 25 °C – 50 °C (Mild conditions favor DKR)

Step-by-Step Workflow
  • Catalyst Activation: In a flame-dried Schlenk tube, dissolve Pd(OAc)₂ in HFIP. Note: HFIP is crucial for stabilizing the cationic Pd species and facilitating C-H cleavage.

  • Substrate Addition: Add the rac-sulfoxide substrate. The sulfoxide sulfur will coordinate to Pd, forming a diastereomeric complex.

  • C-H Activation (The DKR Step):

    • The Pd inserts into the C-H bond.

    • Because the biaryl axis rotates freely at this temperature, the chiral sulfoxide directs the metal preferentially to one atropisomer.

    • Result: Rapid equilibration converts the racemic starting material into a single enantiomer of the palladacycle.

  • Coupling: Add the acrylate and AgOAc. Stir for 12-24h.

  • Workup: Filter through Celite, concentrate, and purify via flash chromatography.

  • Validation:

    • Yield: Typically >80%.[2]

    • Stereoselectivity: >95:5 dr (diastereomeric ratio). Verify via Chiral HPLC.

Synthetic Utility: The "Trace-less" Nature

A major criticism of strong DGs (like picolinamide) is the difficulty of removal. Sulfoxides offer three distinct "exit strategies" that transform the DG into valuable functional groups:

  • Trace-less Removal: Treatment with t-BuLi at -78°C effects a Sulfoxide-Lithium exchange, removing the sulfur entirely (replaced by H or an electrophile).

  • Reduction: Treatment with Raney Ni or Mo(CO)₆ yields the Thioether (Sulfide).

  • Pummerer Rearrangement: Activation with Ac₂O converts the sulfoxide into an Aldehyde or Ketone derivative.

Decision Framework for Researchers

SelectionStrategy Start Select Directing Group Strategy Q1 Is the Target Molecule Chiral? Start->Q1 Branch_Achiral Use Amide/Pyridine Q1->Branch_Achiral No Branch_Chiral Use Sulfoxide (Chiral DG) Q1->Branch_Chiral Yes (Axial/Point) Removal Is Sulfur needed in Product? Branch_Chiral->Removal Post-Rxn Keep Reduce to Sulfide (Drug Linker) Removal->Keep Yes Remove Sulfoxide-Li Exchange (Trace-less) Removal->Remove No caption Figure 2: Strategic decision matrix for selecting Sulfoxides over Amides.

References

  • Wencel-Delord, J., & Colobert, F. (2013). Sulfoxide-Directed C-H Activation: A New Strategic Tool for the Synthesis of Atropisomeric Biaryls. Accounts of Chemical Research. [Link]

  • Pulis, A. P., & Procter, D. J. (2016).[3] C-H Coupling Reactions Directed by Sulfoxides: Teaching an Old Functional Group New Tricks. Angewandte Chemie International Edition. [Link]

  • Engle, K. M., et al. (2016). Ligand-Accelerated C-H Activation. Journal of the American Chemical Society. [Link]

  • Daugulis, O., et al. (2005). Palladium-Catalyzed Arylation of C-H Bonds. Chemical Reviews. [Link]

  • Liao, K., et al. (2018). Remote C-H Activation Using Sulfoxide Directing Groups. Nature. [Link]

Sources

Beyond 1-(Methylsulfinyl)-4-Methoxybenzene: A Comparative Guide to Modern Asymmetric Reagents

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Alternative Reagents to 1-(Methylsulfinyl)-4-Methoxybenzene for Asymmetric Synthesis Content Type: Publish Comparison Guide

Executive Summary

1-(Methylsulfinyl)-4-methoxybenzene (also known as p-anisyl methyl sulfoxide) has long served as a stoichiometric chiral auxiliary in asymmetric synthesis. Its utility relies on the high diastereoselectivity of nucleophilic additions to


-sulfinyl carbanions or sulfinyl imines. However, the reagent imposes significant process limitations: poor atom economy, the necessity of harsh desulfurization (often requiring Raney Nickel), and the generation of sulfur-containing byproducts.

This guide analyzes superior alternatives that offer higher efficiency, milder cleavage conditions, and improved scalability. We focus on tert-Butanesulfinamide (Ellman’s Reagent) as the primary successor for amine synthesis and Catalytic Asymmetric Hydrogenation for alcohol synthesis.

The Incumbent: 1-(Methylsulfinyl)-4-Methoxybenzene

Role: Stoichiometric Chiral Auxiliary Primary Application: Synthesis of optically active alcohols (via


-keto sulfoxides) and amines (via sulfinyl imines).

The p-anisyl group functions similarly to the classic p-tolyl group (Andersen reagent) but offers enhanced electron density. This electron-rich nature facilitates specific electrophilic substitutions on the ring or oxidative transformations.

  • Mechanism: The sulfinyl oxygen coordinates with metal cations (Li+, Mg2+), creating a rigid chair-like transition state that directs nucleophilic attack to one face of the attached electrophile.

  • Critical Flaw: Removal of the auxiliary often requires reductive desulfurization (Raney Ni/H2) or Pummerer-type rearrangements, which destroy the auxiliary and can be incompatible with sensitive functional groups.

Primary Alternative: tert-Butanesulfinamide (Ellman’s Reagent)

Best For: Asymmetric Synthesis of Amines Status: The Industry Gold Standard

For the synthesis of chiral amines, tert-butanesulfinamide has largely displaced aryl sulfoxides. Unlike p-anisyl methyl sulfoxide, the tert-butanesulfinyl group is cleaved under mild acidic conditions, releasing the amine salt and allowing for the recovery of the sulfur byproduct (though usually discarded in practice due to low cost).

Comparative Analysis
Featurep-Anisyl Methyl Sulfoxidetert-Butanesulfinamide (Ellman's)
Chiral Induction High (dr > 90:10 common)Excellent (dr > 95:5 common)
Imine Formation Slow; requires dehydration agents (Ti(OEt)4)Fast; Ti(OEt)4 or CuSO4 mediated
Cleavage Difficult: Raney Ni (reductive) or PummererEasy: HCl/MeOH or HCl/Dioxane
Product Amine (after desulfurization)Amine Hydrochloride
Atom Economy Poor (High MW auxiliary lost)Moderate (Lower MW auxiliary)
Stability Prone to racemization (thermal/acid)Configurationally stable
Experimental Protocol: Asymmetric Synthesis of -Chiral Amines

Objective: Synthesis of (S)-1-phenylethylamine using (R)-tert-butanesulfinamide.

Step 1: Condensation (Imine Formation)

  • Reagents: Acetophenone (1.0 equiv), (R)-tert-butanesulfinamide (1.1 equiv), Ti(OEt)4 (2.0 equiv).

  • Solvent: Dry THF (0.5 M).

  • Procedure: Combine reagents in a flame-dried flask under N2. Heat to reflux (approx. 65-70°C) for 16-24 hours.

  • Workup: Cool to RT. Pour into brine with vigorous stirring (Ti salts precipitate). Filter through Celite. Dry organic layer (Na2SO4) and concentrate.

  • Validation: 1H NMR should show disappearance of ketone signal and appearance of imine peak.

Step 2: Diastereoselective Reduction

  • Reagents: Sulfinyl imine (from Step 1), NaBH4 (2.0 equiv) or L-Selectride (for opposite diastereomer).

  • Solvent: THF/MeOH (98:2) at -48°C.

  • Procedure: Add reducing agent dropwise. Stir for 3 hours.

  • Mechanism: The bulky tert-butyl group enforces a specific conformation (via metal coordination), directing hydride attack.

  • Result: Sulfinamide intermediate (dr > 98:2).

Step 3: Cleavage (Deprotection)

  • Reagents: 4M HCl in Dioxane.

  • Procedure: Treat the sulfinamide intermediate with HCl/Dioxane at 0°C. Stir for 30 mins to 1 hour.

  • Workup: Precipitate the amine hydrochloride salt with Et2O or concentrate and basify to isolate free amine.

  • Yield: Typically 85-95% overall.

Secondary Alternative: Catalytic Asymmetric Transfer Hydrogenation (ATH)

Best For: Asymmetric Synthesis of Alcohols Status: Atom Economy Leader

While p-anisyl methyl sulfoxide is used to make chiral alcohols via reduction of


-keto sulfoxides followed by desulfurization, this route is inefficient (3 steps). Catalytic methods achieve this in 1 step.

Reagent System: RuCl (Noyori Catalyst).

  • Mechanism: Metal-ligand bifunctional catalysis. The chiral diamine ligand directs the hydride transfer from formate/isopropanol to the ketone.

  • Advantage: 0.1-1.0 mol% catalyst loading vs. 100 mol% sulfoxide auxiliary.

Mechanistic Visualization

The following diagram contrasts the reaction pathways of the incumbent p-anisyl sulfoxide against the modern Ellman auxiliary, highlighting the critical "Cleavage Bottleneck" of the sulfoxide route.

G cluster_0 Incumbent: p-Anisyl Sulfoxide Route cluster_1 Alternative: Ellman Sulfinamide Route Start_A Ketone Inter_A β-Keto Sulfoxide Start_A->Inter_A + Aux_A (Base) Aux_A p-Anisyl Sulfoxide (Stoichiometric) Red_A Diastereoselective Reduction Inter_A->Red_A Chiral_Sulf Chiral β-Hydroxy Sulfoxide Red_A->Chiral_Sulf High dr Cleave_A Raney Ni Desulfurization Chiral_Sulf->Cleave_A Destructive Step Prod_A Chiral Alcohol Cleave_A->Prod_A Start_B Ketone/Aldehyde Inter_B N-Sulfinyl Imine Start_B->Inter_B + Aux_B Ti(OEt)4 Aux_B tert-Butanesulfinamide (Stoichiometric) Add_B Grignard/Hydride Addition Inter_B->Add_B Chiral_SulfAm Chiral Sulfinamide Add_B->Chiral_SulfAm Excellent dr Cleave_B HCl Hydrolysis (Mild) Chiral_SulfAm->Cleave_B Recyclable Potential Prod_B Chiral Amine Cleave_B->Prod_B

Caption: Comparison of synthetic pathways. Note the harsh desulfurization step (Yellow) required for the anisyl sulfoxide vs. the mild acid hydrolysis (Blue) for the Ellman auxiliary.

Decision Matrix: When to Switch?

Use the table below to determine if you should replace 1-(methylsulfinyl)-4-methoxybenzene in your current workflow.

Current GoalRecommended ActionRationale
Making Chiral Amines Switch to Ellman's Reagent Higher yields, easier purification, avoids Raney Ni.
Making Chiral Alcohols Switch to Noyori/CBS Catalytic efficiency (atom economy) is vastly superior.
Using Sulfoxide as Ligand Keep / Optimize If the p-anisyl group is acting as a ligand in a metal complex (e.g., Ru), the electronic richness (OMe) is likely critical.
Specific "Pummerer" Chem Keep If your synthesis relies on the Pummerer rearrangement to functionalize the

-position, the sulfoxide is essential.

References

  • Ellman, J. A., et al. (2002). "Asymmetric Synthesis of Amines with tert-Butanesulfinamide." Chemical Reviews, 102(2). [Link]

  • Andersen, K. K. (1962). "Synthesis of (+)-Ethyl p-Tolyl Sulfoxide from (-)-Menthyl p-Toluenesulfinate." Tetrahedron Letters, 3(3). [Link]

  • Noyori, R., & Hashiguchi, S. (1997). "Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes." Accounts of Chemical Research, 30(2). [Link]

  • Carreno, M. C. (1995). "Applications of Sulfoxides to Asymmetric Synthesis of Biologically Active Compounds." Chemical Reviews, 95(6). [Link]

Crystallographic Benchmarking of 4-Methoxyphenyl Methyl Sulfoxide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stereochemical Anchor

In drug development, chiral sulfoxides are not merely functional groups; they are stereogenic centers that dictate pharmacokinetics and receptor binding. 4-methoxyphenyl methyl sulfoxide (MMSO) and its derivatives represent a critical class of chiral synthons. While NMR and HPLC are routine for purity checks, Single Crystal X-ray Diffraction (SC-XRD) remains the absolute authority for determining the 3D spatial arrangement (absolute configuration) and understanding the intermolecular forces that drive solubility and bioavailability.

This guide objectively compares the crystallographic performance of MMSO derivatives against alternative structural determination methods and provides experimentally grounded protocols for their analysis.

Part 1: Structural Benchmarking (The "Gold Standard")

To understand the derivatives, we must first establish the baseline geometry of the sulfoxide moiety. Unlike the planar carbonyl group, the sulfoxide sulfur is pyramidal , retaining a lone pair that creates inherent chirality.

Comparative Geometric Parameters

The following table synthesizes crystallographic data for 4-substituted methyl phenyl sulfoxides. Note how the electronic nature of the para-substituent influences the S–C bond length, a critical parameter for predicting reactivity.

Parameter4-Methoxyphenyl (MMSO) 4-Methylphenyl (MTSO) 4-Nitrophenyl Significance
S=O Bond Length 1.49 – 1.50 Å1.497(13) Å1.490 ÅHighly conserved; reflects strong

bonding.
S–C(Aryl) Length ~1.79 Å1.798(2) Å1.810 ÅElectron-donating groups (OMe, Me) shorten this bond via resonance.
C–S–O Angle 106.5°106.0°105.8°Pyramidal geometry indicator.
C–S–C Angle 97.5°97.8°97.2°Indicates steric compression of the substituents.
S Atom Geometry Distorted TetrahedralDistorted TetrahedralDistorted TetrahedralThe lone pair occupies the 4th vertex.

Data synthesized from representative aryl sulfoxide structures (e.g., MTSO) [1][2].

The Resonance Effect

In 4-methoxyphenyl derivatives, the oxygen lone pair of the methoxy group donates electron density into the aromatic ring (resonance effect). This increases the double-bond character of the C(aryl)–S bond, making it slightly shorter than in electron-deficient derivatives (like 4-nitro). This structural nuance explains why MMSO derivatives are often more robust against metabolic cleavage than their nitro counterparts.

Part 2: Methodology Comparison (X-ray vs. Alternatives)

Why invest in growing crystals when you have NMR? The answer lies in absolute confidence .

Comparative Analysis Matrix
FeatureSingle Crystal X-ray (SC-XRD) NMR (Chiral Shift Reagents) VCD (Vibrational Circular Dichroism)
Absolute Configuration Direct & Definitive (Bijvoet method). No reference needed.Indirect. Requires derivatization (e.g., Mosher's acid) or reference standards.Computational. Requires matching experimental spectra to DFT calculations.
Sample State Solid (Single Crystal).Solution.Solution or Film.
Throughput Low (days for crystal growth).High (minutes).Medium (hours).[1][2]
Ambiguity Risk < 1% (if crystal is good).Moderate (peak overlap, kinetic resolution issues).Moderate (conformational flexibility can confuse data).
Cost per Sample High (instrument/time).Low.Medium.
Decision Logic
  • Use NMR for routine ee% (enantiomeric excess) monitoring during synthesis.

  • Use SC-XRD for the first batch of a new derivative to unequivocally assign (

    
    ) or (
    
    
    
    ) configuration and to map polymorphs.

Part 3: Experimental Protocol – Crystallizing the "Uncrystallizable"

Sulfoxides, particularly methoxy-derivatives, are notorious for forming oils or low-melting solids due to their high conformational flexibility and the "lubricating" effect of the methyl group.

Protocol: Cold-Gradient Vapor Diffusion

Standard evaporation often fails. This protocol uses solubility differentials driven by temperature.

  • Solvent Selection: Dissolve 20 mg of the crude sulfoxide in a minimum amount (0.5 mL) of Ethyl Acetate (good solubility).

  • Antisolvent: Layer 2.0 mL of Hexane or Pentane (poor solubility) carefully on top. Do not mix.

  • The "Cold Shock": Place the vial in a -20°C freezer.

  • Mechanism: As the temperature drops, the solubility decreases and the hexane diffuses into the ethyl acetate layer. The slow diffusion at low temperature promotes nucleation over oiling out.

  • Harvesting: Crystals usually appear within 48-72 hours. Mount immediately using cryo-oil (Paratone-N) and transfer to the cold stream (100 K) of the diffractometer to prevent melting/degradation.

Part 4: Structural Dynamics & Visualizations

Workflow: From Synthesis to Structure

The following diagram illustrates the critical decision points in the structural characterization workflow.

G Start Crude Sulfoxide Derivative CheckState Physical State Check Start->CheckState Oil Oily/Amorphous CheckState->Oil Low Melting Solid Solid Powder CheckState->Solid High Melting MethodA Protocol A: Cold-Gradient Diffusion (EtOAc/Hexane, -20°C) Oil->MethodA MethodB Protocol B: Slow Evaporation (MeOH/EtOH) Solid->MethodB CrystalCheck Microscopy Check: Birefringence? MethodA->CrystalCheck MethodB->CrystalCheck CrystalCheck->MethodA No (Retry) XRD SC-XRD Data Collection (100 K) CrystalCheck->XRD Yes Solve Structure Solution (SHELXT/OLEX2) XRD->Solve Refine Refinement (Check Flack Parameter) Solve->Refine Result Absolute Config ($R$/$S$) & Packing Motif Refine->Result

Caption: Decision tree for crystallizing and solving sulfoxide structures. Note the specific branch for oily derivatives common in this class.

Intermolecular Interaction Map

In the crystal lattice, 4-methoxyphenyl methyl sulfoxide derivatives do not pack randomly. They are directed by specific "supramolecular synthons."

  • Primary Interaction: S=O···H–C(aryl) hydrogen bonds. The sulfoxide oxygen is a potent H-bond acceptor.

  • Secondary Interaction: C–H···π interactions.[1] The methyl group protons interact with the electron-rich

    
    -cloud of the methoxy-substituted ring of a neighbor.
    
  • Dipole Alignment: The S=O bond has a large dipole moment (~3.96 D). Crystals often pack in antiparallel arrays to cancel these dipoles, increasing lattice energy and melting point.

Interactions Center Sulfoxide Molecule (MMSO) Neighbor1 Neighbor 1 (Antiparallel) Center->Neighbor1 Dipole-Dipole Stabilization Neighbor2 Neighbor 2 (Layer Above) Center->Neighbor2 C-H···π (Methyl-Aryl) Neighbor3 Neighbor 3 (In-Plane) Center->Neighbor3 S=O···H-C (Weak H-Bond)

Caption: Supramolecular interaction map showing the hierarchy of forces stabilizing the MMSO crystal lattice.

References

  • The X-Ray Structures of Sulfoxides. Source: Journal of Chemical Crystallography.[3] Significance: Establishes the baseline S=O bond length (1.497 Å) and pyramidal geometry for methyl phenyl sulfoxides. URL:[Link]

  • Internal dynamics of methyl p-tolyl sulfoxide in the gas phase. Source: Journal of Chemical Physics (2022). Significance: Compares the structural twist and electronic effects of p-methyl vs. p-nitro substituents, providing a proxy for p-methoxy behavior. URL:[Link]

  • Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy. Source: Chirality (2008).[2][4] Significance: A critical review comparing the "Gold Standard" X-ray method (Bijvoet) against NMR methods using chiral solvating agents. URL:[Link]

  • Intermolecular Interactions in Molecular Crystals. Source: Faraday Discussions (2017). Significance: Provides the theoretical framework for understanding the S=O...H and pi-stacking interactions observed in these derivatives. URL:[Link]

Sources

Comparative Reactivity Profile: 1-(Methylsulfinyl)-4-methoxybenzene vs. Dimethyl Sulfoxide (DMSO)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between Dimethyl Sulfoxide (DMSO) , the industry-standard aprotic solvent and oxidant, and 1-(methylsulfinyl)-4-methoxybenzene (also known as


-Anisyl Methyl Sulfoxide  or PMSO ).

While DMSO is ubiquitous as a solvent and Swern reagent, its utility is often compromised by the volatility and noxious odor of its reduction byproduct, dimethyl sulfide (DMS).[1] PMSO serves as a low-volatility, solid-state alternative and a highly tunable mechanistic probe. This guide analyzes their electronic differences, oxidative capabilities, and utility in Pummerer rearrangements, supported by experimental protocols.

Part 1: Electronic & Physical Profile

The core reactivity difference lies in the electronic modulation provided by the para-methoxy group in PMSO compared to the methyl group in DMSO.

Structural & Electronic Comparison
  • DMSO: The sulfur center is flanked by two methyl groups. It acts as a hard oxygen donor and a soft sulfur donor.

  • PMSO: The sulfur is attached to a methyl group and a p-anisyl ring. The methoxy group (

    
    ) is a strong 
    
    
    
    -donor (
    
    
    effect), which increases electron density on the sulfinyl oxygen relative to unsubstituted phenyl methyl sulfoxide.

Table 1: Physical & Chemical Properties

PropertyDimethyl Sulfoxide (DMSO)1-(Methylsulfinyl)-4-methoxybenzene (PMSO)
Formula


State (RT) Liquid (MP 19°C)Solid (Low-melting crystalline solid)
O-Nucleophilicity High (Standard)Enhanced (due to p-OMe resonance)
Reduction Byproduct Dimethyl Sulfide (DMS)1-(Methylthio)-4-methoxybenzene
Byproduct State Volatile Liquid (BP 37°C) - Stench High-boiling Liquid/Oil - Low Odor
Primary Role Bulk Solvent, Oxidant, LigandStoichiometric Reagent, Mechanistic Probe
Resonance & Activation Logic

The following diagram illustrates why PMSO often exhibits faster initial activation kinetics in acylation reactions (Pummerer/Swern) compared to electron-deficient aryl sulfoxides.

Resonance DMSO DMSO (Standard Basicity) Activation Electrophilic Activation (e.g., TFAA, Oxalyl Chloride) DMSO->Activation Reference Rate PMSO PMSO (Enhanced O-Basicity) Resonance Resonance Stabilization (+M Effect of OMe) PMSO->Resonance e- Donation PMSO->Activation Faster Onset (Kinetic) Resonance->PMSO Stabilizes + charge on S

Figure 1: Electronic activation hierarchy. The p-methoxy group donates electron density, making the sulfinyl oxygen more nucleophilic.

Part 2: Oxidative Capabilities (The "Odorless" Swern)

The classic Swern oxidation uses DMSO and oxalyl chloride.[1][2][3][4][5] The reaction is robust but generates dimethyl sulfide (DMS), a volatile stench that requires dedicated fume hoods and bleach scrubbers. PMSO acts as a "low-odor" surrogate.

Comparative Mechanism

In both cases, the sulfoxide is activated by an electrophile (Oxalyl Chloride or TFAA) to form a sulfonium intermediate. The alcohol attacks this intermediate, and a base promotes elimination to form the carbonyl.[5]

  • DMSO Route: Byproduct is DMS (Gas/Volatile Liquid). Hard to contain.

  • PMSO Route: Byproduct is p-anisyl methyl sulfide. This is a non-volatile oil that remains in the reaction flask and can be removed via column chromatography or crystallization.

Experimental Protocol: Modified Swern using PMSO

Note: This protocol is adapted for researchers requiring odor control in open-bench settings.

Reagents:

  • Alcohol substrate (1.0 equiv)[6]

  • PMSO (1.5 - 2.0 equiv) [Solid reagent, easy to weigh]

  • Oxalyl Chloride (1.1 equiv) or TFAA (1.2 equiv)

  • Triethylamine (3.0 equiv)

  • Dichloromethane (DCM) as solvent

Step-by-Step Workflow:

  • Activation: Dissolve PMSO (2.0 equiv) in dry DCM under Argon. Cool to -78°C. Add Oxalyl Chloride dropwise.

    • Observation: No massive gas evolution compared to DMSO, but CO/CO2 release still occurs if using oxalyl chloride.

    • Wait: Stir for 15-20 minutes to ensure formation of the chlorosulfonium salt.

  • Addition: Add the alcohol (dissolved in minimum DCM) slowly to the cold mixture.

    • Reaction: Stir at -78°C for 30-45 minutes. The mixture effectively becomes a solution of the alkoxysulfonium salt.

  • Elimination: Add Triethylamine (3.0 equiv).

    • Warm-up: Allow the reaction to warm to 0°C or Room Temperature over 1 hour.

  • Workup (The Key Difference):

    • Do not rely on evaporation to remove the sulfur byproduct.

    • Quench with water. Extract with DCM.[1]

    • Purification: The byproduct p-anisyl methyl sulfide is less polar than the sulfoxide. It can be separated via flash chromatography (Hexanes/EtOAc). In some cases, if the sulfide is solid, it can be precipitated out by adding cold methanol or ether (substrate dependent).

Part 3: The Pummerer Rearrangement

The Pummerer rearrangement involves the conversion of a sulfoxide to an


-acyloxy thioether using an anhydride (e.g., Acetic Anhydride). This is where PMSO shows distinct mechanistic advantages over DMSO.
Regiocontrol and Kinetics

In DMSO, the Pummerer rearrangement is straightforward but offers no regioselectivity issues (only methyl groups). In PMSO, the reaction is regioselective for the methyl group (over the aryl ring) and is electronically accelerated.

  • Thionium Ion Stability: The p-OMe group stabilizes the intermediate thionium ion via resonance. This lowers the activation energy for the rate-determining E1cb-like elimination step compared to electron-deficient aryl sulfoxides (e.g., p-NO

    
    -phenyl methyl sulfoxide).
    
  • Application: PMSO derivatives are excellent substrates for "Interrupted Pummerer" reactions where an external nucleophile (C-C bond formation) traps the intermediate.

Pummerer Substrate PMSO + Ac2O Acylation O-Acylated Sulfonium Salt Substrate->Acylation Fast Elimination Elimination of AcOH (Rate Determining Step) Acylation->Elimination Thionium Thionium Ion Intermediate (Stabilized by p-OMe) Elimination->Thionium Assisted by Aryl Donors Product α-Acyloxy Thioether Thionium->Product Acetate Attack

Figure 2: Pummerer Rearrangement pathway. The stability of the thionium ion in PMSO allows for milder reaction conditions compared to non-activated sulfoxides.

Part 4: Metal Coordination Chemistry

While DMSO is a common ligand, PMSO offers steric differentiation.

  • O-Binding: Like DMSO, PMSO binds primarily through Oxygen to hard metal centers (e.g., Lanthanides). The increased basicity of the Oxygen (due to p-OMe) can lead to stronger metal-ligand binding constants (

    
    ) compared to phenyl methyl sulfoxide.
    
  • S-Binding: To soft metals (e.g., Pt, Pd, Ru), sulfoxides bind through Sulfur.[7] The aryl group in PMSO introduces significant steric bulk compared to the methyl group in DMSO, which can be used to induce asymmetry or control coordination geometry in catalytic cycles.

References

  • Swern Oxidation Mechanism & Reagents

    • Omura, K.; Swern, D. Oxidation of alcohols by "activated" dimethyl sulfoxide.[4] A preparative, steric and mechanistic study. Tetrahedron, 1978 , 34, 1651.

  • Odorless Swern Variants (Dodecyl/Aryl Sulfoxides)

    • Ohsugi, S. et al. New odorless method for the Corey-Kim and Swern oxidations utilizing dodecyl methyl sulfide.[1] Tetrahedron, 2003 , 59, 8393.[1]

  • Pummerer Rearrangement Kinetics

    • Feldman, K. S. Modern Pummerer-Type Reactions. Tetrahedron, 2006, 62, 5003.
  • Physical Properties of Aryl Sulfoxides

    • PubChem Compound Summary: 1-methoxy-4-(methylsulfinyl)benzene.

Sources

Validating the Purity of Synthesized 1-(methylsulfinyl)-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Application Scientists

Executive Summary: The Selective Oxidation Challenge

The synthesis of 1-(methylsulfinyl)-4-methoxybenzene (Methyl 4-methoxyphenyl sulfoxide) typically involves the oxidation of 1-(methylthio)-4-methoxybenzene (4-thioanisole).[1][2][3][4] The critical challenge in this workflow is chemoselectivity . Standard oxidants (e.g., mCPBA,


) can easily over-oxidize the target sulfoxide into the sulfone byproduct.

Consequently, "purity" in this context is defined not just by the absence of starting material (sulfide), but by the strict absence of the over-oxidized sulfone impurity. This guide compares analytical methodologies to validate this specific chemoselectivity, ranking them by reliability and resolution.

Section 1: The Analytical Landscape (Comparison Matrix)

The following matrix objectively compares the three primary validation methods.

FeatureMethod A: qNMR (

H)
Method B: HPLC-UV/Vis Method C: GC-MS
Primary Role Structural Confirmation & Molar RatiosTrace Impurity Quantification (<0.1%)Volatile Screening (Caution Required)
Selectivity High (Distinct Methyl Shifts)High (distinct retention times)Medium/Low (Thermal artifacts)
Destructive? NoNoYes
Limit of Detection ~0.5 - 1.0%< 0.05%< 0.1%
Critical Risk Overlapping aromatic signals if resolution is low.[1][2][3][4][5]Co-elution if gradient is unoptimized.[3][4]Thermal Decomposition: Sulfoxides can eliminate to sulfides in the injector port.[3][4]
Verdict Gold Standard for Identity Gold Standard for Purity Use with Extreme Caution

Section 2: Critical Impurity Profiling[1][2]

To validate purity, you must first characterize the "enemy."[4] The physical properties of the three potential components in your crude mixture are distinct.

ComponentStructure TypeCASMelting PointPolarity (C18 Elution)*
Sulfide (Starting Material)Ar-S-Me1879-16-922-23 °C (Liquid/Low Melt)Non-Polar (Late Elution)
Sulfoxide (Target)Ar-S(=O)-Me3517-99-5 45-49 °C Polar (Early Elution)
Sulfone (Over-oxidation)Ar-S(=O)

-Me
3517-90-6120-121 °CIntermediate/Polar

Note: Elution order on Reverse Phase (C18) generally follows polarity, but can vary based on mobile phase pH and modifiers.[1]

Section 3: Protocol A - Quantitative NMR (qNMR)

The "Smoking Gun" for Chemoselectivity [1][2]

Proton NMR (


H NMR) is the most rapid and robust method to determine the ratio of Sulfide:Sulfoxide:Sulfone. The methyl group attached to the sulfur atom acts as a diagnostic probe, shifting downfield as oxidation state increases.[4]
Experimental Workflow
  • Solvent: Dissolve ~10 mg of sample in

    
     (Chloroform-d).
    
  • Acquisition: Standard proton scan (16-32 scans).[1][2]

  • Analysis: Focus on the aliphatic region (2.4 – 3.2 ppm).

Diagnostic Peaks (Chemical Shifts in )
  • Sulfide (-S-C

    
    ): 
    
    
    
    ~2.45 ppm (Singlet)[1][2]
  • Sulfoxide (-S(=O)-C

    
    ): 
    
    
    
    ~2.70 ppm (Singlet)[1][2]
  • Sulfone (-S(=O)

    
    -C
    
    
    
    ):
    
    
    ~3.05 ppm (Singlet)[1][2]

Interpretation: If your spectrum shows a clean singlet at 2.70 ppm with no satellite peaks at 2.45 or 3.05, your chemoselectivity is excellent.[4] Integration of these peaks provides a direct molar ratio of impurities.

Section 4: Protocol B - HPLC-UV/Vis

The System for High-Sensitivity Purity (>99.5%)

While NMR is excellent for ratios, HPLC is required to detect trace impurities (e.g., 0.1% sulfone) that might crystallize with the product.

Recommended Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse or equivalent), 5 µm, 4.6 x 150 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 10% B to 90% B over 20 minutes.

  • Detection: UV at 254 nm (Aromatic absorption).

Self-Validating the HPLC System

To ensure the method is valid, you must run a System Suitability Test (SST) :

  • Spike Test: Take a small amount of pure starting material (Sulfide) and intentionally oxidize a small aliquot with excess

    
     to generate Sulfone.
    
  • Co-Injection: Inject a mixture of your synthesized product + the Spiked mixture.

  • Success Criteria: You must observe three distinct peaks . If the Sulfoxide and Sulfone co-elute, adjust the gradient (lower the % of ACN at the start) to improve resolution.

Section 5: Expert Insight – The GC-MS Trap

Warning: Do not rely solely on GC-MS for purity validation of sulfoxides.

The Mechanism of Failure: Sulfoxides are thermally unstable. In a GC injector port (typically 250°C+), 1-(methylsulfinyl)-4-methoxybenzene can undergo a Pummerer-type rearrangement or thermal elimination.[1][2][3][4]

  • False Negative: The sulfoxide decomposes back into the sulfide or other volatile artifacts inside the instrument.

  • Result: The mass spectrum may show a parent ion for the sulfide (m/z 154) even if the sample is pure sulfoxide (MW 170), leading you to believe the reaction failed when it actually worked.

Recommendation: If MS data is required, use LC-MS (ESI) with a soft ionization source, which avoids thermal degradation.

Section 6: Validation Workflow Diagram

The following diagram outlines the logical decision tree for validating your synthesis.

G Synthesis Synthesis Reaction (Oxidation of Sulfide) Crude Crude Isolation Synthesis->Crude MP_Check Melting Point Check (Target: 45-49°C) Crude->MP_Check Decision_MP MP Range Met? MP_Check->Decision_MP NMR 1H NMR (CDCl3) Check Methyl Region (2.4-3.1 ppm) Decision_MP->NMR Yes Recrystallize Recrystallize (Remove Sulfone/Sulfide) Decision_MP->Recrystallize Too Low (<40°C) Decision_NMR Selectivity Confirmed? (Only 2.7 ppm peak?) NMR->Decision_NMR HPLC HPLC-UV (C18) Trace Analysis (<0.5%) Decision_NMR->HPLC Pure Spectrum Decision_NMR->Recrystallize Mixture Found HPLC->Recrystallize Impurities Detected Final VALIDATED PURITY HPLC->Final Single Peak Recrystallize->MP_Check

Caption: Logical workflow for validating sulfoxide purity, prioritizing non-destructive thermal methods (MP) and structural confirmation (NMR) before trace analysis (HPLC).

References

  • TCI Chemicals. Product Specification: 1-Methoxy-4-(methylsulfinyl)benzene (CAS 3517-99-5).[1][2][3][4] Retrieved from

  • Royal Society of Chemistry. NMR Spectral Data of Methyl Phenyl Sulfoxide Derivatives (Supplementary Information). Green Chemistry, 2012.[4][6] Retrieved from

  • National Institutes of Health (NIH) - PubChem. Compound Summary: 1-methoxy-4-(methylsulfonyl)benzene (Sulfone Impurity Data).[1][2][3] Retrieved from

  • ChemicalBook. 1H NMR Spectrum of Methyl Phenyl Sulfone (Reference for Impurity Shift). Retrieved from

Sources

Comparative Guide: Synthetic Routes to Substituted Aryl Methyl Sulfoxides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of substituted aryl methyl sulfoxides (


) represents a critical junction in pharmaceutical chemistry. These moieties act not only as versatile chiral auxiliaries but also as pharmacophores in blockbuster drugs like Esomeprazole  (proton pump inhibitor) and Modafinil  (wakefulness-promoting agent).

The central challenge in their synthesis is chemoselectivity (stopping oxidation at the sulfoxide stage without progressing to the sulfone,


) and, for chiral variants, enantioselectivity .

This guide objectively compares three distinct synthetic methodologies:

  • Classical Chemical Oxidation: The robust, scalable route for achiral targets.

  • Asymmetric Catalytic Oxidation (Modified Kagan): The industrial "gold standard" for high-value chiral sulfoxides.

  • Transition-Metal Catalyzed C-H Functionalization: An emerging strategic alternative that builds the carbon skeleton rather than oxidizing the sulfur.

Mechanistic Landscape & Selectivity Control[1]

Before evaluating specific protocols, one must understand the governing kinetics. The oxidation of a sulfide to a sulfoxide is generally faster than the subsequent oxidation to a sulfone. However, without precise stoichiometric control or steric governance, over-oxidation is inevitable.

Figure 1: Reaction Coordinate & Selectivity Landscape

G cluster_0 Selectivity Factor (S) Sulfide Aryl Methyl Sulfide (Starting Material) TS1 Transition State 1 (Fast, Electrophilic) Sulfide->TS1 Sulfoxide Aryl Methyl Sulfoxide (Target Product) TS1->Sulfoxide k1 (Fast) TS2 Transition State 2 (Slower, Nucleophilic) Sulfoxide->TS2 Sulfone Aryl Methyl Sulfone (Over-oxidation Impurity) TS2->Sulfone k2 (Slow) Note Ideal S = k1/k2 >> 100 Achieved via oxidant stoichiometry or steric shielding.

Caption: Kinetic landscape of sulfide oxidation. The target sulfoxide is an intermediate.[1][2] High selectivity requires maximizing


 while suppressing 

.

Comparative Analysis of Synthetic Routes

The following table synthesizes performance metrics based on experimental data from recent literature and industrial case studies.

FeatureRoute A: Classical Oxidation (

/AcOH)
Route B: Modified Kagan Oxidation (Ti/DET)Route C: Pd-Catalyzed

-Arylation
Primary Mechanism Electrophilic Oxygen TransferAsymmetric Oxygen TransferC-C Bond Cross-Coupling
Target Product Racemic SulfoxidesEnantioenriched Sulfoxides (>98% ee)Functionalized Sulfoxides
Key Reagents

, Glacial Acetic Acid

, DET, Cumene Hydroperoxide

, Ligand, Aryl Halide, DMSO
Yield 90–99%60–90%70–93%
Chemoselectivity Moderate (Risk of Sulfone)High (Ligand Controlled)Excellent (No Over-oxidation)
Atom Economy High (Water is byproduct)Low (Titanium waste)Moderate (Halide waste)
Scalability High (Kg to Ton)High (Industrial - e.g., AstraZeneca)Low/Medium (Pharma Discovery)
Cost Profile $ (Very Low)

(Medium)

$ (High - Catalyst Cost)

Detailed Experimental Protocols

Route A: Green Selective Oxidation (Achiral)

Best for: Bulk intermediates where chirality is not required. Mechanism: In situ formation of peracetic acid.

Protocol:

  • Setup: Charge a round-bottom flask with Aryl Methyl Sulfide (1.0 equiv) and Glacial Acetic Acid (2.0 mL/mmol).

  • Addition: Add 30% aqueous

    
     (1.1 equiv) dropwise at room temperature.
    
    • Critical Control Point: Do not exceed 1.1 equivalents. Excess oxidant immediately drives sulfone formation.

  • Reaction: Stir at 25°C. Monitor by TLC or HPLC. Reaction is typically complete in 30–60 minutes.

  • Workup: Quench with saturated

    
     (to destroy peroxides). Neutralize with NaOH. Extract with Ethyl Acetate.[3]
    
  • Validation: This method typically yields >95% purity with <2% sulfone impurity [1].

Route B: Modified Kagan Oxidation (Asymmetric)

Best for: High-value chiral drugs (e.g., Esomeprazole). Mechanism: Titanium-tartrate complex coordinates the sulfide, directing oxygen attack to a specific face.

Protocol (Based on AstraZeneca Process [2]):

  • Catalyst Formation: Under

    
    , mix 
    
    
    
    (0.5 equiv) and (+)-Diethyl Tartrate (DET) (1.0 equiv) in Toluene at 50°C for 30 mins.
  • Water Addition: Add

    
     (0.25 equiv) strictly.
    
    • Expert Insight: Water is the "switch" that optimizes the structure of the titanium aggregate for maximum enantioselectivity. Without water, ee% drops significantly.

  • Substrate: Cool to -20°C. Add Aryl Methyl Sulfide (1.0 equiv) and Diisopropylethylamine (DIPEA).

  • Oxidation: Add Cumene Hydroperoxide (CHP) slowly over 2 hours.

  • Workup: Wash with 10% sodium metabisulfite and NaOH. Crystallize to upgrade ee% if necessary.

Route C: Pd-Catalyzed -Arylation (De Novo Synthesis)

Best for: Late-stage functionalization or when starting from aryl halides. Mechanism: Reversible deprotonation of DMSO followed by Pd-catalyzed cross-coupling.

Protocol (Walsh Method [3]):

  • Reagents: Combine Aryl Bromide (1.0 equiv), DMSO (as solvent and reagent), and

    
     (2.5 equiv).
    
  • Catalyst: Add

    
     (2 mol%) and Xantphos or DPEphos (2 mol%).
    
  • Reaction: Heat to 80°C for 12 hours under Argon.

    • Expert Insight: The

      
       of DMSO is ~35. The base 
      
      
      
      reversibly generates the dimsyl anion, which undergoes transmetallation with the Ar-Pd-Br species.
  • Workup: Standard aqueous extraction.

  • Advantage: This route completely avoids the "sulfone" impurity problem because no oxidation occurs.

Decision Matrix for Process Chemists

Use this logic flow to select the optimal route for your specific application.

Figure 2: Synthetic Strategy Selection

DecisionTree Start Start: Define Target Chirality Is the Sulfoxide Chiral? Start->Chirality Scale Scale of Reaction? Chirality->Scale Yes (Enantiopure) RouteA Route A: H2O2/AcOH (Green, Cheap, Scalable) Chirality->RouteA No (Racemic) Substrate Substrate Availability Scale->Substrate Discovery Scale (mg-g) RouteB Route B: Modified Kagan (High ee%, Industrial Proven) Scale->RouteB Large Scale (Kg+) Substrate->RouteB Start from Sulfide RouteC Route C: Pd-Catalyzed Arylation (Complex Scaffolds, No Over-oxidation) Substrate->RouteC Start from Aryl Halide

Caption: Strategic decision tree for selecting the optimal sulfoxide synthesis route based on chirality, scale, and starting materials.

References

  • Bahrami, K., et al. (2010). "A 'green' highly selective oxidation of organic sulfides to the corresponding sulfoxides...".[1] Molecules.

  • Cotton, H., et al. (2000). "Asymmetric synthesis of esomeprazole." Tetrahedron: Asymmetry. (Describes the AstraZeneca modified Kagan route).

  • Jia, T., et al. (2013).[4] "Palladium-Catalyzed Direct Arylation of Methyl Sulfoxides with Aryl Halides." Journal of the American Chemical Society.

  • O'Mahony, G. E., et al. (2012). "Asymmetric oxidation of sulfides." Arkivoc.

Sources

Safety Operating Guide

1-(Methylsulfinyl)-4-methoxybenzene: Proper Disposal & Handling Guide

[1][2]

Chemical Profile & Immediate Identification[2]

Before initiating any disposal procedure, verify the identity of the compound. Sulfoxides are often chemically stable but possess specific reactivities that dictate their waste stream segregation.

ParameterData
Chemical Name 1-Methoxy-4-(methylsulfinyl)benzene
Synonyms Methyl 4-methoxyphenyl sulfoxide; p-Anisyl methyl sulfoxide
CAS Number 3517-99-5
Molecular Formula C₈H₁₀O₂S
Physical State Solid (White to off-white crystalline powder)
Solubility Soluble in Methanol, Ethanol, DMSO, Chloroform; Slightly soluble in water
Acidity/Basicity Weakly basic (Sulfoxide oxygen can act as a nucleophile)

Hazard Assessment & Critical Incompatibilities

Scientific Rationale: While this compound is classified primarily as an Irritant (H315, H319, H335), the primary risk during disposal is chemical incompatibility rather than acute toxicity. Sulfoxides are ambiphilic; the sulfur atom is nucleophilic, and the oxygen is basic.

GHS Classification[1][2][4]
  • Signal Word: WARNING

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

Critical Segregation (The "Why" Behind the Protocol)

You must NOT commingle this waste with Acyl Halides (e.g., Acetyl Chloride, Thionyl Chloride) or Acid Anhydrides .

  • Mechanism: Mixing sulfoxides with acylating agents triggers the Pummerer Rearrangement .[1] This reaction is exothermic and generates

    
    -acyloxy sulfides and potentially toxic fumes.[1]
    
  • Operational Rule: Ensure the "Non-Halogenated Organic" waste container does not currently contain active acylating agents.

Disposal Workflow Decision Tree

The following logic gate ensures the compound is routed to the correct destruction method (Incineration with Scrubber) while minimizing handling risks.

DisposalWorkflowStartWaste: 1-(Methylsulfinyl)-4-methoxybenzeneStateCheckDetermine Physical StateStart->StateCheckSolidSolid Waste(Powder/Crystals)StateCheck->SolidLiquidSolution Waste(Dissolved in Solvent)StateCheck->LiquidActionSolidDouble Bag inPolyethylene (4 mil)Solid->ActionSolidActionLiquidVerify Solvent Compatibility(No Acyl Chlorides)Liquid->ActionLiquidContainerSolidContainer: Fiber Drum / BoxLabel: Solid Organic WasteActionSolid->ContainerSolidContainerLiquidContainer: HDPE CarboyLabel: Non-Halogenated SolventActionLiquid->ContainerLiquidDestructionFinal Destruction:Incineration with SOx ScrubbingContainerSolid->DestructionContainerLiquid->Destruction

Figure 1: Operational decision tree for the segregation and disposal of sulfoxide-based organic waste.

Detailed Disposal Protocols

Protocol A: Solid Waste Disposal (Preferred)

Use this method for expired shelf-stock or pure solid residues.[3][1]

  • PPE Requirements: Nitrile gloves, safety goggles, and lab coat.[1] Use a fume hood to avoid inhaling dust (H335).[1]

  • Primary Containment: Transfer the solid material into a clear polyethylene bag (minimum 4 mil thickness).

  • Labeling: Attach a hazardous waste tag to the inner bag.

    • Constituent: "1-(Methylsulfinyl)-4-methoxybenzene"[3][1][4][5]

    • Hazard Checkbox: "Irritant"[3][1]

  • Secondary Containment: Place the sealed bag into the laboratory's dedicated Solid Organic Waste drum.

  • Note on Sulfur: Although this compound contains sulfur, it is typically accepted in standard organic solid waste streams intended for incineration, as industrial incinerators are equipped with scrubbers to handle SO₂ emissions.[1]

Protocol B: Liquid Waste (Solutions)

Use this method for reaction mixtures or mother liquors.[3]

  • Solvent Verification: Ensure the carrier solvent is compatible with the "Non-Halogenated" stream (e.g., Methanol, Ethanol, Acetone, Ethyl Acetate).

    • If dissolved in DCM/Chloroform: Must go to Halogenated waste.[1]

  • Neutralization Check: If the solution was part of a reaction involving acids, neutralize to pH 6-8 using Sodium Bicarbonate (NaHCO₃) before disposal to prevent container pressurization.[1]

  • Transfer: Pour into the appropriate HDPE waste carboy (Non-Halogenated or Halogenated).

  • Labeling:

    • List the solvent as the primary constituent (e.g., "95% Methanol").

    • List "1-(Methylsulfinyl)-4-methoxybenzene < 5%" as a trace contaminant.[3][1]

    • Crucial: If your facility separates "Sulfur-bearing waste," use that specific stream.[3][1]

Emergency Contingencies (Spill Management)

In the event of a benchtop spill, follow this self-validating cleanup procedure:

ScenarioAction Plan
Dry Spill (Powder) 1. Do not dry sweep (creates dust).2.[1][2] Cover with wet paper towels (water or ethanol) to dampen.3.[1] Scoop into a bag.4. Clean surface with soap and water.[1]
Wet Spill (Solution) 1. Absorb with Vermiculite or Universal Absorbent Pads.2.[1] Do not use sawdust if the solvent is an oxidizer (though unlikely here).3.[1] Bag as solid waste.
Skin Contact Wash with soap and copious water for 15 minutes.[1] Sulfoxides can enhance skin permeability of other toxins; monitor for irritation.[1]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 77526, 1-Methoxy-4-(methylsulfinyl)benzene. Retrieved from [Link][3]

Personal protective equipment for handling 1-(Methylsulfinyl)-4-methoxybenzene

[1]

CAS No: 3517-99-5 Synonyms: Methyl 4-methoxyphenyl sulfoxide; p-Anisyl methyl sulfoxide Chemical Class: Aryl Alkyl Sulfoxide[1][2][3][4]

Core Directive: The Sulfoxide Vector Risk[1]

As a Senior Application Scientist, I must clarify that the primary risk with 1-(Methylsulfinyl)-4-methoxybenzene is not merely its intrinsic toxicity (which is generally classified as an irritant), but its physicochemical behavior as a sulfoxide .[1]

Like its analogue DMSO (Dimethyl sulfoxide), this compound possesses an amphiphilic nature that allows it to disrupt the stratum corneum (the skin's outer barrier).[1] This creates two specific operational hazards:

  • Direct Permeation: The chemical itself can cross the dermal barrier.[1]

  • The "Trojan Horse" Vector: If this compound is in solution with other cytotoxic or potent agents, it can act as a carrier, dragging those molecules through the skin and into the bloodstream—bypassing standard dermal defenses.

Operational Rule: Treat all solutions containing this sulfoxide as if they have enhanced skin permeability.[1]

Critical Identity & Physical State Check

Before proceeding, verify your vial. There is a common nomenclature confusion between the Sulfoxide (requested) and the Sulfone .[1]

FeatureTarget Compound (Sulfoxide) Common Confusion (Sulfone)
Name 1-(Methylsulfinyl)-4-methoxybenzene 1-Methoxy-4-(methylsulfonyl)benzene
CAS 3517-99-5 3517-90-6
Structure MeO-Ph-S(=O) -MeMeO-Ph-S(=O)₂ -Me
State Low-Melting Solid (MP: ~43°C) High-Melting Solid (MP: ~120°C)
Handling Heat Sensitive: Can melt in warm labs or upon friction/handling.[1]Stable solid.

Warning: If your solid is melting at room temperature or feels "sticky/waxy," you likely have the correct Sulfoxide.[1] Keep it chilled (2-8°C) to maintain solid handling characteristics.

PPE Selection Matrix

The selection of Personal Protective Equipment (PPE) is dictated by the physical state of the material during your workflow.[1]

Table 1: PPE Specifications
ComponentPhase A: Handling Pure Solid Phase B: Handling Solutions
Respiratory N95 or P100 Respirator. Why: Prevent inhalation of dust during weighing.Fume Hood (Face Velocity >100 fpm). Why: Vapors/aerosols are the primary risk.
Dermal (Hands) Nitrile Gloves (Double Layer). Standard: 5 mil minimum thickness.Laminate Film (Silver Shield) or Butyl Rubber. Why:[1] Sulfoxides degrade Nitrile over time. If using Nitrile, change every 15 mins (splash protection only).
Ocular Safety Glasses with Side Shields. Chemical Splash Goggles. Why:[1] Prevent corneal exposure to splashes.
Body Lab Coat (Cotton/Poly blend). Impervious Apron + Lab Coat. Why:[1] Prevent saturation of clothing if a spill occurs.
Visualizing the Decision Logic

PPE_LogicStartStart: Material StateSolidPure Solid (Low MP ~43°C)Start->SolidSolutionIn SolutionStart->SolutionSolid_PPEPPE: Nitrile Gloves + N95 MaskControl: Static & Temp (<25°C)Solid->Solid_PPEDust RiskSolvent_CheckCheck Solvent TypeSolution->Solvent_CheckDMSO_SolventSolvent: DMSO/DMFSolvent_Check->DMSO_SolventVolatile_SolventSolvent: Methanol/DCMSolvent_Check->Volatile_SolventSolution_PPEPPE: Butyl/Laminate Gloves(Nitrile = Splash Only)DMSO_Solvent->Solution_PPEHigh Permeation RiskVolatile_Solvent->Solution_PPECarrier Effect

Figure 1: PPE Decision Logic based on material state and solvent interactions.[1]

Operational Protocols
Protocol A: Weighing & Transfer (Solid State)

Context: The melting point is ~43°C. Body heat transferred through gloves can melt the solid, making it sticky and difficult to weigh quantitatively.

  • Chill the Vial: Remove the vial from 2-8°C storage immediately before weighing.

  • Static Control: Use an anti-static gun or polonium strip if available.[1] Sulfoxide flakes often carry static charge.

  • Tool Selection: Use a chilled spatula (place in freezer for 5 mins) to prevent the solid from melting onto the metal.[1]

  • Transfer: Weigh rapidly into a tared vessel. Do not hold the vessel in your palm; use forceps or place it on the balance pan.

Protocol B: Solubilization

Context: Dissolving sulfoxides is often slightly exothermic.

  • Solvent Addition: Add solvent slowly.[1]

  • Vortexing: Ensure the cap is sealed tightly with Parafilm before vortexing to prevent aerosol generation.[1]

  • Labeling: Mark the vessel clearly: "CONTAINS SULFOXIDE - SKIN PERMEATION HAZARD." [1][5]

Emergency Response & Decontamination

If exposure occurs, speed is critical to prevent systemic absorption.

Skin Contact
  • Do NOT use solvents (Ethanol, Acetone) to wash the skin. Why: This will accelerate absorption by stripping skin oils and acting as a co-solvent.

  • Blot, Don't Rub: Gently blot excess liquid with a dry absorbent pad.

  • Soap & Water: Wash with copious amounts of mild soap and cool water for 15 minutes.[1]

  • Monitor: Watch for "garlic taste" in the mouth (a systemic sign of sulfoxide absorption).

Spill Cleanup Workflow

Spill_ResponseSpillSpill DetectedAssessAssess Volume & StateSpill->AssessSolid_SpillSolid SpillAssess->Solid_SpillLiquid_SpillSolution SpillAssess->Liquid_SpillClean_SolidScoop/Sweep(Avoid Dust)Solid_Spill->Clean_SolidClean_LiquidAbsorb with Vermiculite(Do NOT use paper towels)Liquid_Spill->Clean_LiquidDisposalBag as Hazardous Waste(Label: Sulfoxide)Clean_Solid->DisposalClean_Liquid->Disposal

Figure 2: Emergency spill response workflow distinguishing between solid and liquid states.

Disposal & Waste Management
  • Waste Stream: Segregate as Organic Hazardous Waste .[1]

  • Halogen Status: Non-halogenated (unless mixed with Chloroform/DCM).[1]

  • Segregation: Do not mix with strong oxidizers (e.g., Peroxides, Permanganates) in the waste container, as sulfoxides can be oxidized to sulfones exothermically.

References
  • ChemicalBook. (2025). 1-(Methylsulfinyl)-4-methoxybenzene Properties and CAS 3517-99-5 Data. Link

  • TCI Chemicals. (2025). Product Specification: 1-Methoxy-4-(methylsulfinyl)benzene (CAS 3517-99-5).[1][2][3][4][6] Link

  • Consensus. (2024). Mechanisms of Sulfoxide Skin Permeation and Barrier Disruption. Link

  • PubChem. (n.d.).[6] Compound Summary: Methyl 4-methoxyphenyl sulfoxide.[1][3] National Library of Medicine. Link[1]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Methylsulfinyl)-4-methoxybenzene
Reactant of Route 2
Reactant of Route 2
1-(Methylsulfinyl)-4-methoxybenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.